2-Benzoylpiperidine hydrochloride
Description
Properties
IUPAC Name |
phenyl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLHXWHFSJMVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629919 | |
| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-65-0 | |
| Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: 2-Benzoylpiperidine Hydrochloride: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-benzoylpiperidine scaffold is a significant pharmacophore, representing a structural hybrid of molecules like methylphenidate and synthetic cathinones.[1] Its derivatives are potent and selective reuptake inhibitors of the human dopamine transporter (hDAT), making them promising candidates for CNS-related drug development.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Benzoylpiperidine hydrochloride, beginning with a robust Grignard reaction on an N-protected piperidine precursor. Furthermore, it establishes a complete framework for the structural and purity verification of the final compound using a suite of essential analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the underlying scientific principles and causality, ensuring reproducibility and reliability for research and development applications.
Introduction: The Significance of the 2-Benzoylpiperidine Scaffold
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[2] When combined with a benzoyl group at the 2-position, it forms the 2-benzoylpiperidine core, a structure of significant interest in modern drug discovery. This scaffold is a key component in a novel class of human dopamine transporter (hDAT) reuptake inhibitors, which are crucial for regulating dopamine levels in the synaptic cleft.[1] The therapeutic potential of such inhibitors spans a range of neurological and psychiatric disorders.
The synthesis and subsequent characterization of these molecules demand high precision. Impurities arising from the synthesis or degradation can significantly impact the biological activity and safety profile of the final drug product.[3] Therefore, a robust and well-documented protocol for both synthesis and characterization is paramount. This document serves as a technical guide, elucidating a reliable synthetic pathway and a multi-faceted analytical workflow to ensure the identity, purity, and quality of this compound.
Synthesis of this compound
The synthesis of the benzoylpiperidine fragment can be approached through several strategies, often starting from commercially available precursors like isonipecotic acid or employing methods like the Weinreb-Nahm ketone synthesis.[4][5] The following protocol details a reliable and scalable approach utilizing a Grignard reaction on an N-protected Weinreb amide derived from piperidine-2-carboxylic acid. This method provides excellent control over the ketone formation, preventing the common side reaction of over-addition to form a tertiary alcohol, which can occur with esters or acid chlorides.[6]
Synthetic Pathway Overview
The multi-step synthesis begins with the protection of the piperidine nitrogen, conversion of the carboxylic acid to a Weinreb amide, followed by the key Grignard reaction to install the benzoyl group. The final steps involve deprotection and formation of the hydrochloride salt to improve stability and aqueous solubility.
Sources
- 1. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical properties of 2-Benzoylpiperidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoylpiperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 138371-65-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, structural characteristics, and critical physical properties of the molecule. It further outlines detailed, field-proven experimental protocols for spectroscopic and chromatographic analysis, emphasizing the causality behind methodological choices. The guide is structured to serve as a practical and authoritative resource for the characterization and handling of this important research chemical.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a benzoyl group.[1] As the hydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, a critical attribute for many laboratory applications. While its direct therapeutic applications are not widely documented, it serves as a valuable synthetic intermediate and a member of the broader benzoylpiperidine class, a scaffold recognized as a privileged structure in medicinal chemistry for its presence in various bioactive compounds.[2][3][4]
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 138371-65-0 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| IUPAC Name | Phenyl(piperidin-2-yl)methanone hydrochloride | [1] |
| Synonyms | Methanone, phenyl-2-piperidinyl-, hydrochloride | [1] |
| InChI Key | OSLHXWHFSJMVQY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical profile of a compound is foundational to its application in research and development. The data presented here are based on available supplier information and predictive models, with an emphasis on robust protocols for empirical verification.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Protocol Reference |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [5] |
| Melting Point | Requires experimental determination | Section 4.1 |
| Solubility | Requires experimental determination | Section 4.2 |
| pKa | Requires experimental determination | Section 4.3 |
Comprehensive Analytical Characterization Workflow
A systematic approach is essential for the full characterization of a reference standard like this compound. The following workflow ensures structural confirmation, purity assessment, and determination of key physicochemical constants.
Caption: Workflow for Physicochemical Characterization.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid sample to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Analysis:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) for a coarse determination.
-
Observe the approximate melting temperature.
-
For a precise measurement, repeat with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the coarse measurement.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Aqueous Solubility Profile
Causality: Solubility is a fundamental property influencing bioavailability and formulation development. For a hydrochloride salt, aqueous solubility is expected to be significant. This protocol uses the shake-flask method, a gold standard for thermodynamic solubility assessment.
Methodology:
-
Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 5 mL).
-
Sample Addition: Add excess this compound to each vial to create a saturated solution. Ensure solid is visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow equilibrium to be reached.
-
Sample Processing:
-
After equilibration, allow the vials to stand for at least 2 hours for the undissolved solid to settle.
-
Carefully withdraw an aliquot from the supernatant using a syringe fitted with a 0.45 µm filter to remove undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.2) against a calibration curve prepared from a known stock solution.
-
Express solubility in mg/mL or mol/L.
-
pKa Determination by Potentiometric Titration
Causality: The pKa value defines the ionization state of the molecule at different pH values, which is crucial for predicting its behavior in biological systems and for developing analytical methods. The piperidine nitrogen is basic and will be protonated at low pH.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water.
-
Instrumentation: Use a calibrated pH meter and an automated titrator.
-
Titration:
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or its first derivative).
-
The pKa is equal to the pH at the half-equivalence point. This corresponds to the equilibrium between the protonated piperidinium ion and its neutral free base form.
-
Spectroscopic and Chromatographic Analysis
Spectroscopic Elucidation
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following protocols are standard for structural confirmation.[6]
Caption: Structure-Spectra Correlation Diagram.
5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is often preferred for hydrochloride salts to observe the exchange of the N-H proton.
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz
-
Expected Signals: Aromatic protons of the benzoyl group (multiplets, ~7.4-8.0 ppm), the methine proton at the 2-position of the piperidine ring adjacent to the nitrogen and carbonyl groups (a distinct multiplet), and complex multiplets for the remaining piperidine ring protons. The N-H proton signal may be broad or exchange with D₂O.
-
-
¹³C NMR Parameters:
-
Spectrometer: 100 MHz
-
Expected Signals: A carbonyl carbon (~198-200 ppm), aromatic carbons (~128-135 ppm), the C2 methine carbon of the piperidine ring, and several aliphatic carbons corresponding to the other positions on the piperidine ring.
-
5.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology (ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure.
-
Collect the sample spectrum (4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).
-
-
Expected Absorptions: A strong, sharp peak for the benzoyl carbonyl (C=O) stretch (~1685 cm⁻¹). Broad absorptions in the 3200-2700 cm⁻¹ region corresponding to the N-H⁺ stretch of the piperidinium hydrochloride. Peaks for aromatic C=C stretching (~1600 and 1450 cm⁻¹).
5.1.3 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent molecule (free base).
-
Methodology (ESI+):
-
Prepare a dilute solution of the sample in methanol or acetonitrile/water.
-
Infuse the solution into an Electrospray Ionization (ESI) source in positive ion mode.
-
Scan a suitable mass range (e.g., m/z 50-500).
-
-
Expected Ion: The primary ion observed will be the protonated molecular ion of the free base ([M+H]⁺), where M is the free base 2-Benzoylpiperidine. The expected m/z would be approximately 190.12, corresponding to the formula [C₁₂H₁₆NO]⁺.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Causality: HPLC with UV detection is the standard method for assessing the purity of organic compounds by separating the main component from any potential impurities. A reverse-phase method is suitable for this moderately polar molecule.
Methodology:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Handling, Storage, and Stability
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Long-term storage at room temperature is generally acceptable.
-
Stability: The hydrochloride salt form is generally stable under standard laboratory conditions. Avoid exposure to strong bases, which will convert it to the free base form.
Conclusion
This guide has detailed the essential physicochemical properties and analytical methodologies for this compound. By employing the robust protocols outlined for spectroscopy, chromatography, and physical property determination, researchers can ensure the identity, purity, and quality of this compound. A thorough understanding of these characteristics is fundamental to its successful application in chemical synthesis and broader scientific research.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
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This compound, 500 mg, CAS No. 138371-65-0 | Research Chemicals. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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2-Benzoylpiperidine hydrochloride melting point and solubility
An In-depth Technical Guide on the Physicochemical Properties of 2-Benzoylpiperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 138371-65-0), with a specific focus on its melting point and solubility characteristics. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior. It addresses the current scarcity of publicly available experimental data for the 2-isomer by providing detailed, field-proven protocols for empirical determination. These methodologies are designed to be self-validating, ensuring the generation of trustworthy and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical framework for characterizing this and similar chemical entities.
Compound Identification and Structural Analysis
This compound is an organic compound featuring a phenyl ketone group attached to the second position of a piperidine ring. It is supplied as a hydrochloride salt, a common practice in pharmaceutical development to enhance the stability and aqueous solubility of basic amine compounds.
The structure consists of a polar piperidinium ring, which is protonated at the nitrogen atom, and a relatively non-polar benzoyl group. This amphiphilic nature dictates its interaction with various solvents. The hydrochloride salt form classifies it as an ionic compound, which is a primary determinant of its melting point and solubility profile.
Table 1: Physicochemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | Phenyl(piperidin-2-yl)methanone hydrochloride | [1] |
| Synonyms | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | [1] |
| CAS Number | 138371-65-0 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| Form | Solid | [1] |
Thermal Properties: Melting Point Analysis
The melting point is a fundamental thermodynamic property that provides critical information regarding the identity and purity of a crystalline solid.[2][3] For ionic compounds like this compound, the melting point is typically high due to the significant energy required to overcome the electrostatic forces of the crystal lattice.[3][4] A sharp, narrow melting range (typically 0.5-1°C) is indicative of high purity, whereas impurities will depress the melting point and broaden the range.[4]
Reported Melting Point Data
Table 2: Melting Point Data for Benzoylpiperidine Isomers
| Compound | Reported Melting Point (°C) | Source |
| This compound | Not Reported | N/A |
| 4-Benzoylpiperidine hydrochloride | 226 - 227 °C | [5][6] |
| 1-Benzoylpiperidine (Free Base) | 48 - 50 °C | [7] |
Experimental Protocol for Melting Point Determination
This protocol describes the use of a digital melting point apparatus (e.g., Mel-Temp) for accurate determination.
Methodology Rationale: The procedure begins with a rapid, exploratory scan to approximate the melting point, which saves time. The subsequent, careful determination employs a slow temperature ramp (1-2°C/min). This slow rate is essential to ensure thermal equilibrium between the heating block, the capillary, and the sample, preventing thermal lag that would yield an artificially high and broad melting range.
Step-by-Step Protocol:
-
Sample Preparation: Finely crush a small amount of the crystalline this compound on a clean, dry surface to ensure uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 1-2 mm is achieved.[4]
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.[8]
-
Approximate Determination (Rapid Scan): Set a high ramp rate (e.g., 10-20°C/min) to quickly identify the approximate melting temperature.[8]
-
Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary and set the ramp rate to 1-2°C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2). The melting range is T1-T2.[3]
-
Verification (Optional but Recommended): To confirm the identity against a known standard, perform a mixed melting point test. Mix the sample with an authentic standard. If there is no depression or broadening of the melting range, the compounds are identical.[2]
Workflow Visualization: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. As an amine hydrochloride salt, this compound is expected to exhibit higher solubility in polar protic solvents capable of solvating the piperidinium cation and the chloride anion.[9] Its solubility is anticipated to be pH-dependent due to the basic nature of the piperidine nitrogen.
Predicted and Reported Solubility
Specific quantitative solubility data for this compound is not available. The profile must be inferred from its structure and data from related compounds. The hydrochloride salt form generally imparts good water solubility.[10] However, the bulky, non-polar benzoyl group will temper this, suggesting moderate solubility in both aqueous and organic media.
There is conflicting information for the 4-isomer, with one source stating it is slightly soluble in methanol and water[5], while another claims it is soluble in water, methanol, and ethanol[6]. This underscores the necessity for experimental verification.
Table 3: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The ionic salt nature and ability to hydrogen bond favor dissolution. |
| Polar Aprotic | DMSO, DMF | Likely Soluble | High polarity can solvate the ionic species. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar solvent cannot effectively solvate the charged ions. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[11]
Methodology Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Using a vast excess of the solid guarantees saturation. The extended equilibration period (24-48 hours) allows sufficient time for the dissolution process to complete, while constant agitation and temperature control ensure consistency.[9] Subsequent quantification by a validated chromatographic method (e.g., HPLC) provides precise concentration data.
Step-by-Step Protocol:
-
Preparation: To several vials, add a weighed excess amount of this compound (enough to ensure solid remains after equilibration).
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or GC method with a pre-established calibration curve.
-
Calculation: The solubility (S) is calculated using the formula: S = C × DF Where:
-
C is the measured concentration of the diluted sample.
-
DF is the dilution factor.
-
Workflow Visualization: Solubility Determination
Caption: Isothermal shake-flask workflow for solubility measurement.
Conclusion
This guide establishes a foundational understanding of the key physicochemical properties of this compound. While specific experimental data for its melting point and solubility remain elusive in public literature, a robust theoretical framework based on its ionic salt structure has been presented. The melting point is predicted to be sharp and high, characteristic of a pure ionic organic compound, and comparable to its 4-isomer. Its solubility is expected to be highest in polar protic solvents. The detailed, step-by-step protocols provided herein offer a clear and scientifically sound path for researchers to empirically determine these critical parameters, ensuring data integrity and enabling further progress in research and development.
References
- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.
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- Determination of melting and boiling points. Unknown Source.
- Melting point determin
- Experiment 1 - Melting Points. Unknown Source.
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- 4-Benzoylpiperidine hydrochloride Product Description. ChemicalBook.
- 1-BENZOYLPIPERIDINE. ChemicalBook.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 4-Benzoylpiperidine hydrochloride, 98%. Fisher Scientific.
- Piperidine hydrochloride. ChemicalBook.
- 4-BENZOYLPIPERIDINE HYDROCHLORIDE. ChemicalBook.
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Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure
An In-depth Technical Guide to the Mechanism of Action of 2-Benzoylpiperidine Hydrochloride
The piperidine ring is a foundational heterocyclic amine that serves as a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile scaffold for targeting a wide range of biological receptors.[2] When combined with a benzoyl moiety, it forms the benzoylpiperidine fragment, a structure recognized as "privileged" due to its recurrence in numerous bioactive compounds with therapeutic applications spanning oncology, neuroscience, and infectious diseases.[4][5] This guide focuses on a specific derivative, this compound, to elucidate its core mechanism of action, drawing from data on structurally related analogs and the broader benzoylpiperidine class to construct a scientifically grounded hypothesis.
Part 1: Primary Mechanism of Action - Inhibition of Monoamine Transporters
The principal mechanism of action for 2-Benzoylpiperidine and its close structural analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), and to a lesser extent, the norepinephrine transporter (NET) and serotonin transporter (SERT).[6][7] These transporters are critical components of synaptic neurotransmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[8][9] Inhibition of this process leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing downstream signaling.
2-Benzoylpiperidines are structural hybrids of the well-known DAT inhibitor methylphenidate and synthetic cathinones.[7] This structural similarity strongly suggests a comparable binding mode at the human dopamine transporter (hDAT).[7] The primary effect of this compound is therefore hypothesized to be a psychostimulant action, driven by its function as a dopamine reuptake inhibitor (DRI).[6][10]
Molecular Interaction and Synaptic Effect
By competitively binding to DAT, this compound blocks the reabsorption of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in heightened stimulation of postsynaptic dopamine receptors. This proposed mechanism is depicted in the signaling pathway below.
Caption: Inhibition of Dopamine Reuptake at the Synapse.
Structure-Activity Relationship (SAR) and Binding Affinity
The potency and selectivity of benzoylpiperidine analogs are highly dependent on the nature and position of substituents on the aromatic ring. For instance, the addition of electron-withdrawing groups, such as in the 3,4-dichloroaryl counterpart of a 2-benzoylpiperidine analog, has been shown to be more potent than a 3,4-dimethyl counterpart, indicating that the electronic character of these substituents is crucial for binding affinity at hDAT.[7]
| Compound | Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Reference |
| 2-Benzylpiperidine | DAT | 6,360 | 3,780 - 8,800 | [6] |
| 2-Benzylpiperidine | NET | 36% inhibition at 10,000 nM | Not Reported | [6] |
| 2-Benzylpiperidine | SERT | 22% inhibition at 10,000 nM | Not Reported | [6] |
| Methylphenidate | DAT | ~75 | ~99 | [6] |
Note: The affinity values for 2-Benzylpiperidine are significantly lower (higher Ki) than those for methylphenidate, indicating weaker binding. It is crucial to empirically determine these values for this compound.
Part 2: Broader Pharmacological Context and Potential Off-Target Activities
The benzoylpiperidine scaffold is notably promiscuous, and different derivatives have been identified as potent ligands for a wide array of biological targets beyond monoamine transporters.[4][5] This versatility is a critical consideration in drug development, as it points to potential secondary mechanisms of action or off-target effects that could influence the compound's overall pharmacological profile.
Key alternative targets for the broader benzoylpiperidine class include:
-
Serotonin Receptors: Many benzoylpiperidine-based molecules are potent antagonists of the 5-HT2A receptor.[4] Some also exhibit high affinity for 5-HT1A and 5-HT7 receptors.[4]
-
Dopamine Receptors: In addition to inhibiting the transporter, certain analogs act as antagonists at D2-like dopamine receptors, a property leveraged in the development of atypical antipsychotics.[4][11]
-
Monoacylglycerol Lipase (MAGL): A distinct class of benzoylpiperidine derivatives has been developed as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system, with applications in oncology.[12][13]
-
Glycine Transporter Type 2 (GlyT-2): Other analogs have been synthesized and evaluated as inhibitors of GlyT-2, a target for neuropathic pain.[14]
This wide-ranging activity underscores a critical principle: while the primary mechanism of this compound is likely DAT inhibition based on its core structure, a comprehensive evaluation must include screening against a panel of other relevant CNS targets to establish its selectivity profile.
Part 3: Experimental Protocols for Mechanistic Validation
To rigorously define the mechanism of action of this compound, a multi-tiered experimental approach is necessary, progressing from in vitro binding and functional assays to in vivo confirmation of neurochemical and behavioral effects. The following protocols represent a self-validating system for this purpose.
Experimental Workflow Overview
Caption: Experimental Workflow for MoA Elucidation.
Protocol 1: In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing recombinant human DAT, NET, or SERT.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand Selection:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Assay Procedure: a. In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM). b. To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) to a set of wells. c. Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, then add scintillation cocktail and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Synaptosomal Uptake Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) via sucrose gradient centrifugation.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Radiolabeled Neurotransmitter:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin
-
-
Assay Procedure: a. Pre-incubate synaptosomes with varying concentrations of this compound for 10-15 minutes at 37°C. b. Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a low concentration (e.g., 10-20 nM). c. Allow the uptake to proceed for a short, defined period within the linear range (e.g., 5-10 minutes). d. Terminate the reaction by rapid filtration, as described in the binding assay protocol. e. Quantify the radioactivity trapped within the synaptosomes.
-
Data Analysis: a. Determine non-specific uptake in parallel incubations conducted at 4°C. b. Calculate the percentage inhibition of specific uptake at each concentration of the test compound. c. Plot the percentage inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.
Protocol 3: In Vivo Microdialysis
Objective: To confirm that this compound increases extracellular levels of dopamine in the brain of a living animal.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., the nucleus accumbens or striatum) of an anesthetized rat or mouse. Allow the animal to recover for several days.
-
Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes. d. Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.
-
Sample Analysis: a. Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the average baseline concentration. b. Plot the mean percentage change from baseline over time to visualize the effect of the compound on neurotransmitter levels.
Conclusion
Based on its structural relationship to known dopamine reuptake inhibitors and emerging research on the 2-(Benzoyl)piperidine class, the primary mechanism of action of this compound is confidently proposed to be the inhibition of the human dopamine transporter (hDAT).[7] This action is expected to increase synaptic dopamine concentrations, leading to psychostimulant effects. However, the benzoylpiperidine scaffold's known promiscuity necessitates a thorough investigation of off-target activities to fully characterize its pharmacological profile.[4] The experimental workflows detailed herein provide a robust framework for researchers to empirically validate this primary mechanism, determine functional potency and selectivity, and correlate these molecular actions with in vivo neurochemical changes, thereby ensuring a comprehensive understanding of this compound for future drug development endeavors.
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An In-depth Technical Guide to 2-Benzoylpiperidine Hydrochloride: A Novel Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-benzoylpiperidine hydrochloride, a compound of significant interest within the field of neuropharmacology. As a structural analog of methylphenidate, it presents a novel scaffold for the development of potent and selective dopamine reuptake inhibitors (DRIs). We will delve into its chemical synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols for its characterization.
Introduction: The Significance of Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic neurotransmission and maintains dopamine homeostasis.[1][2] Inhibition of the DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.[2] This mechanism of action is the foundation for the therapeutic effects of several psychostimulant medications used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3]
The benzoylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[4][5][6] The exploration of 2-benzoylpiperidine and its analogs represents a promising avenue for the discovery of novel DRIs with potentially improved pharmacological profiles.[7]
Chemical Synthesis of this compound
The synthesis of the benzoylpiperidine fragment is a well-established process in medicinal chemistry, often involving the reaction of a piperidine derivative with a benzoylating agent.[5][8] While various synthetic routes exist for substituted benzoylpiperidines, a general approach for the synthesis of this compound is outlined below. This multi-step synthesis prioritizes commercially available starting materials and utilizes standard organic chemistry transformations.
A generalized synthetic scheme is as follows:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol:
A detailed, step-by-step synthesis for a specific analog, 4-benzoylpiperidine hydrochloride, has been reported and can be adapted.[9] The key steps typically involve:
-
N-protection of 2-piperidinecarboxylic acid: To prevent side reactions at the piperidine nitrogen, a protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is introduced.
-
Activation of the carboxylic acid: The protected amino acid is then activated for amide bond formation. A common method is the conversion to a Weinreb amide by reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC and HOBt.
-
Introduction of the benzoyl group: The Weinreb amide undergoes a Grignard reaction with phenylmagnesium bromide to yield N-protected 2-benzoylpiperidine.
-
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz) to yield 2-benzoylpiperidine.
-
Salt formation: The free base is then treated with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether, to precipitate the hydrochloride salt, which is often a more stable and handleable solid.
Mechanism of Action: A Selective Dopamine Reuptake Inhibitor
This compound exerts its pharmacological effects by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[7] This leads to an accumulation of dopamine in the synapse, thereby amplifying and prolonging dopaminergic neurotransmission.
In Vitro Characterization of DAT Inhibition
The potency and selectivity of this compound as a DRI are determined through a series of in vitro assays. These assays are crucial for establishing the compound's pharmacological profile and guiding further drug development.
Key In Vitro Assays:
-
Radioligand Binding Assays: These assays measure the affinity of the test compound for the dopamine transporter. This is typically done by assessing the ability of the compound to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) that is known to bind to the DAT. The result is expressed as the inhibitor constant (Ki).
-
Synaptosomal Uptake Assays: These assays directly measure the functional inhibition of dopamine reuptake. Synaptosomes, which are isolated nerve terminals, are incubated with radiolabeled dopamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of dopamine uptake is the IC50 value.[10][11]
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Parameter | Value (nM) | Transporter |
| Ki | 50 | Human DAT |
| IC50 | 120 | Human DAT |
| Selectivity | >20-fold | vs. SERT & NET |
Note: The values in this table are hypothetical and should be determined experimentally.
Detailed Protocol: In Vitro Dopamine Reuptake Inhibition Assay [1][10]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in appropriate media.[10]
-
Assay Preparation: On the day of the assay, the culture medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Serial dilutions of this compound are prepared in KRH buffer and added to the respective wells. The cells are pre-incubated with the compound for 10-15 minutes at room temperature.
-
Dopamine Uptake: The uptake reaction is initiated by adding a fixed concentration of [³H]dopamine to all wells. The plate is incubated for a defined period (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of dopamine uptake inhibition is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Mechanism of action of this compound.
Structure-Activity Relationships (SAR)
The potency and selectivity of benzoylpiperidine analogs are highly dependent on the substitution pattern on both the benzoyl and piperidine rings.[12][13][14] Understanding these SARs is crucial for the rational design of new analogs with improved pharmacological properties.
-
Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. For instance, electron-withdrawing groups in the 3 and 4 positions have been shown to enhance potency in related series.[7]
-
Piperidine Ring Conformation: The stereochemistry at the 2-position of the piperidine ring is expected to be a critical determinant of activity, as is the case with methylphenidate.
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen can impact potency, selectivity, and pharmacokinetic properties.
In Vivo Characterization
To assess the therapeutic potential of this compound, it is essential to evaluate its effects in living organisms. In vivo studies provide valuable information on its pharmacokinetics, pharmacodynamics, and behavioral effects.
Pharmacokinetics
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). A favorable pharmacokinetic profile is essential for achieving therapeutic concentrations in the brain.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Bioavailability (F) | 40 | % |
| Half-life (t1/2) | 4 | hours |
| Peak Plasma Conc. (Cmax) | 200 | ng/mL |
| Time to Peak (Tmax) | 1.5 | hours |
Note: The values in this table are hypothetical and should be determined experimentally.
Detailed Protocol: Rodent Pharmacokinetic Study [15]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).
-
Blood Sampling: Blood samples are collected at various time points post-administration via the tail vein or cardiac puncture.
-
Sample Processing: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[16][17][18] This technique can be used to confirm that this compound increases extracellular dopamine levels in brain regions relevant to its therapeutic effects, such as the striatum and prefrontal cortex.
Detailed Protocol: In Vivo Microdialysis in the Rat Striatum [16][19]
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the striatum of an anesthetized rat.
-
Recovery: The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified by HPLC with electrochemical detection.
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline.
Caption: Workflow for in vivo microdialysis experiment.
Behavioral Pharmacology
Behavioral assays in animal models are used to assess the potential therapeutic effects and side-effect profile of this compound.
-
Locomotor Activity: Dopamine reuptake inhibitors typically increase locomotor activity.[20] This is often assessed in an open-field arena.
-
Models of ADHD: The spontaneously hypertensive rat (SHR) is a commonly used animal model of ADHD. The effects of this compound on attention and impulsivity can be evaluated in this model.
-
Models of Depression: The forced swim test and tail suspension test are used to assess antidepressant-like activity.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel dopamine reuptake inhibitors. Its structural relationship to methylphenidate, combined with the versatility of the benzoylpiperidine core, offers significant opportunities for medicinal chemists to fine-tune its pharmacological properties. The in-depth characterization of its synthesis, in vitro and in vivo pharmacology, and structure-activity relationships, as outlined in this guide, will be instrumental in advancing this class of compounds towards potential clinical applications for dopamine-related CNS disorders. Future research should focus on optimizing its selectivity, pharmacokinetic profile, and long-term safety.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Benzoylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 2-benzoylpiperidine moiety has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of bioactive compounds.[1] Its unique three-dimensional arrangement allows for precise interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-benzoylpiperidine derivatives, offering insights into their design, synthesis, and biological evaluation. We will delve into the nuances of how subtle molecular modifications can profoundly impact potency and selectivity, with a particular focus on their roles as inhibitors of the dopamine transporter (DAT), monoacylglycerol lipase (MAGL), and as ligands for serotonin and acetylcholinesterase receptors.
The Allure of the 2-Benzoylpiperidine Core: A Structural Perspective
The 2-benzoylpiperidine scaffold is characterized by a piperidine ring substituted at the 2-position with a benzoyl group. This arrangement provides a rigid framework that orients the two aromatic rings in a defined spatial relationship, which is crucial for molecular recognition by biological targets. The piperidine nitrogen, which is typically protonated at physiological pH, can engage in vital ionic interactions, while the benzoyl moiety offers a platform for a wide range of substitutions to fine-tune lipophilicity, electronic properties, and steric bulk.
Deciphering the Structure-Activity Landscape
The biological activity of 2-benzoylpiperidine derivatives is exquisitely sensitive to their structural modifications. Understanding these relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Modulators of the Dopamine Transporter (DAT)
2-Benzoylpiperidine derivatives have been extensively investigated as inhibitors of the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. These compounds are structurally related to methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD).
Key SAR Insights for DAT Inhibition:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical determinants of DAT inhibitory potency. Electron-withdrawing groups, such as halogens, generally enhance activity. For instance, 3,4-dichloro substitution on the benzoyl ring often leads to a significant increase in potency.
-
Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is crucial. For many DAT inhibitors, the (R)-enantiomer exhibits significantly higher affinity for the transporter than the (S)-enantiomer.
-
Piperidine Nitrogen: The presence of a basic nitrogen atom on the piperidine ring is essential for activity, as it is believed to interact with key acidic residues within the DAT binding site. N-alkylation can modulate potency and selectivity.
| Compound ID | Benzoyl Ring Substitution | Piperidine N-Substitution | DAT IC50 (nM) | Reference |
| 1a | Unsubstituted | H | 150 | Fictional Example |
| 1b | 4-Chloro | H | 75 | Fictional Example |
| 1c | 3,4-Dichloro | H | 25 | Fictional Example |
| 1d | 4-Methyl | H | 200 | Fictional Example |
| 1e | 3,4-Dichloro | Methyl | 35 | Fictional Example |
This table is a representative example and does not reflect actual experimental data.
Inhibitors of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[2][3]
Key SAR Insights for MAGL Inhibition:
-
Benzoyl Ring Substituents: The substitution pattern on the benzoyl ring significantly influences MAGL inhibitory activity. Bulky, lipophilic groups at the para-position of the benzoyl ring are often favored.
-
Piperidine Ring Modifications: The piperidine ring can be replaced with other cyclic amines, but the piperidine scaffold has proven to be optimal in many cases.
-
Linker Region: The nature of the group connecting the benzoylpiperidine core to other parts of the molecule can impact potency and selectivity.
| Compound ID | Benzoyl Ring Substitution | Linker | MAGL IC50 (nM) | Reference |
| 2a | 4-Phenyl | Amide | 50 | Fictional Example |
| 2b | 4-(4-Chlorophenyl) | Amide | 20 | Fictional Example |
| 2c | 4-Phenoxy | Amide | 80 | Fictional Example |
| 2d | 4-Phenyl | Ether | 150 | Fictional Example |
This table is a representative example and does not reflect actual experimental data.
Ligands for Serotonin Receptors
The versatility of the 2-benzoylpiperidine scaffold extends to its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for atypical antipsychotics.[4]
Key SAR Insights for 5-HT2A Receptor Antagonism:
-
Benzoyl Ring Substitution: A para-fluoro substitution on the benzoyl ring is a common feature in many potent 5-HT2A antagonists.[5]
-
Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for different serotonin receptor subtypes. Often, a long chain terminating in another aromatic or heterocyclic ring system is beneficial.
-
Linker Length and Composition: The length and nature of the linker connecting the benzoylpiperidine core to the terminal aromatic group are critical for optimal binding.[1] Polyethylene glycol (PEG) chains of varying lengths have been explored to modulate physicochemical properties and receptor interaction.[1]
| Compound ID | Benzoyl Ring Substitution | Piperidine N-Substituent | 5-HT2A Ki (nM) | Reference |
| 3a | 4-Fluoro | 4-(4-Fluorophenyl)butyl | 5.2 | Fictional Example |
| 3b | 4-Fluoro | 3-(4-Fluorophenyl)propyl | 10.8 | Fictional Example |
| 3c | 4-Fluoro | 2-(4-Fluorophenyl)ethyl | 25.1 | Fictional Example |
| 3d | Unsubstituted | 4-(4-Fluorophenyl)butyl | 15.6 | Fictional Example |
This table is a representative example and does not reflect actual experimental data.
Inhibitors of Acetylcholinesterase (AChE)
Certain 2-benzoylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease.
Key SAR Insights for AChE Inhibition:
-
Benzamide Substitutions: The presence of a bulky substituent at the para-position of the benzamide moiety can lead to a substantial increase in activity.[6]
-
Piperidine Nitrogen Substituent: The basicity of the piperidine nitrogen is important for activity. N-benzyl substitution is a common feature in potent AChE inhibitors of this class.
-
Nitrogen Atom of the Benzamide: Introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide can dramatically enhance activity.[6]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel 2-benzoylpiperidine derivatives hinges on robust synthetic methodologies and reliable biological assays.
General Synthetic Approach
A common and efficient method for the synthesis of 2-benzoylpiperidine derivatives involves the Friedel-Crafts acylation of an N-protected piperidine-2-carboxylic acid derivative with an appropriately substituted benzene ring. This is often followed by deprotection and subsequent modification of the piperidine nitrogen.
Step-by-Step Synthesis of a Generic 2-Benzoylpiperidine Derivative:
-
Protection of Piperidine-2-carboxylic acid: React piperidine-2-carboxylic acid with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, to yield N-Boc-piperidine-2-carboxylic acid.
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride, using a reagent like oxalyl chloride or thionyl chloride.
-
Friedel-Crafts Acylation: React the activated acid chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the N-Boc-2-benzoylpiperidine derivative.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the 2-benzoylpiperidine core.
-
N-Functionalization: The secondary amine of the piperidine ring can then be functionalized through various reactions, such as reductive amination with an aldehyde or ketone, or N-alkylation with an alkyl halide, to introduce the desired substituent.
Diagram of the General Synthetic Workflow:
Caption: General synthetic route to N-functionalized 2-benzoylpiperidine derivatives.
Biological Evaluation Protocols
This assay measures the ability of a test compound to displace a known radiolabeled DAT ligand from its binding site.
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the synaptosomal fraction, which is rich in DAT.
-
Incubation: Incubate the synaptosomes with a fixed concentration of a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Diagram of the DAT Radioligand Binding Assay Workflow:
Caption: Workflow for a dopamine transporter radioligand binding assay.
This assay utilizes a chromogenic substrate that releases a colored product upon hydrolysis by MAGL.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human MAGL enzyme and a chromogenic substrate, such as 4-nitrophenyl acetate (4-NPA).
-
Incubation: Pre-incubate the MAGL enzyme with varying concentrations of the test compound in a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.
-
Absorbance Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader. This corresponds to the formation of the colored product, 4-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
A deeper understanding of the signaling pathways modulated by 2-benzoylpiperidine derivatives is crucial for predicting their therapeutic effects and potential side effects.
Dopamine Transporter (DAT) Signaling
DAT is a sodium- and chloride-dependent transporter that removes dopamine from the synaptic cleft and transports it back into the presynaptic neuron. By inhibiting DAT, 2-benzoylpiperidine derivatives increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Diagram of the Dopamine Transporter (DAT) Mechanism:
Caption: Simplified schematic of a dopaminergic synapse showing DAT-mediated reuptake and its inhibition.
Conclusion and Future Directions
The 2-benzoylpiperidine scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key molecular features that govern their interaction with a range of biological targets. As our understanding of the complex interplay between structure and function deepens, so too will our ability to design and synthesize next-generation 2-benzoylpiperidine derivatives with superior efficacy and safety profiles. Future research will likely focus on the development of multi-target ligands that can simultaneously address the complex pathologies of diseases such as Alzheimer's and Parkinson's, as well as the exploration of novel biological targets for this versatile chemical scaffold.
References
A comprehensive list of references will be provided upon request. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of 2-Benzoylpiperidine Hydrochloride
Introduction: The Structural Elucidation Imperative
2-Benzoylpiperidine and its derivatives represent a significant structural motif in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships in drug discovery and development. As a hydrochloride salt, 2-Benzoylpiperidine presents specific analytical considerations that must be addressed for accurate interpretation.
This technical guide provides an in-depth exploration of the multi-faceted spectroscopic analysis of 2-Benzoylpiperidine hydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of spectral features, and the synergistic power of combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment, particularly of the protons and carbons alpha to the nitrogen, leading to characteristic downfield shifts.
Experimental Protocol: ¹H & ¹³C NMR
A robust protocol is critical for acquiring high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the clear observation of exchangeable protons (e.g., N-H⁺).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Workflow for NMR Analysis
Caption: High-level workflow for NMR sample analysis.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing effects of the benzoyl group and the protonated nitrogen are key to interpretation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl H (ortho) | 7.8 – 8.0 | Doublet (d) or Multiplet (m) | Deshielded due to proximity to the carbonyl group. |
| Phenyl H (meta, para) | 7.4 – 7.7 | Multiplet (m) | Typical aromatic region. |
| Piperidine N-H⁺ | 9.0 – 10.0 (variable) | Broad Singlet (br s) | Exchangeable proton; shift is concentration and solvent dependent. |
| Piperidine C2-H | 4.5 – 4.8 | Multiplet (m) | Significantly deshielded by both the adjacent N-H⁺ and the benzoyl group. |
| Piperidine C6-H (axial/equatorial) | 3.2 – 3.6 | Multiplet (m) | Deshielded by the adjacent N-H⁺. |
| Piperidine C3, C4, C5-H | 1.5 – 2.2 | Complex Multiplets (m) | Overlapping signals in the aliphatic region. |
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | 198 – 202 | Characteristic downfield shift for a ketone. |
| Phenyl C (quaternary, C1') | 135 – 138 | Point of attachment for the carbonyl group. |
| Phenyl C (CH) | 128 – 134 | Multiple signals expected for the aromatic carbons. |
| Piperidine C2 | 60 – 65 | Deshielded by both the nitrogen and the benzoyl substituent. |
| Piperidine C6 | 45 – 50 | Deshielded by the adjacent nitrogen. |
| Piperidine C3, C4, C5 | 20 – 30 | Aliphatic carbons of the piperidine ring. |
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, IR is particularly useful for confirming the presence of the carbonyl (ketone) group and the ammonium salt.
Experimental Protocol: FTIR Analysis
The solid-state nature of the hydrochloride salt makes the Potassium Bromide (KBr) pellet method an ideal choice for analysis.[3][4]
Methodology:
-
Sample Preparation (KBr Pellet):
-
Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
The goal is a fine, homogenous mixture to minimize light scattering.[3]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Workflow for FTIR Analysis
Caption: Standard workflow for FTIR analysis via the KBr pellet method.
Data Interpretation: Key Vibrational Bands
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H⁺ Stretch | 2400 – 3200 | Strong, Broad | A hallmark of an amine salt, clearly distinguishing it from the free base.[5] |
| Aromatic C-H Stretch | 3000 – 3100 | Medium | Characteristic of the benzoyl group. |
| Aliphatic C-H Stretch | 2850 – 2980 | Medium-Strong | From the C-H bonds of the piperidine ring. |
| C=O Stretch (Ketone) | 1670 – 1690 | Strong, Sharp | Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone. |
| Aromatic C=C Bending | 1580 – 1600 | Medium-Strong | Skeletal vibrations of the phenyl ring. |
| C-N Stretch | 1200 – 1250 | Medium | Vibration associated with the piperidine ring. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile compounds like hydrochloride salts.
Experimental Protocol: ESI-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote ionization, although it is often unnecessary for an amine salt.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Operate the source in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.[6]
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. The mass M corresponds to the free base form of 2-Benzoylpiperidine.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals characteristic fragmentation patterns that help confirm the structure.[7]
Workflow for Mass Spectrometry Analysis
Caption: General workflow for ESI-MS analysis of piperidine derivatives.[6]
Data Interpretation: Molecular Ion and Fragments
The mass spectrum provides the final pieces of the structural puzzle. The molecular formula of the free base, 2-Benzoylpiperidine, is C₁₂H₁₅NO, with a monoisotopic mass of approximately 189.12 Da.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 190.12 | The protonated molecular ion, confirming the mass of the free base. |
| [C₇H₅O]⁺ | 105.03 | A highly characteristic and abundant fragment corresponding to the benzoyl cation, formed by cleavage of the C-C bond between the carbonyl and the piperidine ring. |
| [M+H - C₇H₆O]⁺ | 84.08 | Loss of benzaldehyde from the precursor ion. |
| [C₅H₁₀N]⁺ | 84.08 | Also corresponds to the piperidinium fragment resulting from α-cleavage. |
Integrated Analysis: A Unified Conclusion
While each spectroscopic technique provides valuable information, their true power lies in their combined application. An integrated analysis provides a self-validating system for unambiguous structure confirmation.
-
Mass Spectrometry establishes the elemental composition and molecular weight, confirming a mass of 189 Da for the free base (observed as m/z 190).
-
IR Spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O at ~1680 cm⁻¹) and an ammonium salt (broad N-H⁺ stretch at ~2400-3200 cm⁻¹).
-
NMR Spectroscopy provides the definitive connectivity map. ¹³C NMR confirms the presence of 12 unique carbons, including a carbonyl, six aromatic carbons, and five distinct aliphatic carbons. ¹H NMR shows the specific arrangement of protons, including the deshielded proton at C2, confirming the 2-substituted pattern, and the characteristic aromatic signals of the benzoyl group.
Together, these three pillars of spectroscopic analysis leave no doubt as to the identity and structure of this compound, providing the rigorous characterization demanded by researchers, scientists, and drug development professionals.
References
- BenchChem. (2025).
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem.
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- Sample prepar
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Basile, L., et al. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook.
- Basile, L., et al. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Piperidine hydrochloride [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Benzoylpiperidine Hydrochloride Binding to the Human Dopamine Transporter: A Technical Guide
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 2-Benzoylpiperidine hydrochloride binding to its putative biological target. As editorial control rests entirely on conveying the scientific narrative, this document eschews rigid templates in favor of a structure that logically unfolds the process from target selection to advanced binding energy calculations. Our approach is grounded in established methodologies and aims to provide a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting the Human Dopamine Transporter
2-Benzoylpiperidine and its derivatives represent a class of compounds with known stimulant properties. Structurally, they share features with well-characterized psychostimulants like methylphenidate. The primary mechanism of action for many stimulant drugs involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. Specifically, methylphenidate is known to act as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2]
Given these pharmacological parallels, this guide will focus on modeling the interaction of this compound with the human Dopamine Transporter (hDAT) . By elucidating the molecular interactions at the atomic level, we can gain insights into the compound's potential mechanism of action and inform further drug development efforts. The in silico workflow presented herein is a multi-stage process, commencing with initial binding pose prediction via molecular docking, followed by a more rigorous evaluation of the complex's stability and interactions through molecular dynamics (MD) simulations, and culminating in the estimation of binding free energy.
The In Silico Modeling Workflow: A Conceptual Overview
Our investigation into the binding of this compound to hDAT will follow a structured, multi-step computational approach. Each stage builds upon the last, progressively refining our understanding of the molecular interactions. This workflow is designed to be both logical and iterative, allowing for validation and adjustment at critical junctures.
Caption: Overall workflow for the in silico modeling of ligand-protein binding.
Part I: System Preparation
Ligand Preparation: this compound
The initial step involves the generation of a high-quality 3D structure of the ligand, this compound, and the subsequent derivation of its force field parameters. These parameters are crucial as they define the energetic properties of the molecule during the simulation.
Experimental Protocol: Ligand Preparation and Parameterization
-
3D Structure Generation:
-
The 2D structure of this compound can be obtained from chemical databases like PubChem or drawn using molecular editors such as Avogadro or ChemDraw.
-
A 3D conformation is then generated and subjected to an initial energy minimization using a suitable method like the Merck Molecular Force Field (MMFF94).
-
-
Force Field Parameterization using CGenFF:
-
For compatibility with the CHARMM force field, which is widely used for biomolecular simulations, we will use the CHARMM General Force Field (CGenFF) to generate parameters for our ligand.[3][4] CGenFF is specifically designed for drug-like molecules and is compatible with the CHARMM all-atom additive biological force fields.[5]
-
The 3D structure of the ligand is saved in the .mol2 format, ensuring that all hydrogens are explicitly represented.
-
The .mol2 file is then uploaded to the CGenFF server.[6] The server performs atom typing and assigns partial atomic charges and bonded parameters.
-
The output is a CHARMM stream file (.str) containing the ligand's topology and parameters. This file will be converted to a GROMACS-compatible format (.itp and additions to the .top file) using a conversion script.[7]
-
Protein Preparation: Human Dopamine Transporter (hDAT)
The selection of an appropriate protein structure is paramount for the accuracy of the simulation. We will source our structure from the Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules.[8][9]
Experimental Protocol: Protein Preparation
-
PDB Structure Selection:
-
We will select a high-resolution crystal structure of the human dopamine transporter. An excellent candidate is PDB ID: 8VBY , which is a structure of hDAT in complex with a cocaine analog.[10] This provides a well-defined binding pocket and a relevant outward-open conformation.
-
-
Structure Cleaning and Preparation:
-
The downloaded PDB file is cleaned to remove any non-essential components such as water molecules, crystallization artifacts, and any co-crystallized ligands that are not part of our study.
-
Missing atoms and residues, if any, are added using tools like the pdb2gmx module in GROMACS or other molecular modeling software.
-
The protein is protonated at a physiological pH of 7.4.
-
-
Force Field Assignment:
-
The pdb2gmx tool in GROMACS is used to generate the protein's topology. We will select the CHARMM36m force field , a well-validated and widely used force field for proteins.
-
Part II: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is an essential step to generate a plausible starting conformation for the subsequent molecular dynamics simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input File Preparation:
-
The prepared protein and ligand structures are converted to the .pdbqt format, which includes partial charges and atom type information required by AutoDock Vina.
-
-
Defining the Binding Site:
-
The search space for docking is defined by a grid box centered on the known binding site of the co-crystallized ligand in the PDB structure. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
-
Running the Docking Simulation:
-
AutoDock Vina is executed with the prepared protein and ligand files and the defined grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for a more comprehensive exploration of the conformational space.
-
-
Analysis of Docking Results:
-
The results are ranked based on the predicted binding affinity (in kcal/mol). The top-ranked poses are visually inspected to assess their interactions with the key residues in the binding pocket. The pose that exhibits the most chemically reasonable interactions will be selected as the starting point for the MD simulations.
-
Part III: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess its stability and characterize the interactions over time. We will use GROMACS, a versatile and high-performance molecular dynamics package, for this purpose.[12]
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
The protein-ligand complex from the best docking pose is placed in a simulation box of appropriate geometry (e.g., cubic or dodecahedron).
-
The box is solvated with a suitable water model, such as TIP3P, which is compatible with the CHARMM force field.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:
-
NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric Ensemble): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the protein and ligand are gradually released.
-
-
-
Production MD:
-
Once the system is well-equilibrated, the production MD simulation is run for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex. Trajectories and energy data are saved at regular intervals for subsequent analysis.
-
| MD Simulation Parameters | |
| Parameter | Value/Method |
| Force Field | CHARMM36m |
| Water Model | TIP3P |
| Simulation Box | Dodecahedron |
| Temperature | 310 K |
| Pressure | 1 bar |
| Equilibration Time | 1 ns (NVT), 5 ns (NPT) |
| Production MD Time | 100 ns |
Part IV: Binding Free Energy Calculation
While MD simulations provide qualitative insights into the stability of the complex, a quantitative estimation of the binding affinity is often desired. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose, offering a balance between computational cost and accuracy.[5][8][13]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Snapshots of the protein-ligand complex are extracted from the production MD trajectory. It is important to use a portion of the trajectory where the system has reached equilibrium.
-
-
MM/PBSA Calculation:
-
The g_mmpbsa tool or a similar script is used to calculate the binding free energy for each snapshot. The calculation involves:
-
Molecular Mechanics Energy: The van der Waals and electrostatic interaction energies between the protein and the ligand.
-
Solvation Free Energy: This is composed of a polar component, calculated using the Poisson-Boltzmann or Generalized Born model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA).
-
-
The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.
-
-
Entropy Calculation (Optional but Recommended):
-
The conformational entropy change upon binding can be estimated using methods like normal-mode analysis. This term can be significant and its inclusion often improves the correlation with experimental data.
-
Part V: Analysis and Interpretation of Results
The final stage of our in silico investigation involves a thorough analysis of the data generated from the MD simulations and binding free energy calculations.
-
Structural Stability: Root Mean Square Deviation (RMSD) of the protein backbone and the ligand with respect to their initial positions are calculated to assess the stability of the complex throughout the simulation.
-
Protein Flexibility: Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein and how they are affected by ligand binding.
-
Interaction Analysis: The types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein are analyzed to identify key residues involved in binding.
-
Binding Free Energy Decomposition: The MM/PBSA results can be decomposed to determine the contribution of individual residues to the total binding energy, highlighting the "hotspots" of interaction.
By integrating these analyses, a comprehensive picture of the binding of this compound to the human dopamine transporter can be constructed. This information can then be used to rationalize its potential activity, propose modifications to improve its binding affinity or selectivity, and guide future experimental studies.
Conclusion
This technical guide has outlined a robust and scientifically grounded in silico workflow for investigating the binding of this compound to the human dopamine transporter. By following this multi-stage approach, from careful system preparation to advanced simulation and analysis, researchers can generate valuable insights into the molecular mechanisms of ligand-protein interactions. The methodologies and protocols described herein represent a standard, yet powerful, approach in modern computational drug discovery.
References
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Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 120(17), 9853-9919. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
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Sánchez-López, E., et al. (2021). Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review. Pharmaceuticals, 14(3), 235. [Link]
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Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB PDB. [Link]
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Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]
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Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). X-ray structure of Drosophila dopamine transporter bound to psychostimulant methamphetamine. RCSB PDB. [Link]
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Zhang, Y., et al. (2014). Using thermodynamic integration MD simulation to compute relative protein-ligand binding free energy of a GSK3β kinase inhibitor and its analogs. Journal of molecular graphics & modelling, 51, 37-49. [Link]
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Leverett, J. C., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 668-678. [Link]
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Srivastava, D. K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]
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Tan, J., et al. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. wwPDB. [Link]
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Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. wwPDB. [Link]
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Shabareesh, P., et al. (2021). X-ray structure of a functional Drosophila dopamine transporter in L-norepinephrine bound form. wwPDB. [Link]
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Song, A. L., & Wu, X. D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an inward open state at a resolution of 2.5 angstrom. RCSB PDB. [Link]
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Cheng, M. H., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 6, 134. [Link]
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PDBe. (2024). PDB 8xb4: Structure of apo state of the human Norepinephrine Transporter. Protein Data Bank in Europe. [Link]
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Cheng, M. H., & Bahar, I. (2014). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure (London, England : 1993), 22(11), 1601-1613. [Link]
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Pharmacological profile of 2-Benzoylpiperidine hydrochloride
An In-depth Technical Guide on the Pharmacological Profile of 2-Benzoylpiperidine Hydrochloride
Abstract
This compound is a synthetic molecule belonging to the diverse and pharmacologically significant piperidine class. While extensive public data on this specific compound is limited, its core structure, featuring a benzoyl group at the 2-position of the piperidine ring, shares critical similarities with well-characterized psychoactive compounds, particularly norepinephrine-dopamine reuptake inhibitors (NDRIs). This guide synthesizes information from structurally related analogs to construct a predictive pharmacological profile for this compound. We will delve into its hypothesized mechanism of action, inferred pharmacodynamic and pharmacokinetic properties, and a projected toxicological profile. Furthermore, this document provides detailed, field-proven experimental protocols for researchers aiming to empirically validate these predictions, establishing a foundational framework for future investigation into this and related novel chemical entities.
Introduction and Chemical Identity
The piperidine scaffold is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals.[1][2] The specific substitution pattern on the piperidine ring dictates the compound's biological target and therapeutic effect.[3] The title compound, this compound, is structurally analogous to potent central nervous system (CNS) stimulants like methylphenidate and desoxypipradrol (2-benzhydrylpiperidine), which are known to act on monoamine transporters.[4][5]
This guide addresses the challenge of a sparsely documented compound by employing a structure-activity relationship (SAR) approach. By analyzing the pharmacology of its closest structural neighbors, we can build a robust, testable hypothesis about the biological activity of this compound, providing a critical starting point for drug development professionals.
Chemical Data:
| Identifier | Value |
|---|---|
| IUPAC Name | Phenyl(piperidin-2-yl)methanone hydrochloride |
| CAS Number | 138371-65-0[6] |
| Molecular Formula | C₁₂H₁₆ClNO[6] |
| Molar Mass | 225.72 g/mol [6] |
| Structure | Phenyl group attached via a carbonyl to the 2-position of a piperidine ring. |
Predicted Pharmacological Profile
The pharmacological activity of 2-Benzoylpiperidine is predicted based on its structural similarity to established monoamine reuptake inhibitors. The presence of an aromatic ring and a nitrogen-containing heterocycle is a classic pharmacophore for interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Hypothesized Mechanism of Action: A Competitive NDRI
The 2-substitution pattern on the piperidine ring is a hallmark of compounds that target DAT and NET.[4][7] Unlike the 4-benzoylpiperidine motif, which is often associated with serotonin 5-HT₂ₐ and dopamine D₂ receptor antagonism, the 2-position directs activity towards the transporters.[8] We hypothesize that this compound functions as a competitive inhibitor at the binding sites of DAT and NET, blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged duration of these neurotransmitters in the synapse, resulting in enhanced dopaminergic and noradrenergic signaling.
Caption: Hypothesized mechanism of 2-Benzoylpiperidine as an NDRI.
Inferred Pharmacodynamics
The primary pharmacodynamic effect is expected to be CNS stimulation. The relative potency at DAT versus NET will determine the specific stimulant profile. By comparing the affinity of known 2-substituted piperidines, we can estimate a range of activity.
Causality Insight: 2-Benzylpiperidine, which replaces the ketone of our target compound with a methylene group, is a weak dopamine reuptake inhibitor.[7] In contrast, 2-Benzhydrylpiperidine (Desoxypipradrol), which adds a second phenyl ring, is a very potent and long-acting NDRI.[4] The ketone in 2-Benzoylpiperidine likely imparts polarity and specific hydrogen bonding capabilities that will place its potency somewhere between these analogs, likely being more potent than 2-benzylpiperidine.
Table 1: Comparative in vitro Binding Affinities of Structurally Related Compounds
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Methylphenidate | 105 | 30 | >10,000 | [5] |
| Desoxypipradrol | 25 | 3 | 3,800 | [4] |
| 2-Benzylpiperidine | 6,360 | ~2,778* | ~45,455* | [7] |
| 2-Benzoylpiperidine | Predicted: 100-1000 | Predicted: 50-500 | Predicted: >5000 | N/A |
Note: Values for 2-Benzylpiperidine are calculated/estimated from IC₅₀ and % inhibition data.[7]
Predicted Pharmacokinetics
The pharmacokinetic profile will be governed by the compound's moderate lipophilicity and basic piperidine nitrogen.
-
Absorption: Expected to be well-absorbed orally, with bioavailability potentially influenced by first-pass metabolism.
-
Distribution: Likely to cross the blood-brain barrier to exert its effects on the CNS. The volume of distribution (Vd) is predicted to be moderate.
-
Metabolism: The primary sites of metabolism are anticipated to be the benzoyl moiety (e.g., reduction of the ketone, hydroxylation of the phenyl ring) and the piperidine ring (e.g., N-dealkylation, ring-opening).
-
Excretion: Metabolites are expected to be excreted primarily through the kidneys.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Compound | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
|---|---|---|---|---|---|
| Piperine | 7.99 | 0.64 | 7.04 | 24 | [9] |
| 2-Benzoylpiperidine | Predicted: 2-6 | Predicted: 10-30 | Predicted: 1-5 | Predicted: 20-60 | N/A |
Projected Toxicological Profile
The toxicological profile must be considered from two perspectives: the hazards of the compound itself and the effects of the piperidine class.
-
Acute Toxicity: Supplier safety data indicates the compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[6] The oral LD₅₀ for the parent piperidine in rats is reported to be between 133 to 740 mg/kg.[10]
-
Repeat-Dose Toxicity: Chronic administration of piperidine-like compounds can lead to various effects. For piperidine itself, repeated exposure in animal studies has resulted in changes to the liver, lungs, and kidneys.[10]
-
Safety Pharmacology: The primary safety concerns would be cardiovascular (tachycardia, hypertension) and neurological (tremors, convulsions, abuse potential) effects, consistent with CNS stimulants.
Key Experimental Methodologies
To move from a predicted to a confirmed pharmacological profile, a series of validated experiments are required. The following protocols are standard in the field and provide a self-validating system for characterization.
Workflow for Initial Pharmacological Screening
Caption: A standard workflow for characterizing a novel CNS compound.
Protocol: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2-Benzoylpiperidine HCl for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from the transporter is measured.
Step-by-Step Methodology:
-
Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT protein. Homogenize cells in a buffered solution and centrifuge to pellet the membranes containing the transporters. Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound (2-Benzoylpiperidine HCl) at 10-12 serial dilutions (e.g., 1 nM to 100 µM).
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail. Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive inhibitor, e.g., cocaine for DAT). Specific binding is the difference between total and non-specific binding, ensuring the measured effect is transporter-specific.
Protocol: In Vivo Rodent Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (T½, CL, Vd, F%) of 2-Benzoylpiperidine HCl in a rodent model (e.g., Sprague-Dawley rats).
Step-by-Step Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling. Acclimate the animals before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the concentration of 2-Benzoylpiperidine HCl in plasma.
-
Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and inject the supernatant into the LC-MS/MS system.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters:
-
From IV data: Half-life (T½), Clearance (CL), Volume of distribution at steady state (Vss).
-
From PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax).
-
From both: Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
-
Causality Insight: Administering both IV and PO routes is critical. The IV data provides a direct measure of how the body clears the drug without the confounding factor of absorption. Comparing the Area Under the Curve (AUC) from the oral dose to the IV dose is the only reliable way to determine absolute oral bioavailability (F%), distinguishing between poor absorption and high first-pass metabolism.
Future Directions and Research Applications
The true pharmacological profile of this compound remains to be empirically determined. The hypotheses and protocols laid out in this guide provide a clear path for its characterization. If confirmed as an NDRI, this compound could serve as:
-
A scaffold for novel therapeutic agents for conditions like ADHD or narcolepsy. Derivatization of the phenyl ring or piperidine nitrogen could be explored to fine-tune potency, selectivity, and pharmacokinetic properties.
-
A research tool to probe the structure and function of monoamine transporters.
The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, and a thorough understanding of this specific isomer will contribute valuable knowledge to the broader field of drug design.[8][11]
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Abid, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
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Luminix Health. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Wikipedia. (n.d.). Methylphenidate. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem. [Link]
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Benito, A., et al. (2004). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(15), 3899-902. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 2-Benzoylpiperidine Hydrochloride from Piperidine
Abstract: This document provides a detailed protocol for the synthesis of 2-benzoylpiperidine hydrochloride, a significant heterocyclic scaffold in medicinal chemistry. The synthesis commences from piperidine and proceeds through a multi-step sequence involving nitrogen protection, regioselective α-carbon oxidation to a lactam intermediate, introduction of the benzoyl moiety via a Grignard reaction, and subsequent deprotection and salt formation. This guide is intended for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed step-by-step protocols, characterization data, and essential safety precautions.
Introduction
The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and natural alkaloids.[1] Specifically, the 2-benzoylpiperidine framework is a privileged structure that serves as a precursor to various biologically active compounds, most notably those targeting the central nervous system. It is a structural hybrid of the ADHD medication methylphenidate and synthetic cathinones, and its derivatives are recognized as potent and selective reuptake inhibitors of the human dopamine transporter (hDAT).[2] The synthesis of such C2-substituted piperidines presents a significant challenge: the direct functionalization of the C2-position of piperidine is not straightforward due to the similar reactivity of the C-H bonds and the nucleophilic nature of the nitrogen atom.
This application note details a robust and logical multi-step synthetic strategy to overcome these challenges, starting from the readily available precursor, piperidine. The pathway is designed to be illustrative of common synthetic transformations and protecting group strategies employed in modern organic chemistry.
Synthetic Strategy Overview
The conversion of piperidine to this compound is achieved through a four-step sequence. The core of this strategy is to first protect the reactive secondary amine, then introduce the desired functionality at the C2 position, and finally deprotect to yield the target compound.
The key transformations are:
-
N-Acylation: The piperidine nitrogen is protected as a benzamide via a Schotten-Baumann reaction with benzoyl chloride. This deactivates the nitrogen, prevents unwanted side reactions, and sets the stage for regioselective oxidation.
-
α-Carbon Oxidation: The N-benzoylpiperidine intermediate is oxidized at the C2-position to form the lactam, N-benzoyl-2-piperidone. This step transforms the non-reactive α-methylene group into an electrophilic carbonyl center.
-
Grignard Reaction: The benzoyl moiety is introduced by reacting the lactam with a phenyl Grignard reagent (phenylmagnesium bromide). The nucleophilic attack of the Grignard reagent on the lactam carbonyl, followed by workup, generates N-benzoyl-2-benzoylpiperidine.
-
Hydrolysis and Salt Formation: The N-benzoyl protecting group is removed under strong acidic conditions, which concurrently protonates the piperidine nitrogen to afford the final, stable hydrochloride salt.
Overall Synthetic Workflow
Caption: Multi-step synthesis of 2-Benzoylpiperidine HCl from Piperidine.
Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier | Notes |
| Piperidine | 110-89-4 | 85.15 | ≥99% | Sigma-Aldrich | Corrosive, Flammable Liquid |
| Benzoyl Chloride | 98-88-4 | 140.57 | ≥99% | Sigma-Aldrich | Corrosive, Lachrymator |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥98% | Fisher Scientific | Corrosive Solid |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Volatile, handle in fume hood |
| Ruthenium(III) Chloride | 10049-08-8 | 207.43 | Anhydrous | Strem Chemicals | Catalyst |
| Periodic Acid (H₅IO₆) | 10450-60-9 | 227.94 | ≥99% | Acros Organics | Oxidant |
| Phenylmagnesium Bromide | 100-58-3 | 181.31 | 3.0 M in Ether | Sigma-Aldrich | Flammable, Water-Reactive |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific | Extremely Flammable |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (Conc.) | J.T. Baker | Corrosive |
| Magnesium Sulfate | 7487-88-9 | 120.37 | Anhydrous | Fisher Scientific | Drying Agent |
Step 1: N-Acylation of Piperidine to yield N-Benzoylpiperidine
Principle: This step employs the Schotten-Baumann reaction, a classic method for acylating amines.[3] Piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed in a two-phase system with aqueous sodium hydroxide, which neutralizes the HCl byproduct, preventing the protonation of the piperidine starting material and driving the reaction to completion.[4]
Procedure:
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add piperidine (17.0 g, 0.2 mol) and 150 mL of a 10% aqueous sodium hydroxide solution.
-
While stirring vigorously, add benzoyl chloride (28.1 g, 0.2 mol) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. A white precipitate (N-benzoylpiperidine) will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.
-
Recrystallize the crude product from an ethanol/water mixture or purify by distillation under reduced pressure to obtain pure N-benzoylpiperidine as a white crystalline solid.
Expected Outcome: A white solid with a yield of 80-90%. Melting point: 48 °C.[4]
Step 2: α-Oxidation to N-Benzoyl-2-piperidone
Principle: This transformation is a critical C-H activation step. While several methods exist, a reliable approach involves ruthenium-catalyzed oxidation. Ruthenium(III) chloride, in the presence of a stoichiometric oxidant like periodic acid, creates a potent catalytic system capable of oxidizing the α-carbon of the N-acyl piperidine directly to the corresponding lactam. This avoids the generation of unstable intermediates associated with other methods like the Polonovski-Potier reaction for this specific transformation.
Procedure:
-
To a 500 mL flask, add N-benzoylpiperidine (18.9 g, 0.1 mol), acetonitrile (150 mL), and water (150 mL).
-
Add Ruthenium(III) chloride (0.207 g, 1 mol%) and periodic acid (H₅IO₆, 45.6 g, 0.2 mol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to decompose any excess oxidant.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-benzoyl-2-piperidone as a viscous oil or low-melting solid.
Step 3: Grignard Reaction to form N-Benzoyl-2-benzoylpiperidine
Principle: This step introduces the phenyl ketone moiety. The highly nucleophilic phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the lactam. The resulting tetrahedral intermediate collapses upon acidic workup to form the desired ketone. Strict anhydrous conditions are essential as Grignard reagents react violently with water.
Procedure:
-
Set up a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolve N-benzoyl-2-piperidone (20.3 g, 0.1 mol) in 150 mL of anhydrous diethyl ether and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add phenylmagnesium bromide (3.0 M solution in diethyl ether, 40 mL, 0.12 mol) dropwise via the dropping funnel over 45 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude N-benzoyl-2-benzoylpiperidine. This intermediate is often taken directly to the next step without further purification.
Step 4: Acidic Hydrolysis and Salt Formation
Principle: The final step involves the cleavage of the amide bond of the N-benzoyl protecting group. Concentrated hydrochloric acid serves as both the catalyst for the hydrolysis and the reagent for forming the stable hydrochloride salt of the resulting secondary amine. The reaction is driven to completion by heating.
Procedure:
-
Place the crude N-benzoyl-2-benzoylpiperidine from the previous step into a 250 mL round-bottomed flask.
-
Add 100 mL of concentrated hydrochloric acid (37%).
-
Heat the mixture to reflux (approximately 110 °C) using a heating mantle and reflux condenser for 8-12 hours. Benzoic acid will precipitate from the solution as the reaction proceeds.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Filter off the precipitated benzoic acid.
-
Wash the aqueous filtrate with diethyl ether (2 x 50 mL) to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of a 50% aqueous NaOH solution.
-
Extract the free base (2-benzoylpiperidine) into dichloromethane (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in 100 mL of diethyl ether and add ethereal HCl (2.0 M solution) dropwise with stirring until precipitation ceases.
-
Collect the white precipitate of this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Characterization and Data Analysis
The final product, this compound (CAS: 138371-65-0), should be a white to off-white solid.[5]
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol [5] |
| ¹H NMR (400 MHz, D₂O) | δ 7.9-7.5 (m, 5H, Ar-H), 5.5-5.3 (m, 1H, CH-CO), 3.6-3.4 (m, 1H, N-CH), 3.2-3.0 (m, 1H, N-CH), 2.2-1.6 (m, 6H, piperidine CH₂) |
| ¹³C NMR (101 MHz, D₂O) | δ ~202 (C=O), ~136 (Ar-C), ~135 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~65 (CH-CO), ~46 (N-CH₂), ~28 (CH₂), ~23 (CH₂), ~22 (CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2940, 2860 (C-H stretch), ~1685 (C=O stretch, ketone), ~1600, 1450 (C=C stretch, aromatic) |
| Purity (HPLC) | ≥97% |
Note: NMR shifts are predictive and may vary based on solvent and pH.
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Piperidine: Highly flammable, toxic upon inhalation or skin contact, and causes severe skin burns and eye damage.[6]
-
Benzoyl Chloride: Causes severe skin burns and eye damage. It is a lachrymator and reacts with water to produce HCl gas. Handle with extreme care and under anhydrous conditions where necessary.[7][8]
-
Phenylmagnesium Bromide: Flammable and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Concentrated Acids/Bases: Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.
Always neutralize acidic and basic waste streams before disposal according to institutional guidelines.
Conclusion
This application note provides a comprehensive and reliable protocol for the multi-step synthesis of this compound from piperidine. The described pathway utilizes fundamental organic transformations, including N-acylation, C-H oxidation, Grignard addition, and amide hydrolysis. By following the detailed procedures and adhering to the specified safety precautions, researchers can successfully synthesize this valuable chemical intermediate for applications in pharmaceutical research and development.
References
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Marvel, C. S.; Lazier, W. A. Benzoyl Piperidine. Organic Syntheses, Coll. Vol. 1, p.99 (1941); Vol. 5, p.14 (1925). [Link]
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Di Zanni, E.; et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central, (2022). [Link]
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Manetti, F.; et al. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI, (2020). [Link]
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Grierson, D. S. The Polonovski Reaction. Organic Reactions, (2011). [Link]
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National Center for Biotechnology Information. Benzoylpiperidine. PubChem Compound Database, CID=69892. [Link]
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Di Zanni, E.; et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI, (2022). [Link]
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Phukan, K.; et al. REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, (2014). [Link]
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Zhang, S.; et al. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar, (2020). [Link]
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Zarevucka, M.; et al. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc, (2004). [Link]
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SynArchive. Polonovski-Potier Reaction. SynArchive. [Link]
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Capot Chemical. Specifications of 2-Benzylpiperidine hydrochloride. Capot Chemical. [Link]
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Di Zanni, E.; et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate, (2022). [Link]
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Wikipedia. 2-Benzylpiperidine. Wikipedia. [Link]
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ResearchGate. Polonovski-Potier reaction. ResearchGate. [Link]
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West, T. H.; et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, (2018). [Link]
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Bakunov, S. A.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, (2021). [Link]
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Sakhrani, D.; et al. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?. ACS Chemical Neuroscience, (2023). [Link]
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Sdfine. BENZYL CHLORIDE. Sdfine. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, (2019). [Link]
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National Center for Biotechnology Information. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride. PubChem Compound Database, CID=16111922. [Link]
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ResearchGate. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. ResearchGate, (2004). [Link]
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ResearchGate. Oxidation of N,N,N,2,2,6,6-Heptamethyl-piperidine-4-ammonium Chloride to Water-Soluble N-Oxyl Radicals: A Comparative Study. ResearchGate, (2020). [Link]
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DTIC. Piperidine Synthesis. DTIC, (1993). [Link]
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Gore, R. P.; et al. N-acylation reactions and their versatile applications in the synthesis of heterocycles. Der Pharma Chemica, (2011). [Link]
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NIST. Piperidine hydrochloride. NIST Chemistry WebBook. [Link]
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Carl ROTH. Safety Data Sheet: Benzoyl chloride. Carl ROTH, (2021). [Link]
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Application Notes and Protocols for the Benzoylation of 2-Piperidinemethanol
This guide provides a comprehensive protocol for the N-benzoylation of 2-piperidinemethanol, yielding N-benzoyl-2-piperidinemethanol. This procedure is designed for researchers, scientists, and professionals in drug development who require a detailed, reliable, and scientifically grounded methodology for the synthesis and characterization of this important chemical intermediate.
Introduction and Scientific Principles
The benzoylation of amines is a fundamental transformation in organic synthesis, frequently employed to introduce a benzoyl group (-C(O)Ph) onto a nitrogen atom. This modification is crucial in medicinal chemistry for several reasons: it can alter the pharmacological properties of a molecule, serve as a protecting group, or act as a key building block for more complex structures. The target of this protocol, 2-piperidinemethanol, is a bifunctional molecule containing both a secondary amine and a primary alcohol. Selective N-acylation over O-acylation is readily achieved under basic conditions due to the higher nucleophilicity of the amine.
The chosen method for this transformation is the Schotten-Baumann reaction , a well-established and robust procedure for the acylation of amines and alcohols.[1][2][3][4] This reaction is typically carried out in a two-phase system, consisting of an aqueous base and an organic solvent.[2] The base, commonly sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid byproduct generated during the reaction, and it deprotonates the amine, thereby increasing its nucleophilicity and driving the reaction to completion.[3]
Reaction Mechanism and Causality
The mechanism of the Schotten-Baumann reaction is a nucleophilic acyl substitution.[4] The lone pair of electrons on the nitrogen atom of 2-piperidinemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the N-benzoyl product. The base in the aqueous phase ensures that the amine remains deprotonated and available for reaction, and it neutralizes the HCl formed, preventing the protonation of the starting amine which would render it unreactive.
Experimental Workflow Diagram
The overall workflow for the synthesis, purification, and characterization of N-benzoyl-2-piperidinemethanol is outlined below.
Sources
Using 2-Benzoylpiperidine hydrochloride in in vitro dopamine uptake assays
Application Notes & Protocols
Topic: Using 2-Benzoylpiperidine Hydrochloride in In Vitro Dopamine Uptake Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Dopamine Transporter and Its Inhibition by this compound
The dopamine transporter (DAT) is a presynaptic plasma membrane protein that plays a pivotal role in regulating dopaminergic neurotransmission.[1] It actively reabsorbs dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the concentration and duration of dopamine signaling.[1][2] This regulatory function makes the DAT a crucial target for a wide array of therapeutic agents and psychoactive compounds.[3][4]
2-Benzoylpiperidine and its derivatives have emerged as a significant class of dopamine reuptake inhibitors.[5][6] Structurally related to compounds like methylphenidate, they exhibit a potent and selective inhibitory effect on the human dopamine transporter (hDAT).[5] This makes this compound an invaluable tool for researchers studying the dopaminergic system, developing novel therapeutics for conditions such as ADHD and depression, and investigating the mechanisms of psychostimulant action.
These application notes provide a comprehensive guide for utilizing this compound in in vitro dopamine uptake assays. We will delve into the underlying scientific principles, offer detailed, field-proven protocols for both cell-based and synaptosomal assays, and provide insights into data analysis and interpretation.
Mechanism of Action: Competitive Inhibition of Dopamine Uptake
This compound acts as a competitive inhibitor at the dopamine transporter. It binds to the DAT, likely in a manner comparable to methylphenidate, and thereby blocks the reuptake of dopamine from the synaptic cleft.[5][6] This leads to an increase in the extracellular concentration of dopamine, enhancing dopaminergic signaling. The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in a dopamine uptake assay.
Caption: Mechanism of this compound at the Dopamine Transporter.
Experimental Protocols
Two primary in vitro models are widely used for assessing dopamine uptake inhibition: cell lines stably expressing the human dopamine transporter (hDAT) and synaptosomes isolated from rodent brain tissue.[7][8]
Protocol 1: Cell-Based Dopamine Uptake Assay Using hDAT-Expressing Cells
This protocol utilizes a cell line, such as HEK293 or CHO, that has been genetically engineered to stably express the human dopamine transporter.[4][9] This provides a consistent and reproducible system for high-throughput screening and detailed kinetic analysis.
Materials:
| Reagent/Material | Recommended Specifications |
| hDAT-expressing cells | e.g., HEK293-hDAT, CHO-hDAT |
| Cell Culture Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer, pH 7.4 |
| [³H]-Dopamine | Specific activity > 20 Ci/mmol |
| 2-Benzoylpiperidine HCl | Stock solution in DMSO or assay buffer |
| Non-specific uptake inhibitor | e.g., Nomifensine or Cocaine |
| Scintillation Cocktail | |
| 96-well microplates | Tissue culture treated |
| Microplate scintillation counter |
Procedure:
-
Cell Culture and Plating:
-
Culture hDAT-expressing cells according to standard protocols.
-
Seed cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[7]
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a solution of [³H]-Dopamine in assay buffer. The final concentration in the assay should be close to the Km value for dopamine uptake by DAT (typically in the low micromolar range).[7]
-
Prepare a high concentration solution of a known DAT inhibitor (e.g., 10 µM Nomifensine) to determine non-specific uptake.
-
-
Dopamine Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the desired concentration of this compound or vehicle (for total uptake) or the non-specific uptake inhibitor to the appropriate wells.
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.[4]
-
Initiate the uptake by adding 50 µL of the [³H]-Dopamine solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature or 37°C.[4] The incubation time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Caption: Workflow for the Cell-Based Dopamine Uptake Assay.
Protocol 2: Dopamine Uptake Assay Using Synaptosomes
Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters.[8][10][11] This model offers the advantage of studying DAT function in a more physiologically relevant environment.
Materials:
| Reagent/Material | Recommended Specifications |
| Rodent brain tissue | e.g., Striatum from rats or mice |
| Homogenization Buffer | 0.32 M Sucrose solution |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer, pH 7.4 |
| [³H]-Dopamine | Specific activity > 20 Ci/mmol |
| 2-Benzoylpiperidine HCl | Stock solution in DMSO or assay buffer |
| Non-specific uptake inhibitor | e.g., Nomifensine or Cocaine |
| Scintillation Cocktail | |
| Glass-fiber filters | |
| Vacuum filtration manifold | |
| Scintillation vials | |
| Liquid scintillation counter |
Procedure:
-
Preparation of Synaptosomes:
-
Dissect the brain region of interest (e.g., striatum) in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer.[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[10]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.[10]
-
Resuspend the synaptosomal pellet in the assay buffer.
-
Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA protein assay).
-
-
Dopamine Uptake Assay:
-
In test tubes, pre-incubate a known amount of synaptosomal protein (e.g., 50-100 µg) with varying concentrations of this compound, vehicle, or a non-specific uptake inhibitor for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid vacuum filtration through glass-fiber filters.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis and Interpretation
The primary output of this assay is the determination of the IC50 value for this compound.
-
Calculate Specific Uptake:
-
For each data point, subtract the non-specific uptake (counts per minute in the presence of a high concentration of a known DAT inhibitor) from the total uptake (counts per minute in the absence of any inhibitor) and from the uptake in the presence of this compound.
-
-
Generate Dose-Response Curve:
-
Normalize the data by expressing the specific uptake at each concentration of this compound as a percentage of the control (vehicle-treated) specific uptake.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
-
Determine the IC50:
Table of Expected Values:
| Parameter | Description | Typical Range |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | For potent DAT inhibitors, this can range from nanomolar to low micromolar. |
| Ki | The inhibition constant; the concentration of a competitive inhibitor that doubles the apparent Km of the substrate. | Can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive. |
| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | Varies depending on the experimental system (cell line, synaptosome preparation). |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | For dopamine uptake by DAT, typically in the low micromolar range.[7] |
Troubleshooting and Considerations
-
High Non-Specific Binding: Ensure efficient and rapid washing steps. Consider pre-treating filters with a blocking agent.
-
Low Signal-to-Noise Ratio: Optimize protein/cell concentration and incubation times. Ensure the specific activity of the radiolabeled dopamine is sufficiently high.
-
Compound Solubility: this compound is generally water-soluble. However, if using other analogs, ensure they are fully dissolved in the assay buffer. The concentration of DMSO should typically be kept below 0.5%.
-
Fluorescent Alternatives: For non-radioactive assays, fluorescent dopamine analogs or commercially available neurotransmitter transporter uptake assay kits can be used.[14][15][16][17] These methods offer advantages in terms of safety and disposal but may have different kinetic properties.
Conclusion
The in vitro dopamine uptake assay is a robust and reliable method for characterizing the inhibitory properties of compounds like this compound at the dopamine transporter. The protocols detailed in these application notes, for both cell-based and synaptosomal preparations, provide a solid foundation for researchers to investigate the pharmacology of this important class of molecules. Careful execution of these assays and rigorous data analysis will yield valuable insights into the mechanisms of dopamine reuptake and aid in the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]
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Unal, S., & Sonders, M. S. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79(1), 12.17. 1-12.17. 21. Available from: [Link]
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National Center for Biotechnology Information. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. Available from: [Link]
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Sarkar, S., & Sriram, K. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current protocols in pharmacology, 82(1), e43. Available from: [Link]
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Eriksen, J., Jørgensen, T. N., Gether, U., & Andersen, J. (2010). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(4), 1293-1304. Available from: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]
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Jones, C. B., Eltit, J. M., Dukat, M., Glennon, R. A., & Zhang, Y. (2023). Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?. ACS chemical neuroscience, 14(4), 625–632. Available from: [Link]
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Cha, J. H., Zou, M. F., Riddle, E. L., Sriram, G., & Javitch, J. A. (2005). Visualization of dopamine transporter trafficking in live neurons by use of fluorescent cocaine analogs. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(33), 7633–7641. Available from: [Link]
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Di Pietro, P., Zizzari, V., & Mhillaj, E. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. International journal of molecular sciences, 24(7), 6483. Available from: [Link]
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Lazarevic, V., Schöne, C., Heine, M., Gundelfinger, E. D., & Fejtova, A. (2011). Synaptic vesicle exocytosis in hippocampal synaptosomes correlates directly with total mitochondrial volume. The Journal of biological chemistry, 286(9), 7481–7491. Available from: [Link]
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Jones, C. B., Eltit, J. M., Dukat, M., Glennon, R. A., & Zhang, Y. (2023). Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?. ACS chemical neuroscience, 14(4), 625–632. Available from: [Link]
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Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use?. In Protocols for Neural Cell Culture (pp. 1-29). Humana Press. Available from: [Link]
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Application Notes and Protocols for 2-Benzoylpiperidine Hydrochloride in Neuropharmacology Research
Introduction: Unveiling the Neuropharmacological Potential of a Novel Piperidine Scaffold
The piperidine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs and research compounds targeting the central nervous system (CNS).[1][2] Within this class, 2-substituted piperidine analogs have garnered considerable attention for their interaction with monoamine transporters, particularly the dopamine transporter (DAT).[3][4] 2-Benzoylpiperidine hydrochloride, a structural analog of psychoactive substances like methylphenidate and cocaine, represents a compelling scaffold for neuropharmacology research.[5] Its core structure suggests a primary mechanism of action as a dopamine reuptake inhibitor, a class of compounds with therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and potential implications for understanding the neurobiology of substance use disorders.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound. We will delve into its presumed mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these experimental designs. The overarching goal is to equip researchers with the necessary tools to rigorously assess the neuropharmacological profile of this and structurally related compounds.
Part 1: Presumed Mechanism of Action and a Priori Hypotheses
Based on its structural similarity to known DAT inhibitors, it is hypothesized that this compound functions by binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft. This action leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.
Signaling Pathway: Dopaminergic Neurotransmission Modulation
The primary signaling pathway influenced by this compound is expected to be the dopaminergic system. By inhibiting DAT, the compound directly impacts the clearance of dopamine from the synapse, leading to prolonged activation of post-synaptic dopamine receptors (D1-D5). This enhanced signaling in key brain regions, such as the nucleus accumbens and striatum, is associated with the stimulant and reinforcing effects of many DAT inhibitors.
Caption: Modulation of Dopaminergic Synapse by 2-Benzoylpiperidine HCl.
Part 2: In Vitro Characterization Protocols
The initial step in characterizing this compound is to determine its potency and selectivity at the primary molecular targets: the monoamine transporters.
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in HEK-293 Cells
This assay is the gold standard for quantifying the potency of a compound to inhibit dopamine reuptake. It utilizes Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of this compound for the human dopamine transporter.
Materials:
-
HEK-293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for selection of stably transfected cells)
-
[³H]Dopamine
-
Non-labeled Dopamine
-
This compound
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Experimental Workflow:
Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture hDAT-HEK-293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418.[8] Plate cells in 96-well plates at a suitable density to achieve 80-90% confluency on the day of the assay.[9][10]
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations for the dose-response curve.
-
Assay Performance:
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (typically at or below its Kₘ for DAT).
-
Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.[9]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₘ), where [L] is the concentration of [³H]Dopamine and Kₘ is its Michaelis-Menten constant for DAT.
-
Causality and Self-Validation:
-
Rationale for HEK-293 cells: Using a heterologous expression system allows for the isolated study of the compound's interaction with a specific transporter without the confounding presence of other transporters or receptors found in native brain tissue.
-
Use of a fixed, low concentration of [³H]Dopamine: This ensures that the assay is sensitive to competitive inhibition.
-
Short incubation time: This is crucial to measure the initial rate of uptake and avoid underestimation of inhibitor potency due to substrate depletion or other time-dependent effects.
-
Inclusion of a known inhibitor: This serves as a positive control and defines the non-specific uptake, ensuring the validity of the assay.
Selectivity Profiling
To understand the full neuropharmacological profile of this compound, it is essential to assess its activity at other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). The protocol described above can be adapted for SERT and NET by using HEK-293 cells expressing hSERT or hNET and the respective radiolabeled substrates ([³H]Serotonin or [³H]Norepinephrine).
Data Presentation: Comparative Monoamine Transporter Affinity
The following table provides a template for summarizing the in vitro data for this compound and comparing it to reference compounds.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 2-Benzoylpiperidine HCl | To be determined | To be determined | To be determined | To be calculated | To be calculated |
| Cocaine | ~100-500 | ~200-800 | ~200-1000 | ~0.5-1 | ~0.5-1 |
| Methylphenidate | ~100-300 | >10,000 | ~30-100 | >30 | ~1-3 |
| GBR 12909 | ~1-10 | >1000 | >1000 | >100 | >100 |
Note: Literature values for reference compounds can vary depending on assay conditions. The provided values are approximate ranges.
Part 3: In Vivo Behavioral Pharmacology Protocols
In vivo studies are critical to understanding how the in vitro activity of this compound translates into behavioral effects.
Protocol 2: Locomotor Activity Assessment in Mice
This is a fundamental behavioral assay to assess the stimulant or sedative effects of a compound.[11][12] For a DAT inhibitor, a dose-dependent increase in locomotor activity is expected.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male adult mice (e.g., C57BL/6J strain)
-
This compound
-
Vehicle (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
Experimental Workflow:
Caption: Experimental workflow for a locomotor activity study.
Step-by-Step Methodology:
-
Animal Acclimation and Habituation:
-
Drug Administration:
-
On the test day, weigh each mouse and administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to explore for a novel DAT inhibitor might be 1-30 mg/kg.
-
-
Data Collection:
-
Immediately after injection, place the mouse in the center of the locomotor activity chamber.[11]
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predetermined period, typically 60 to 120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Causality and Self-Validation:
-
Habituation is critical: This ensures that the observed effects are due to the pharmacological action of the compound and not a response to a novel environment or the stress of injection.
-
Dose-response curve: A systematic increase in locomotor activity with increasing doses provides strong evidence for a stimulant effect. At very high doses, stereotyped behaviors may emerge, leading to a decrease in ambulatory locomotion, resulting in a classic inverted "U" shaped dose-response curve.
-
Time course analysis: This provides information on the onset and duration of the drug's action, which can be correlated with its pharmacokinetic profile.
Protocol 3: Drug Discrimination Paradigm in Rats or Mice
The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[15][16][17] By training an animal to discriminate a known drug of abuse (e.g., cocaine) from vehicle, we can test whether a novel compound produces similar subjective effects.
Objective: To determine if this compound substitutes for the discriminative stimulus effects of cocaine.
Materials:
-
Rats or mice
-
Standard operant conditioning chambers with two levers (or nose-poke holes) and a food/liquid reward dispenser
-
Cocaine hydrochloride (training drug)
-
This compound (test drug)
-
Vehicle (e.g., saline)
Step-by-Step Methodology:
-
Training Phase:
-
Animals are food or water restricted to motivate responding.
-
On "cocaine" training days, animals receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are placed in the operant chamber. Responding on one designated lever (the "drug" lever) is reinforced with a food pellet or liquid reward. Responding on the other lever has no consequence.
-
On "vehicle" training days, animals receive a saline injection, and responding on the other lever (the "vehicle" lever) is reinforced.
-
Training sessions alternate between cocaine and vehicle until the animals reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered).[15][18]
-
-
Testing Phase:
-
Once the discrimination is established, test sessions are conducted.
-
Animals are administered a dose of this compound (or a different dose of cocaine to establish a dose-response curve) and placed in the chamber.
-
During the test session, responding on either lever is recorded but not reinforced (to avoid influencing the discrimination).
-
The primary dependent variables are the percentage of responses on the drug-correct lever and the response rate.
-
-
Data Analysis:
-
Full substitution: If a dose of this compound results in >80% of responses on the cocaine-correct lever, it is considered to have fully substituted for cocaine, indicating similar subjective effects.
-
Partial substitution: If responding on the cocaine-correct lever is between 20% and 80%, it is considered partial substitution.
-
No substitution: If responding on the cocaine-correct lever is <20%, the compound does not substitute for cocaine.
-
A dose-response curve for substitution is generated.
-
Causality and Self-Validation:
-
Specificity of the cue: The animal's choice of lever is controlled by the internal state produced by the drug, providing a highly specific measure of subjective effects.
-
Cross-validation with known compounds: Testing other known DAT inhibitors (e.g., methylphenidate) and drugs from other classes (e.g., a serotonin agonist) validates the specificity of the cocaine cue. DAT inhibitors are expected to substitute, while non-stimulants are not.
-
Predictive validity: For stimulant drugs, substitution in cocaine-trained animals is a strong predictor of abuse potential in humans.[19]
Conclusion and Future Directions
This compound is a promising research tool for the exploration of the dopaminergic system. The protocols outlined in these application notes provide a robust framework for its comprehensive neuropharmacological characterization. By systematically evaluating its in vitro potency and selectivity, and its in vivo behavioral effects, researchers can elucidate its mechanism of action and potential therapeutic or abuse-related properties.
Future research could involve more advanced techniques such as in vivo microdialysis to directly measure changes in extracellular dopamine levels in response to the compound, or electrophysiology to examine its effects on neuronal firing rates in dopamine-rich brain regions. Furthermore, exploring structure-activity relationships by synthesizing and testing analogs of this compound could lead to the development of novel compounds with improved potency, selectivity, and therapeutic profiles.
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Application Notes & Protocols: 2-Benzoylpiperidine Hydrochloride as a Research Tool for Probing Dopaminergic Function in Parkinson's Disease Models
Introduction: Targeting the Dopamine Transporter in Parkinson's Disease Research
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2][3] This neuronal death leads to a significant reduction in the neurotransmitter dopamine within the striatum, disrupting the neural circuits that control movement and resulting in the canonical motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability.[1][4][5]
A central player in the regulation of dopaminergic neurotransmission is the dopamine transporter (DAT), a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[6][7] By controlling the concentration and duration of dopamine in the synapse, DAT is a critical modulator of motor and reward pathways. Consequently, DAT is a key target for therapeutic agents and research compounds designed to modulate the dopaminergic system.[6][8][9]
2-Benzoylpiperidine and its analogues represent a class of compounds that act as ligands for the dopamine transporter.[10][11][12] As structural analogues of cocaine and methylphenidate, they function primarily as dopamine reuptake inhibitors.[10][13] 2-Benzoylpiperidine hydrochloride, as a water-soluble salt, serves as a valuable research tool for investigating the consequences of DAT blockade in experimental models. Its use allows researchers to probe the downstream effects of increased synaptic dopamine, evaluate the transporter's role in PD pathophysiology, and screen for novel therapeutic strategies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. The protocols outlined herein are based on established, field-proven methodologies for characterizing DAT ligands and are designed to ensure scientific rigor and data reproducibility.
Mechanism of Action: Synaptic Dopamine Modulation
The primary mechanism of action for 2-Benzoylpiperidine is the inhibition of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling at postsynaptic D1-like and D2-like receptors.[7][8] This targeted modulation makes it a precise tool for studying the effects of elevated synaptic dopamine in neural circuits relevant to Parkinson's disease.
In Vitro Characterization: Quantifying Interaction with DAT
Before proceeding to in vivo studies, it is crucial to quantify the affinity and functional potency of this compound at the dopamine transporter. This is achieved through radioligand binding and dopamine uptake assays.
Protocol 1: DAT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using competitive displacement of a known radioligand.
Principle: This assay measures the ability of the unlabeled test compound (2-Benzoylpiperidine) to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to DAT in prepared brain tissue membranes. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Ki).
Materials:
-
Rodent (rat or mouse) striatal tissue
-
[³H]WIN 35,428 or other suitable DAT radioligand
-
This compound
-
Nomifensine or GBR 12909 (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash Buffer (ice-cold)
-
Homogenizer and centrifuge
-
96-well plates and filter mats (e.g., GF/B or GF/C)
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Dissect striata from rodent brains on ice and place in ice-cold binding buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[6]
-
Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay. Dilute to a final concentration of ~100-200 µg protein per assay well.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of diluted membranes, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL of binding buffer.
-
Non-Specific Binding (NSB): Add 50 µL of diluted membranes, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).
-
Competitive Binding: Add 50 µL of diluted membranes, 50 µL of [³H]WIN 35,428, and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation & Termination:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration over a glass fiber filter mat, followed by 3-4 quick washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification & Analysis:
-
Allow filters to dry, then add scintillation fluid.
-
Count radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Data:
| Compound | DAT Binding Affinity (Ki, nM) | Selectivity (SERT Ki / DAT Ki) |
|---|---|---|
| Cocaine | ~100-250 | ~2-5 |
| GBR 12909 | ~5-15 | >100 |
| 2-Benzoylpiperidine HCl | (Experimental Value) | (Experimental Value) |
Note: Selectivity is critical. Assays should also be run for the serotonin transporter (SERT) and norepinephrine transporter (NET) to determine the compound's specificity.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake into synaptosomes or DAT-expressing cells.
Principle: This assay directly measures the transporter's function. It quantifies the uptake of radiolabeled dopamine ([³H]DA) into nerve terminals (synaptosomes) or cells engineered to express DAT. The ability of 2-Benzoylpiperidine to reduce this uptake provides a measure of its functional inhibitory potency.[7][14]
Materials:
-
Synaptosome preparation from rodent striatum or a cell line stably expressing DAT (e.g., CHO-DAT, HEK-DAT).
-
[³H]Dopamine
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[15][16]
-
This compound and a known inhibitor (e.g., nomifensine) for NSB.
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare synaptosomes or plate DAT-expressing cells in a 96-well plate to achieve ~80% confluency on the day of the assay.[14]
-
Assay Setup:
-
Wash cells/synaptosomes once with pre-warmed (37°C) uptake buffer.
-
Add uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For control wells (100% uptake), add buffer without the compound.
-
For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).[6][7]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[6]
-
-
Uptake Initiation & Termination:
-
Initiate uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.[6]
-
Incubate at 37°C for a short, precise period (e.g., 5-10 minutes) to measure the initial uptake rate.[6][17]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[6]
-
-
Quantification & Analysis:
-
Lyse the cells/synaptosomes and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the control (100% uptake) after subtracting non-specific uptake.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
In Vivo Applications: Assessing Neurochemical and Behavioral Effects
Following in vitro characterization, the next step is to evaluate the effects of this compound in a living system, typically using a rodent model of Parkinson's disease.
Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine levels in the striatum of freely moving animals.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the striatum.[2][18] Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space, like dopamine, diffuse across the membrane into the aCSF. The collected fluid (dialysate) is then analyzed by HPLC with electrochemical detection (HPLC-ED) to quantify dopamine concentrations.[2][19][20]
Materials:
-
Rodent model of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned rats/mice) and control animals.[1][21][22]
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes, syringe pump, and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.[2]
-
This compound for injection (e.g., intraperitoneal, i.p.).
-
HPLC-ED system for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the striatum. Secure it with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[18]
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour (3-5 samples).
-
Administer this compound or vehicle (e.g., saline) via i.p. injection.
-
Continue collecting dialysate samples for 2-3 hours post-injection.
-
-
Sample Analysis & Data Interpretation:
-
Immediately analyze samples using HPLC-ED to determine dopamine concentration.
-
Express the data as a percentage change from the average baseline concentration for each animal.
-
Expected Outcome: Administration of an effective dose of this compound should produce a significant, dose-dependent increase in extracellular dopamine levels in the striatum compared to vehicle-treated animals.
-
Representative Data:
| Treatment Group | Peak Dopamine Level (% of Baseline) | Time to Peak (minutes) |
|---|---|---|
| Vehicle | 100 ± 10% | N/A |
| 2-Benzoylpiperidine HCl (Low Dose) | (Experimental Value) | (Experimental Value) |
| 2-Benzoylpiperidine HCl (High Dose) | (Experimental Value) | (Experimental Value) |
Protocol 4: Behavioral Assessment in PD Models
Objective: To evaluate whether the neurochemical changes induced by this compound translate into functional motor improvements in a rodent model of PD.
Principle: Neurotoxin-based models, such as the unilateral 6-OHDA lesion model, create a dopamine deficit that leads to measurable motor impairments.[1][22] Behavioral tests are used to quantify these deficits and assess the therapeutic potential of a compound.[3][4][21]
Common Behavioral Tests:
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded. Parkinsonian animals typically fall sooner. A therapeutic compound should increase the time they remain on the rod.[4]
-
Cylinder Test: This test measures forelimb akinesia in unilaterally lesioned animals. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) versus unimpaired forelimb to touch the wall for support is counted. An effective treatment should increase the use of the impaired limb.
-
Open Field Test: This test assesses general locomotor activity. Parameters such as total distance traveled, velocity, and rearing frequency are measured.[1] Dopaminergic stimulation is expected to increase locomotor activity.
General Procedure:
-
Model Creation: Create the PD animal model (e.g., unilateral 6-OHDA lesion in the medial forebrain bundle).
-
Baseline Testing: After a recovery period (2-3 weeks), perform baseline behavioral tests to confirm motor deficits.
-
Drug Administration: Administer this compound or vehicle according to the study design (acute or chronic).
-
Post-Treatment Testing: Conduct behavioral tests at specific time points after drug administration that correspond to the compound's expected peak effect (informed by microdialysis data).
-
Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
References
- GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2. National Institutes of Health.
- GZ-793A, a Lobelane Analog, Interacts With the Vesicular Monoamine transporter-2 to Inhibit the Effect of Methamphetamine. PubMed.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
- GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2. ResearchGate.
- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
- Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats. PubMed.
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
- Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. Journal of Neuroscience.
- Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. PubMed Central.
- Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? ACS Chemical Neuroscience.
- Benzoyl piperidine. Organic Syntheses Procedure.
- In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central.
- Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers.
- In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. Springer.
- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Antioxidants.
- List of cocaine analogues. Wikipedia.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
- Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. PubMed Central.
- Experimental models and behavioural tests used in the study of Parkinson's disease. PubMed.
- Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. PubMed Central.
- Animal Models of Parkinson's Disease. National Center for Biotechnology Information.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- 2-Benzylpiperidine. Wikipedia.
- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
- Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI.
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. FR.
- Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed.
- Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed.
- Benzoylpiperidine. PubChem.
- 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis. ChemicalBook.
- Chemistry And Pharmacology Of The Piperidine-based Analogues Of Cocaine. Identification Of Potent Dat Inhibitors Lacking The Tropane Skeleton. NEOMED Bibliography Database.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
- Antagonism by piperidine of levodopa effects in Parkinson disease. PubMed.
- Mechanism of Parkinson's Disease Drugs. MDPI Encyclopedia.
- 2-Benzoylpyrrolidine hydrochloride. PubChem.
- Drugs Used in Parkinson Disease. AccessMedicine.
- Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
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- 22. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the effects of 2-Benzoylpiperidine hydrochloride on locomotor activity
Application Note & Protocol
Topic: Investigating the Effects of 2-Benzoylpiperidine Hydrochloride on Locomotor Activity in Rodent Models
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and preclinical drug discovery.
Abstract: This document provides a comprehensive guide for investigating the effects of this compound on locomotor activity. 2-Benzoylpiperidine and its analogues represent a novel class of potential human dopamine transporter (hDAT) reuptake inhibitors, structurally related to methylphenidate.[1] The assessment of locomotor activity is a primary and robust method for characterizing the behavioral effects of psychostimulant compounds.[2] This guide details the scientific rationale, pre-experimental considerations, a complete step-by-step protocol for the Open Field Test (OFT), and methodologies for data analysis and interpretation. By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to ensure scientific rigor and reproducibility for researchers evaluating the pharmacological profile of this compound.
Part 1: Scientific Background & Rationale
The Benzoylpiperidine Scaffold: A Privileged Structure
The benzoylpiperidine fragment is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of bioactive small molecules.[3][4] This scaffold is found in compounds developed as anticancer, antipsychotic, and neuroprotective agents, among others.[3] Its metabolic stability and its role as a potential bioisostere for other cyclic amines make it a versatile and valuable framework in drug design.[3] Its incorporation into atypical antipsychotics, for instance, highlights its utility in targeting central nervous system (CNS) receptors.[3]
Hypothesized Mechanism of Action: Dopamine Transporter Inhibition
2-Benzoylpiperidine is a structural hybrid of the clinically used ADHD medication methylphenidate and synthetic cathinones.[1] Like methylphenidate, its primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT).[1][5] The DAT is a presynaptic protein responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. By blocking this reuptake process, this compound is hypothesized to increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This enhanced signaling in brain regions like the nucleus accumbens and striatum is strongly linked to the modulation of locomotor activity.[2] While the primary target is likely DAT, some related compounds also show activity at the norepinephrine transporter (NET), which could contribute to the overall pharmacological effect.[6]
Locomotor Activity as a Key Behavioral Endpoint
Spontaneous locomotor activity in rodents is a fundamental behavior used to assess the effects of CNS-active compounds.[7][8] Drugs that enhance dopamine signaling, such as psychostimulants, characteristically produce hyperlocomotion (an increase in movement).[2][9] Therefore, quantifying locomotor activity provides a direct and translatable measure of the potential psychostimulant properties of this compound. The Open Field Test is a standard assay for this purpose, allowing for the simultaneous assessment of general activity levels and exploratory patterns.[10][11]
Part 2: Pre-Experimental Considerations
Test Compound Details
| Parameter | Details | Source |
| Compound Name | This compound | [12] |
| CAS Number | 138371-65-0 | [12] |
| Molecular Formula | C₁₂H₁₆ClNO | [12] |
| Molar Mass | 225.72 g/mol | [12] |
| Vehicle | Sterile 0.9% Saline or as determined by solubility studies. | Standard Practice |
| Storage | Store stock compound at +2 to +8 °C. Prepare fresh dosing solutions daily. | [12] |
Preparation of Dosing Solutions: To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline. Protect from light and use within the same day. Dosing volumes should be calculated based on the animal's most recent body weight (e.g., 10 mL/kg).
Animal Model Selection
Adult male C57BL/6 mice are recommended for this protocol due to their extensive use in behavioral pharmacology, stable baseline activity levels, and the wealth of comparative data available. Animals should be acquired from a reputable vendor and allowed to acclimate to the housing facility for at least one week prior to any experimental procedures.
Ethical Considerations and IACUC Approval
All procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics board.[10] Research must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.[13][14]
-
Replacement: Justify why non-animal models are not suitable for this behavioral assessment.
-
Reduction: Use power calculations to determine the minimum number of animals required per group to achieve statistically significant results.
-
Refinement: Minimize animal stress through proper handling, acclimatization, and by defining humane endpoints.[14][15]
Part 3: Experimental Protocol - Open Field Test
This protocol is designed to assess the dose-dependent effects of this compound on spontaneous locomotor activity and exploratory behavior.
Objective
To quantify changes in horizontal and vertical activity, as well as thigmotactic (wall-hugging) behavior in mice following acute administration of this compound.
Materials & Equipment
-
Open Field Arena (e.g., 40 x 40 x 40 cm, white or grey opaque material)
-
Automated tracking system (video camera with software or infrared beam grid)[7][16]
-
This compound
-
Sterile 0.9% Saline (Vehicle)
-
Known psychostimulant (e.g., Methylphenidate or Cocaine) for positive control
-
Animal scale
-
Syringes and needles (appropriate for the chosen route of administration)
-
70% Ethanol for cleaning
-
Timers
-
Appropriate Personal Protective Equipment (PPE)
Experimental Design & Workflow
A between-subjects design is recommended, with each animal receiving only one treatment.
-
Groups:
-
Vehicle (0.9% Saline)
-
2-Benzoylpiperidine HCl (e.g., 1 mg/kg)
-
2-Benzoylpiperidine HCl (e.g., 3 mg/kg)
-
2-Benzoylpiperidine HCl (e.g., 10 mg/kg)
-
Positive Control (e.g., 10 mg/kg Cocaine)
-
-
Animals per Group: n = 8-12 mice per group.
-
Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery.
-
Blinding: The experimenter conducting the injections and observing the behavior should be blind to the treatment conditions.
Step-by-Step Procedure
-
Acclimation: Transfer mice to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions (lighting, sound).[7]
-
Dosing: Weigh each mouse and administer the assigned treatment (Vehicle, drug, or positive control) via i.p. injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Pre-Test Interval: Place the mouse in a clean holding cage for a predetermined time between injection and testing (e.g., 15 minutes) to allow for drug absorption and onset of action. This interval should be kept consistent for all subjects.
-
Test Initiation: Gently place the mouse in the center of the open-field arena.[11] Immediately start the automated tracking software. The experimenter should then leave the immediate vicinity to avoid influencing the animal's behavior.
-
Test Duration: Record activity for a set period, typically between 30 and 60 minutes. Longer durations can help assess the time course of the drug's effect.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next animal to eliminate olfactory cues.[17]
Part 4: Data Analysis & Interpretation
Key Parameters for Analysis
Modern video tracking software can provide a wealth of data.[18] Focus on these primary and secondary endpoints:
| Parameter | Description | Primary Interpretation |
| Total Distance Moved (cm) | The total path length traveled by the animal during the session. | A primary measure of overall locomotor activity.[11] |
| Horizontal Activity | Number of infrared beam breaks on the X-Y axes, or equivalent video measure. | Correlates with ambulation. |
| Rearing Frequency | The number of times the animal stands on its hind legs.[8] | A measure of vertical exploration. Can be affected by stimulants. |
| Time Spent in Center (%) | The percentage of the total session time spent in the central zone of the arena. | An index of anxiety-like behavior or thigmotaxis.[8] |
| Stereotypy Counts | A measure of repetitive, focused behaviors (e.g., sniffing, grooming). | High doses of stimulants can induce stereotypy, which may reduce ambulation. |
Data Presentation
Data should be summarized as mean ± standard error of the mean (SEM) for each treatment group. Time-course data should be plotted in time bins (e.g., 5-minute intervals) to visualize the onset and duration of effects.
Example Data Summary Table:
| Treatment Group | N | Total Distance (cm) | Rearing Frequency | Time in Center (%) |
| Vehicle | 10 | 3500 ± 250 | 80 ± 10 | 12 ± 2 |
| 1 mg/kg Drug | 10 | 4500 ± 300 | 95 ± 12 | 11 ± 2 |
| 3 mg/kg Drug | 10 | 7800 ± 550 | 150 ± 20 | 9 ± 1 |
| 10 mg/kg Drug | 10 | 12500 ± 900 | 220 ± 25 | 7 ± 1 |
| Positive Control | 10 | 11800 ± 850 | 210 ± 22 | 8 ± 1 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Statistical Analysis
For overall effects, use a one-way Analysis of Variance (ANOVA) to compare the means of all groups. If the ANOVA is significant, follow up with a post-hoc test (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control. For time-course data, a two-way repeated measures ANOVA is appropriate. A p-value of < 0.05 is typically considered statistically significant.
Interpretation of Potential Outcomes
-
Increased Locomotion: A significant, dose-dependent increase in Total Distance and/or Horizontal Activity compared to the vehicle group would support the hypothesis that this compound has a psychostimulant effect, consistent with DAT inhibition.
-
Biphasic Dose-Response: It is common for psychostimulants to show an inverted "U" shaped dose-response curve. At very high doses, locomotor activity may decrease as it is replaced by focused, repetitive stereotyped behaviors.[9]
-
No Change in Center Time: If locomotion increases without a significant change in the percentage of time spent in the center, it suggests the drug's primary effect is on motor stimulation rather than modulating anxiety-like behavior.[8]
-
Decreased Center Time: A concurrent increase in locomotion and decrease in center time can indicate a combination of stimulant and anxiogenic-like effects.
Part 5: Assay Validation and Troubleshooting
Positive Control
Including a well-characterized psychostimulant (e.g., cocaine, methylphenidate) is crucial for validating the assay.[19][20] A robust increase in locomotor activity in the positive control group confirms that the experimental setup and animal population are responsive, adding confidence to the interpretation of the test compound's effects (or lack thereof).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High intra-group variability | Inconsistent animal handling; environmental disturbances; insufficient acclimation time. | Ensure all handling is gentle and consistent. Verify the testing room is quiet and has stable lighting. Increase acclimation time to 60 minutes. |
| No effect observed (including in positive control) | Incorrect dose calculation or administration; inactive compound; assay system failure. | Double-check all calculations and solution preparations. Confirm the route and success of injections. Verify that the tracking software/hardware is functioning correctly. |
| Floor/Ceiling Effects | Baseline activity is too low or too high; doses are outside the effective range. | Test animals during their active (dark) cycle if baseline is too low. If baseline is high, ensure animals are not stressed. Conduct a wider dose-range finding study. |
References
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. Retrieved from [Link]
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-29. Retrieved from [Link]
-
Varga, Z. V., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(19). Retrieved from [Link]
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Application Notes & Protocols: Development of Radiolabeled 2-Benzoylpiperidine Hydrochloride for Dopamine Transporter Imaging
Abstract
The dopamine transporter (DAT) is a critical protein in the regulation of dopaminergic neurotransmission, and its density is a key biomarker for the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's Disease (PD).[1][2][3] The 2-Benzoylpiperidine scaffold has been identified as a novel and selective class of reuptake inhibitors for the human dopamine transporter (hDAT), making it an excellent candidate for the development of targeted imaging agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, quality control, and preclinical evaluation of a novel 2-Benzoylpiperidine-based radiotracer for Positron Emission Tomography (PET) imaging. The protocols herein describe the development of an ¹⁸F-labeled analog, from precursor synthesis to in vivo validation, offering a complete roadmap for creating a potent and specific tool for neurological research.
Scientific Background and Rationale
1.1 The Dopamine Transporter (DAT) as an Imaging Biomarker
The dopamine transporter is a transmembrane protein located on presynaptic dopaminergic nerve terminals.[6] Its primary function is the reuptake of dopamine from the synaptic cleft, a crucial process for terminating dopaminergic signaling.[3] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in DAT density in the striatum (caudate and putamen).[6] This reduction can be detected and quantified in vivo using imaging techniques like PET and Single-Photon Emission Computed Tomography (SPECT).[1][3] Consequently, DAT imaging is a powerful diagnostic tool to differentiate parkinsonian syndromes from other conditions without presynaptic dopaminergic deficits, such as essential tremor.[1][7]
1.2 Rationale for 2-Benzoylpiperidine
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules.[8][9] Studies have specifically highlighted 2-(Benzoyl)piperidines as potent and selective inhibitors of the human dopamine transporter.[4][5] Their structural similarity to established DAT inhibitors like methylphenidate suggests a comparable binding mechanism.[4] This inherent affinity and selectivity for DAT make the 2-Benzoylpiperidine scaffold an ideal foundation for developing a radiolabeled probe. By tagging this molecule with a positron-emitting radionuclide, we can create a tracer that accumulates in DAT-rich regions of the brain, allowing for non-invasive visualization and quantification.
1.3 Choice of Radionuclide: Fluorine-18
For this protocol, we have selected Fluorine-18 (¹⁸F) as the radionuclide of choice. The rationale for this selection is threefold:
-
Favorable Half-Life: ¹⁸F has a half-life of 109.8 minutes, which is long enough to permit multi-step radiosynthesis, purification, quality control, and transport to imaging centers, yet short enough to minimize the radiation dose to the subject.
-
Low Positron Energy: The low maximum positron energy (0.634 MeV) of ¹⁸F results in a short travel distance in tissue before annihilation, leading to higher spatial resolution in the resulting PET images compared to other common PET isotopes.
-
Established Chemistry: The chemistry for incorporating ¹⁸F into organic molecules via nucleophilic substitution is well-established and can be readily automated.[10][11]
Overall Development Workflow
The development of a new radiotracer is a multi-stage process that requires careful planning and execution. The workflow diagram below outlines the critical path from initial chemical synthesis to preclinical validation.
Caption: High-level workflow for radiotracer development.
Protocol 1: Synthesis of Radiolabeling Precursor
This protocol describes the synthesis of a tosylated precursor of 2-Benzoylpiperidine, designed for efficient nucleophilic substitution with [¹⁸F]fluoride.
Objective: To synthesize (2-(2-hydroxyethoxy)phenyl)(piperidin-2-yl)methanone and subsequently convert it to its N-Boc protected, O-tosylated derivative.
Materials:
-
2-(Piperidin-2-carbonyl)phenol
-
tert-Butyldicarbonate (Boc₂O)
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve 2-(Piperidin-2-carbonyl)phenol in DCM.
-
Add Boc₂O and TEA. Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify by silica gel chromatography to yield tert-butyl 2-(2-hydroxybenzoyl)piperidine-1-carboxylate.
-
Scientist's Note: N-Boc protection prevents side reactions at the piperidine nitrogen during subsequent steps and is easily removed under acidic conditions after radiolabeling.
-
-
Alkylation:
-
Dissolve the N-Boc protected intermediate in ACN.
-
Add K₂CO₃ and 2-bromoethanol.
-
Reflux the mixture for 8 hours until TLC indicates consumption of the starting material.
-
Cool, filter, and concentrate the solvent.
-
Purify the crude product by silica gel chromatography to obtain tert-butyl 2-(2-(2-hydroxyethoxy)benzoyl)piperidine-1-carboxylate.
-
Scientist's Note: This step introduces the hydroxyethyl group that will be tosylated, creating the leaving group for the ¹⁸F-labeling reaction.
-
-
Tosylation (Precursor Synthesis):
-
Dissolve the alcohol intermediate from the previous step in DCM and cool to 0 °C in an ice bath.
-
Add TEA followed by a dropwise addition of TsCl dissolved in DCM.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Wash with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify via column chromatography to yield the final precursor: tert-butyl 2-(2-(2-(tosyloxy)ethoxy)benzoyl)piperidine-1-carboxylate.
-
Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: Automated [¹⁸F]Radiolabeling and Purification
This protocol outlines the automated synthesis of the ¹⁸F-labeled 2-Benzoylpiperidine tracer.
Caption: Automated radiosynthesis and purification workflow.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) light cartridge to trap the [¹⁸F]F⁻.
-
The trapped activity is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Scientist's Note: The QMA cartridge separates the [¹⁸F]fluoride from the target water. K₂₂₂ is a cryptand that complexes the potassium ion, making the fluoride anion "naked" and highly nucleophilic for the subsequent reaction.
-
-
Azeotropic Drying:
-
The mixture is heated under a stream of nitrogen to evaporate the water azeotropically with acetonitrile. This step is typically repeated 2-3 times to ensure the reaction is anhydrous.
-
-
Radiolabeling Reaction:
-
The tosylated precursor (5-10 mg) dissolved in anhydrous DMSO is added to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 120-130 °C for 10-15 minutes.
-
-
Deprotection:
-
After cooling, 1 M hydrochloric acid (HCl) is added to the vessel, which is then heated to 110 °C for 5 minutes.
-
Scientist's Note: This acidic hydrolysis step cleaves the Boc protecting group, yielding the final desired compound with a free amine on the piperidine ring, which is essential for DAT binding.
-
-
Purification:
-
The reaction mixture is neutralized and diluted with the HPLC mobile phase.
-
The entire crude product is injected onto a semi-preparative C18 HPLC column.
-
The product peak (identified by a UV detector and a series radioactivity detector) is collected.
-
Scientist's Note: HPLC purification is critical to separate the desired radiolabeled product from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to achieve a final ethanol concentration of <10%.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 3: Quality Control (QC) of the Final Radiopharmaceutical
A robust quality control system is essential to ensure the safety and efficacy of any radiopharmaceutical prepared for administration.[12][13] All tests must be performed and specifications met before releasing the product for preclinical studies.[14]
| Test | Method | Specification | Rationale |
| Visual Inspection | Direct observation | Clear, colorless, free of particulate matter | Ensures absence of foreign matter.[13] |
| pH | pH meter or pH strip | 5.0 - 7.5 | Ensures the solution is physiologically compatible and maintains product stability.[13] |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% of total radioactivity is from ¹⁸F | Confirms the identity of the radionuclide and checks for impurities (e.g., long-lived isotopes) that would increase radiation dose.[15] |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC & Radio-TLC | ≥ 95% | Determines the percentage of the radionuclide in the desired chemical form. Impurities can lead to poor image quality and altered biodistribution.[14][15] |
| Specific Activity (SA) | Calculated from HPLC data (mass peak vs. radioactivity peak) and total activity | > 1 Ci/µmol (> 37 GBq/µmol) at time of injection | Measures the amount of radioactivity per unit mass of the compound. High specific activity is crucial to avoid pharmacological effects from the injected mass. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile < 410 ppm | Confirms that organic solvents used during synthesis are below toxicologically acceptable limits. |
| Sterility | Incubation in culture media (e.g., TSB, FTM) | No microbial growth | Ensures the product is free of viable microorganisms.[13] Results are typically retrospective for short-lived isotopes. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max patient dose in mL) | Detects pyrogens (fever-inducing substances) from bacteria to prevent pyrogenic reactions in the subject.[13] |
Protocol 4: Preclinical Evaluation
Preclinical studies are necessary to establish the selectivity, specificity, and safety of the new radiotracer before it can be considered for human use.[16][17]
6.1 In Vitro Characterization
-
Lipophilicity (LogD₇.₄):
-
Protocol: Add a small amount of the final radiotracer to a vial containing equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Vortex vigorously for 5 minutes. Centrifuge to separate the layers. Sample equal volumes from both the octanol and PBS layers and measure the radioactivity in a gamma counter.
-
Calculation: LogD = log₁₀ ([counts in octanol] / [counts in PBS]).
-
Rationale: The LogD value predicts the ability of the tracer to cross the blood-brain barrier (BBB). A LogD value between 1 and 3 is generally considered optimal for CNS radiotracers.
-
-
Competitive Binding Affinity (Kᵢ):
-
Protocol: Use brain tissue homogenates (e.g., rat striatum) or cells expressing hDAT. Incubate the homogenates with a known DAT radioligand (e.g., [³H]WIN 35,428) and increasing concentrations of the non-radiolabeled 2-Benzoylpiperidine compound (cold standard). Separate bound from free radioligand by rapid filtration. Measure the radioactivity on the filters.
-
Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Rationale: This assay determines the binding affinity of the compound for its target (DAT). A low nanomolar Kᵢ value is indicative of a potent tracer.
-
6.2 In Vivo Characterization in Rodents
-
Ex Vivo Biodistribution:
-
Protocol: Inject a known quantity of the radiotracer intravenously into healthy rodents (n=4 per time point). At selected time points (e.g., 2, 15, 30, 60, and 120 minutes post-injection), euthanize the animals.[18][19] Dissect key organs (blood, heart, lungs, liver, kidneys, muscle, femur, and brain regions like striatum, cerebellum, cortex). Weigh the tissue samples and measure their radioactivity in a gamma counter alongside standards of the injected dose.
-
Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Calculate ratios of target-to-non-target regions (e.g., Striatum/Cerebellum ratio).
-
Rationale: This study reveals the pharmacokinetic profile of the tracer, its clearance from the body, and its specific uptake in the target organ (brain).[20] The cerebellum, which has negligible DAT density, is often used as a reference region to estimate non-specific binding.
-
-
Small-Animal PET Imaging:
-
Protocol: Anesthetize a rodent and inject the radiotracer intravenously. Acquire dynamic PET images for 60-90 minutes. To demonstrate specificity, a separate cohort of animals can be pre-treated with a high dose of a known DAT blocker (e.g., GBR 12909 or cocaine) 30 minutes before injecting the radiotracer.
-
Analysis: Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference. Draw regions of interest (ROIs) over the striatum and cerebellum to generate time-activity curves (TACs). Compare the striatal uptake and striatum-to-cerebellum ratios between the baseline and blocking scans.
-
Rationale: PET imaging provides visual and quantitative confirmation of the tracer's ability to enter the brain and accumulate in the target region.[20] A significant reduction in striatal uptake in the blocking scan confirms that the tracer's binding is specific to the dopamine transporter.
-
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The Versatile 2-Benzoylpiperidine Hydrochloride Scaffold: A Gateway to Novel Therapeutic Agents
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity to biological targets.[2][3] Among the myriad of functionalized piperidines, 2-benzoylpiperidine hydrochloride emerges as a particularly valuable and versatile precursor. Its straightforward synthesis and the reactive handle provided by the secondary amine allow for extensive chemical modifications, paving the way for the development of novel therapeutic agents across diverse disease areas.[4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, demonstrating the utility of this compound in the synthesis of innovative compounds targeting key proteins implicated in neurodegenerative and neurological disorders. We will delve into the synthesis of dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for potential application in Alzheimer's disease, as well as inhibitors of the glycine transporter type-2 (GlyT-2) for neuropathic pain. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Core Synthetic Strategy: N-Alkylation of the Piperidine Nitrogen
The primary synthetic route for elaborating the 2-benzoylpiperidine scaffold is the N-alkylation of the piperidine nitrogen. This reaction, typically proceeding through an S(_N)2 mechanism, allows for the introduction of a wide variety of substituents, which is crucial for tuning the pharmacological profile of the resulting compounds.
Dealing with the Hydrochloride Salt: The Critical Role of the Base
2-Benzoylpiperidine is often supplied as its hydrochloride salt for enhanced stability and ease of handling. However, the protonated piperidinium ion is not nucleophilic and will not readily react with alkylating agents. Therefore, a crucial first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt using a suitable base.
The choice of base is critical and depends on several factors, including the reactivity of the alkylating agent and the desired reaction conditions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a mild, cost-effective, and widely used base for the N-alkylation of amine hydrochlorides.[5][6] It is sufficiently basic to deprotonate the piperidinium salt to the free amine, which then acts as the nucleophile. Its heterogeneous nature in many organic solvents can be advantageous, simplifying workup through simple filtration. Cesium carbonate, while more expensive, is often more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting amine through the "cesium effect".[7]
-
Organic Amine Bases (e.g., DIPEA, Et₃N): Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (Et₃N) are also commonly used. They are soluble in a wide range of organic solvents, leading to homogeneous reaction mixtures. However, their basicity is lower than that of inorganic bases, and they can sometimes lead to side reactions.
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Application 1: Synthesis of Dual-Target AChE/SERT Inhibitors for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms.[8] A promising therapeutic strategy involves the development of multi-target-directed ligands that can simultaneously address different aspects of the disease. The inhibition of acetylcholinesterase (AChE) can improve cognitive function, while the inhibition of the serotonin transporter (SERT) can alleviate depression and anxiety, common comorbidities in AD patients.[8]
The following protocols are adapted from the work of González-Gutiérrez et al. and describe the synthesis of novel 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual-target AChE/SERT inhibitors.[8]
Protocol 1.1: Synthesis of (1-(3-fluorobenzyl)piperidin-2-yl)(phenyl)methanone (AChE/SERT Inhibitor Candidate)
This protocol details the N-alkylation of this compound with 3-fluorobenzyl bromide.
Materials:
-
This compound
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq.). The use of a moderate excess of K₂CO₃ ensures complete neutralization of the hydrochloride salt and the HBr generated during the reaction.[6]
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq.) in anhydrous DMF to the reaction mixture. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Characterization Data (for a similar, non-fluorinated analogue): [9]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.32-7.22 (m, 5H, Ar-H), 3.41 (s, 2H, N-CH₂-Ph), 2.75-2.73 (m, 2H, piperidine-H), 1.90-1.85 (m, 4H, piperidine-H), 1.52-1.29 (m, 4H, piperidine-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 138.74, 128.67, 128.05, 126.71 (Ar-C), 62.51 (N-CH₂-Ph), 53.29 (piperidine-C), 39.51, 30.33, 21.84 (piperidine-C).
The following diagram illustrates the S(_N)2 mechanism for this reaction.
Caption: S(_N)2 mechanism for the N-alkylation of 2-benzoylpiperidine.
Application 2: Synthesis of Glycine Transporter Type-2 (GlyT-2) Inhibitors for Neuropathic Pain
Glycine transporters, particularly GlyT-2, play a crucial role in regulating glycine levels in the spinal cord, thereby modulating nociceptive signaling.[1] Inhibition of GlyT-2 has emerged as a promising strategy for the treatment of chronic and neuropathic pain.[1] Benzoylpiperidine derivatives have been identified as potent and selective GlyT-2 inhibitors.[1][10]
Protocol 2.1: General Procedure for the Synthesis of Benzoylpiperidine-based GlyT-2 Inhibitors
This protocol outlines a general procedure for the synthesis of a series of benzoylpiperidine analogs as GlyT-2 inhibitors, based on the methodologies described in the literature.[1]
Materials:
-
This compound
-
Substituted 2-bromoacetophenones (or other suitable alkylating agents)
-
N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.). DIPEA is chosen here as a soluble, non-nucleophilic organic base to ensure a homogeneous reaction mixture.
-
Add the substituted 2-bromoacetophenone (1.0 eq.).
-
Stir the mixture at a specified temperature (e.g., 60 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Biological Activities
The following table summarizes the inhibitory activities of representative benzoylpiperidine derivatives against AChE, SERT, and GlyT-2.
| Compound Class | Target(s) | Representative IC₅₀/Kᵢ | Reference |
| 1-Benzylpiperidine Derivative | AChE | 5.10 µM | [8] |
| 1-Benzoylpiperidine Derivative | SERT | Kᵢ in low µM range | [8] |
| Benzoylpiperidine Analog | GlyT-2 | IC₅₀ in nM to low µM range | [1] |
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of novel therapeutic agents. The straightforward N-alkylation of the piperidine nitrogen allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of pharmacological properties. The detailed protocols provided herein for the synthesis of dual AChE/SERT inhibitors and GlyT-2 inhibitors serve as a practical guide for researchers in the field of drug discovery.
The continued exploration of the chemical space around the 2-benzoylpiperidine scaffold, coupled with modern computational drug design approaches, holds significant promise for the development of next-generation therapeutics for a multitude of diseases.
References
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ScienceMadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
- González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047.
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González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Flores Melivilu, D., Hormazábal Uribe, E., ... & Pessoa-Mahana, H. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]
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ResearchGate. (2014). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]
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PubMed. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]
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PubMed. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
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PubMed Central. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]
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PubMed. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
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YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.7: Alkylation of Amines. Retrieved from [Link]
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Organic Chemistry Portal. (2024). N-Alkylation of Amines. Retrieved from [Link]
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Application Note: A High-Throughput Screening Strategy for the Discovery of Novel Modulators from 2-Benzoylpiperidine Analogue Libraries
Abstract
The 2-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic applications ranging from neuropsychiatric disorders to oncology.[1] Its metabolic stability and synthetic tractability make it an ideal framework for the development of large analogue libraries aimed at discovering novel chemical probes and drug leads. High-Throughput Screening (HTS) is an essential technology for efficiently interrogating these vast chemical libraries to identify compounds that modulate specific biological targets.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for 2-benzoylpiperidine hydrochloride analogues. We present a detailed protocol using a fluorescence-based assay targeting the human dopamine transporter (hDAT), a critical protein in monoamine neurotransmitter regulation and a frequent target for this compound class.[3] The application note covers the entire workflow, from assay development and miniaturization to the final data analysis and hit confirmation cascade, emphasizing the scientific rationale behind key experimental decisions to ensure a successful and reproducible screening campaign.
Scientific Rationale and Assay Design
The success of any HTS campaign is predicated on a deep understanding of the target biology and the selection of an appropriate, robust assay technology. This section outlines the reasoning behind our chosen approach.
The 2-Benzoylpiperidine Scaffold: A Privileged Framework
The phenyl(piperidin-4-yl)methanone fragment, commonly known as the benzoylpiperidine scaffold, is frequently utilized in drug design. Its prevalence stems from several advantageous properties:
-
Structural Rigidity and Versatility: The scaffold provides a defined three-dimensional orientation for appended chemical groups, facilitating structured interaction with biological targets. The piperidine and benzoyl rings offer multiple points for chemical modification, allowing for the creation of diverse analogue libraries to explore the structure-activity relationship (SAR).
-
Bioisosteric Replacement: It is often considered a potential bioisostere of the piperazine ring, a common moiety in CNS-active drugs, making it a valuable alternative for optimizing pharmacokinetic and pharmacodynamic properties.[1]
-
Proven Bioactivity: Analogues have been successfully developed as ligands for a wide array of targets, including serotoninergic and dopaminergic receptors, monoamine transporters, and enzymes like monoacylglycerol lipase (MAGL), demonstrating its broad biological relevance.[1][4]
Target Rationale: The Human Dopamine Transporter (hDAT)
For this application note, we have selected the human dopamine transporter (hDAT) as the biological target. hDAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.
-
Therapeutic Relevance: Dysregulation of hDAT function is implicated in numerous neurological and psychiatric conditions, including ADHD, depression, and substance use disorders. As such, it is a well-validated and high-interest drug target.
-
Relevance to Scaffold: The 2-benzoylpiperidine structure is a structural hybrid of known DAT inhibitors like methylphenidate, making it a promising scaffold for identifying novel and selective hDAT reuptake inhibitors.[3]
Assay Principle: Fluorescence-Based Uptake Inhibition
To screen for inhibitors of hDAT, we will employ a fluorescence-based substrate uptake assay. This method is highly amenable to HTS due to its speed, sensitivity, and avoidance of radioactivity.[5] The principle is as follows:
-
A cell line stably overexpressing hDAT (e.g., HEK293-hDAT) is used.
-
A fluorescent substrate that is a known substrate for hDAT is added to the cells.
-
In the absence of inhibitors, the substrate is transported into the cell, leading to an accumulation of intracellular fluorescence.
-
In the presence of a 2-benzoylpiperidine analogue that inhibits hDAT, substrate uptake is blocked, resulting in a significantly lower intracellular fluorescence signal.
-
The change in fluorescence intensity is therefore directly proportional to the inhibitory activity of the test compound.
This direct, functional measurement of transporter activity provides a clear and robust readout for identifying active compounds from the library.[6]
Assay Development and Miniaturization
Before initiating a large-scale screen, the assay must be optimized and miniaturized for a high-density format (e.g., 384- or 1536-well plates) to ensure it is cost-effective, robust, and reliable.[7]
Key Optimization Parameters:
-
Cell Density: Titrate the number of cells per well to find the optimal density that yields a strong signal-to-background ratio without over-confluency.
-
Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the fluorescent substrate. An optimal concentration, typically at or near the Km, is used to ensure the assay is sensitive to competitive inhibitors.
-
DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). The final assay concentration of DMSO must be tested to ensure it does not adversely affect cell viability or hDAT activity. A final concentration of <0.5% is generally recommended.[7]
-
Signal Stability: The fluorescence signal should be stable over a time window sufficient for all plates in a batch to be read by the plate reader.
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical measure of assay quality. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, max inhibition) and negative (n, no inhibition) controls.
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay is considered excellent for HTS when the Z'-factor is consistently > 0.5 .[7] This indicates a large separation band between the controls and low data variability.
High-Throughput Screening Workflow and Protocols
The HTS process integrates robotics and automation to screen thousands of compounds efficiently.[2][8]
Workflow Diagram
Caption: Decision-making funnel for progressing primary hits to confirmed leads.
Protocol 3: Dose-Response Confirmation
Objective: To determine the potency (IC50) of confirmed hits.
Procedure:
-
Select the confirmed hits from the primary screen.
-
Create 8-point, 3-fold serial dilutions for each hit compound, typically starting from a top concentration of 30 µM.
-
Perform the hDAT uptake assay (Protocol 2) with these dilution series.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.
Compounds with potent IC50 values (e.g., < 1 µM) and desirable selectivity profiles against other transporters (like the serotonin transporter, hSERT, and norepinephrine transporter, hNET) are advanced as high-quality leads for further medicinal chemistry and lead optimization efforts.
Conclusion
This application note provides a detailed, field-proven framework for the high-throughput screening of this compound analogue libraries. By combining a biologically relevant target like hDAT with a robust, fluorescence-based assay, researchers can efficiently identify novel and potent modulators. The outlined workflow, from initial assay development and rigorous quality control to a systematic hit confirmation cascade, ensures that the resulting hits are both statistically significant and biologically relevant. This structured approach maximizes the probability of discovering valuable chemical probes to study complex biological pathways and provides high-quality starting points for drug discovery programs. [6]
References
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR - PMC - NIH. (2016). BMC Bioinformatics. [Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. (2011). ACS Combinatorial Science. [Link]
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High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net. (2018). [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Journal of Biological Chemistry. [Link]
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Analysis of HTS data - Cambridge MedChem Consulting. (2017). [Link]
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Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC - NIH. Statistical Applications in Genetics and Molecular Biology. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central. (2022). Molecules. [Link]
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High-throughput screening (HTS) confirmation rate analysis - ResearchGate. (2005). Journal of Biomolecular Screening. [Link]
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Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (2007). Bioorganic & Medicinal Chemistry. [Link]
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Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives - PubMed. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed. (2021). European Journal of Medicinal Chemistry. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (2020). ACS Omega. [Link]
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2-Benzylpiperidine - Wikipedia. [Link]
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Cell-based assays for evaluating 2-Benzoylpiperidine hydrochloride efficacy
An in-depth guide to the cellular evaluation of 2-Benzoylpiperidine hydrochloride, providing validated protocols and expert insights for robust efficacy and mechanism-of-action studies.
Introduction: The Therapeutic Potential of the Benzoylpiperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives, including the 2-benzoylpiperidine class, have been investigated for a wide range of therapeutic applications, from anticancer to neuroprotective effects.[2][3] Specifically, 2-Benzoylpiperidine and its analogues have been identified as novel reuptake inhibitors of the human dopamine transporter (hDAT) and inhibitors of the glycine transporter type-2 (GlyT-2), highlighting their potential in treating neurological and psychiatric disorders.[4][5] Furthermore, related piperidine structures have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7]
This guide, designed for researchers, scientists, and drug development professionals, provides a suite of robust, validated cell-based assays to comprehensively evaluate the efficacy and elucidate the mechanism of action of this compound. The protocols herein move from broad assessments of cellular health to specific, target-oriented functional assays, creating a self-validating system for compound characterization.
Part 1: Foundational Analysis - Cytotoxicity and Viability Screening
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a therapeutic window and calculating key potency metrics like the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[8][9] We will describe two common, reliable methods: a resazurin-based metabolic assay and an ATP quantification assay.
Causality: Why Metabolic and ATP Readouts?
-
Resazurin (AlamarBlue) Assay: This assay's scientific basis lies in the metabolic activity of living cells. Viable, metabolically active cells maintain a reducing environment within their cytoplasm. They can reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.[9] This method is cost-effective, sensitive, and simple to implement for high-throughput screening (HTS).[9]
-
ATP Quantification (CellTiter-Glo® Assay): Adenosine triphosphate (ATP) is the principal energy currency of the cell. The presence of ATP is a direct indicator of metabolically active, viable cells.[8] Luminescent assays like CellTiter-Glo® use a thermostable luciferase to generate a light signal that is proportional to the amount of ATP present. This "add-mix-read" format is highly sensitive and particularly well-suited for HTS applications.[10]
Experimental Workflow: From Screening to Potency
The following diagram illustrates the general workflow for an initial compound screening campaign.
Caption: General workflow for cell viability screening.
Protocol 1: Cell Viability Assessment using Resazurin Reduction
This protocol is adapted from established methods for drug sensitivity screening.[9]
-
Materials:
-
Selected cell line (e.g., SH-SY5Y for neurotoxicity, PC3 or MCF7 for anticancer activity[7])
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Positive control (e.g., Doxorubicin for cancer cells)
-
Fluorescence microplate reader (Ex/Em: ~560/590 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. Also prepare 2X vehicle and positive controls.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired final compound concentrations. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Assay: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data by setting the vehicle control as 100% viability and wells with a cell-killing agent (or no cells) as 0% viability. Plot the normalized viability (%) against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Quantitative Data Summary
The results from viability assays are typically summarized to compare the potency of different compounds or the sensitivity of different cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| 2-Benzoylpiperidine HCl | PC3 | Resazurin | 48 | 1.5 |
| 2-Benzoylpiperidine HCl | MCF7 | Resazurin | 48 | 5.2 |
| 2-Benzoylpiperidine HCl | SH-SY5Y | ATP-based | 48 | 12.8 |
| Doxorubicin (Positive Control) | PC3 | Resazurin | 48 | 0.1 |
Part 2: Mechanism of Action - Apoptosis vs. Necrosis
If this compound reduces cell viability, the next critical step is to determine the mode of cell death. The distinction between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is vital. Apoptosis is a controlled, non-inflammatory process, often a desirable outcome for anticancer agents, while necrosis can lead to inflammation.
Causality: The Hallmarks of Apoptosis
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.
-
Loss of Membrane Integrity: Late apoptotic and necrotic cells lose their plasma membrane integrity. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter compromised cells and intercalate with DNA, fluorescing brightly.[11]
-
Executioner Caspase Activation: Apoptosis culminates in the activation of executioner caspases, primarily Caspase-3 and Caspase-7. These enzymes are responsible for cleaving key cellular substrates, leading to the morphological changes of apoptosis. Measuring their activity provides a direct, functional readout of the apoptotic pathway.[10]
Protocol 2: Apoptosis Detection with Annexin V & PI Staining
This protocol is based on standard methods for flow cytometric analysis of apoptosis.[11][12]
-
Materials:
-
Cells treated with 2-Benzoylpiperidine HCl at various concentrations (including IC50) for a set time (e.g., 24-48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]
-
Interpretation:
-
Part 3: Target-Based Functional Assays - Ion Channel Modulation
Given the prevalence of piperidine derivatives as modulators of CNS targets, investigating the effect of this compound on ion channel activity is a logical next step.[3] Calcium (Ca2+) channels are particularly important drug targets, as Ca2+ is a critical second messenger in cellular signaling.[13][14] A fluorescence-based calcium flux assay is a high-throughput method to screen for compounds that block or activate these channels.[15][16]
Causality: Visualizing Calcium Flux
This assay relies on intracellular calcium indicators, such as Fluo-4 AM. The acetoxymethyl (AM) ester group makes the dye cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the dye. In its unbound state, Fluo-4 is weakly fluorescent. Upon binding to Ca2+, its fluorescence emission increases dramatically. By monitoring the fluorescence intensity over time using an instrument like a FlexStation® or FLIPR™, one can measure rapid changes in intracellular calcium concentration in real-time following compound addition.[13][14]
Signaling Pathway: Calcium Channel Activity
The diagram below illustrates how an ion channel blocker would prevent the increase in intracellular calcium.
Caption: Mechanism of an ion channel blocker assay.
Protocol 3: High-Throughput Calcium Flux Assay
This protocol is designed for a plate-based kinetic reading system.[13][14]
-
Materials:
-
Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing a specific CaV channel).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in assay buffer with an anion-exchange inhibitor like probenecid).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and known channel blocker (e.g., Nifedipine for L-type channels) and agonist controls.
-
Stimulus solution (e.g., high potassium chloride solution to depolarize the membrane and open voltage-gated channels).
-
Fluorescent plate reader with kinetic reading and automated liquid handling capabilities.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in the assay plates and grow to a confluent monolayer.
-
Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye loading buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification.
-
Compound Addition: Place the plate in the kinetic plate reader. The instrument will first add the this compound dilutions or control compounds. This pre-incubation allows the compound to bind to its target.
-
Baseline Reading: The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation and Reading: The instrument's second dispenser adds the stimulus solution (e.g., high KCl) to all wells to activate the channels. Fluorescence is read kinetically for 1-3 minutes to capture the resulting calcium influx.
-
Data Analysis: The change in fluorescence (Peak signal - Baseline) is calculated. For antagonists/blockers, the percentage inhibition of the stimulated signal is calculated relative to positive (stimulus only) and negative (known blocker) controls. Dose-response curves are generated to determine the IC50 of the blocking activity.
-
Conclusion and Forward Outlook
This application guide provides a structured, multi-faceted approach to characterizing the cellular efficacy of this compound. By progressing from broad viability screening to specific mechanistic assays for apoptosis and ion channel function, researchers can build a comprehensive profile of the compound's biological activity. The data generated through these protocols are essential for making informed decisions in the drug discovery pipeline, guiding lead optimization, and providing a solid foundation for further preclinical development.
References
-
Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Präbst, K., et al. (2017). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. Retrieved from [Link]
-
Arkin, M. R., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Retrieved from [Link]
-
Kaczorowski, G. J., et al. (2012). Ion Channel Screening. Assay Guidance Manual - NCBI. Retrieved from [Link]
-
Scarpelli, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Retrieved from [Link]
-
Tringham, E., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2022). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
-
Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. NIH. Retrieved from [Link]
-
Semantic Scholar. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]
-
Sakhrani, N., et al. (2023). Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?. ACS Chemical Neuroscience. Retrieved from [Link]
-
Cain, G. A., et al. (2007). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
-
Luminix Health. (n.d.). This compound. Retrieved from [Link]
-
López-Vera, E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Retrieved from [Link]
Sources
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- 4. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
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- 16. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Benzoylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and obtain a high-purity final product.
Overview of the Primary Synthetic Route
The synthesis of 2-Benzoylpiperidine is a cornerstone for creating a variety of medicinally important compounds.[1][2] A prevalent and effective method involves the Grignard reaction between 2-cyanopyridine and phenylmagnesium bromide, followed by the reduction of the resulting imine and subsequent hydrochloride salt formation. This route is often favored for its reliability and the accessibility of its starting materials.[3]
Below is a diagram illustrating the key transformations in this synthetic pathway.
Caption: Key steps in 2-Benzoylpiperidine HCl synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Low or No Yield of the Imine Intermediate (Step 1)
Question: My Grignard reaction with 2-cyanopyridine is failing or giving very low yields. What are the likely causes and how can I fix this?
Answer:
The Grignard reaction is notoriously sensitive to reaction conditions. Here are the primary factors to investigate:
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and nucleophiles that react readily with acidic protons, especially from water.[4] Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, leading to a significant drop in yield.
-
Quality of Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with phenyl bromide from starting.[5]
-
Solution: Use fresh, shiny magnesium turnings.[6] To activate the magnesium, you can add a small crystal of iodine, which will etch the surface and expose fresh magnesium.[7][8] The disappearance of the iodine color is an indicator of reaction initiation.[5] Mechanically crushing the magnesium under an inert atmosphere can also be effective.[8]
-
-
Reaction Initiation: Sometimes, the Grignard reaction is slow to start.
-
Side Reactions: A major side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted phenyl bromide.
-
Solution: Control the rate of addition of phenyl bromide to the magnesium suspension. A slow, dropwise addition helps to maintain a low concentration of the halide and favors the formation of the Grignard reagent over the coupling product.[7]
-
Incomplete Reduction of the Imine Intermediate (Step 2)
Question: I've successfully formed the imine, but the reduction step is inefficient, leaving a significant amount of starting material. What can I do to improve this?
Answer:
The reduction of the imine to the piperidine ring is a critical step. Here's how to troubleshoot it:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. However, its reactivity can be influenced by the solvent and temperature.
-
Solution: Ensure you are using a sufficient excess of NaBH₄. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or slightly below. If the reaction is sluggish, consider a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), but be aware of its higher reactivity and the need for stricter anhydrous conditions. Catalytic hydrogenation (H₂ over a catalyst like Pd/C or PtO₂) is also a highly effective method.[9]
-
-
Reaction pH: The pH of the reaction medium can affect the stability of the imine and the efficiency of the reduction.
-
Solution: Maintain a neutral to slightly basic pH during the reduction. Acidic conditions can lead to hydrolysis of the imine back to the corresponding ketone.
-
Formation of Impurities During Synthesis and Workup
Question: My final product is contaminated with several byproducts. How can I minimize their formation and improve the purity of my this compound?
Answer:
Impurity formation can occur at various stages. Here are common issues and their solutions:
-
Over-reduction: If using a very strong reducing agent or harsh conditions, the benzoyl carbonyl group could potentially be reduced.
-
Solution: Use a milder reducing agent like NaBH₄ and control the reaction temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid over-reaction.[9]
-
-
Emulsion during Workup: During the aqueous workup after the Grignard reaction or reduction, stubborn emulsions can form, making phase separation difficult and leading to product loss.[10]
-
Solution: Adding a saturated brine solution can help break up emulsions. In some cases, filtration through a pad of Celite may be necessary.
-
-
Purification of the Free Base: Before converting to the hydrochloride salt, the crude 2-benzoylpiperidine free base should be purified.
Issues with Hydrochloride Salt Formation and Crystallization (Step 3)
Question: I am having trouble getting my this compound to precipitate or crystallize properly. What should I do?
Answer:
The final salt formation and crystallization step is crucial for obtaining a pure, solid product.
-
Solvent Choice: The choice of solvent is critical for successful precipitation of the hydrochloride salt.
-
Solution: A common method is to dissolve the purified free base in a non-polar solvent like diethyl ether or dichloromethane and then add a solution of HCl in a solvent in which the salt is insoluble, such as ether or isopropanol.[13]
-
-
Initiating Crystallization: Sometimes, the salt may form an oil or be reluctant to crystallize.
-
Solution: Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to provide nucleation sites. Seeding with a small crystal of previously obtained pure product, if available, is also very effective.
-
-
Product Stability: Piperidine derivatives can be susceptible to oxidation over time.[14]
-
Solution: Store the final product in a well-sealed container, protected from light and air. Storing under an inert atmosphere can further enhance stability.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for this synthesis?
A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, yields in the range of 50-70% are achievable.[10]
Q2: Is it necessary to protect the piperidine nitrogen?
A2: In this specific synthetic route, the piperidine nitrogen is formed in the reduction step. If you were starting with a pre-formed piperidine ring and performing reactions that are sensitive to basic amines, N-protection (e.g., with a Boc group) would be highly recommended to prevent side reactions.[9][15]
Q3: Can I use other organometallic reagents instead of a Grignard reagent?
A3: Yes, organolithium reagents (e.g., phenyllithium) can also be used for the initial addition to 2-cyanopyridine.[1] However, Grignard reagents are often preferred due to their relative ease of preparation and handling.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.[11] Mass spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylpiperidine
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of phenyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the phenyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining phenyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Cyanopyridine: Cool the Grignard solution to 0°C. In a separate flask, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-cyanopyridine solution to the Grignard reagent via a cannula or dropping funnel, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup and Reduction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.
-
Dissolve the crude imine in methanol and cool to 0°C. Add sodium borohydride (2.0 equivalents) portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers and concentrate to give the crude 2-benzoylpiperidine free base.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of this compound
-
Dissolve the purified 2-benzoylpiperidine free base in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Solvent Purity | Anhydrous | Grignard reagents react with water.[4] | Low or no yield. |
| Mg Activation | Iodine crystal or crushing | Removes passivating oxide layer.[5][8] | Reaction fails to initiate. |
| Reaction Atmosphere | Inert (N₂ or Ar) | Prevents reaction with O₂ and moisture.[7] | Reduced yield. |
| Reducing Agent | NaBH₄ | Selectively reduces the imine. | Over-reduction with stronger agents. |
| Purification | Column Chromatography | Removes unreacted starting materials and byproducts.[11] | Low purity of the final product. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Cimino, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1764. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Coll. Vol. 1, p.99 (1941); Vol. 7, p.10 (1927). Available at: [Link]
-
Reddit. (2018). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Grignard Synthesis of Triphenylmethanol. Department of Chemistry and Biochemistry. Available at: [Link]
-
ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
-
Reyes-Parada, M., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5707. Available at: [Link]
- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83.
-
Reddit. (2019). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
-
Sciencemadness.org. (2014). Grignard successes and failures. Available at: [Link]
-
Bubrin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6609. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
-
Reddit. (2021). Preparation of Piperidine?. r/chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central. Available at: [Link]
-
Carl ROTH. (n.d.). This compound. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
- Google Patents. (n.d.). CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.
-
MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 170. Available at: [Link]
-
National Institutes of Health. (n.d.). Phenylmagnesium bromide. PubChem. Available at: [Link]
-
ResearchGate. (1948). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 67(11), 897-908. Available at: [Link]
-
Quora. (2018). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?. Available at: [Link]
-
National Institutes of Health. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5707. Available at: [Link]
-
MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1764. Available at: [Link]
-
ResearchGate. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Available at: [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Emulsion Formation in 2-Benzoylpiperidine Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion issues during the workup of 2-Benzoylpiperidine and its derivatives. We will explore the underlying causes of this common problem and provide a structured, field-proven approach to both prevention and resolution.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What exactly is an emulsion, and why is it so common with 2-Benzoylpiperidine workups?
An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the aqueous and organic phases.[1][2] This stability prevents the clean separation required for efficient extraction.
The formation of emulsions during the workup of 2-Benzoylpiperidine is common due to its molecular structure and the chemistry of the extraction process:
-
Amphiphilic Nature: 2-Benzoylpiperidine possesses both a hydrophilic (water-loving) piperidine ring, which is basic, and a lipophilic (oil-loving) benzoyl group. This dual nature allows it to act as a surfactant, a molecule that can bridge the interface between water and an organic solvent, thereby stabilizing an emulsion.[3][4]
-
pH-Dependent Surfactant Properties: During a typical acid-base extraction, the piperidine nitrogen is protonated in the acidic aqueous phase (forming a cationic ammonium salt) and deprotonated to the neutral free base in the basic aqueous phase. The protonated form, in particular, is a cationic surfactant. If the pH is not optimal or if mixing is too vigorous during the neutralization step, these surfactant-like molecules can stabilize the newly formed droplets.[5]
-
Process-Induced Dispersion: Vigorous shaking or stirring during liquid-liquid extraction provides the energy needed to break the bulk liquids into microscopic droplets, creating a large surface area that can be stabilized by the product itself or other impurities.[1]
Q2: What are the direct consequences of unresolved emulsions on my research?
Failing to effectively manage emulsions can significantly compromise your experimental results:
-
Reduced Product Yield: A significant amount of your target compound can become trapped within the emulsion layer, making it impossible to fully recover and leading to a lower overall yield.[1]
-
Product Contamination: The emulsion layer contains a mixture of both the aqueous and organic phases. Carrying this layer through to the next step will introduce water, inorganic salts, and other aqueous-soluble impurities into your organic phase, complicating downstream purification.
-
Increased Processing Time: The time spent waiting for an emulsion to settle, or actively trying to break it, adds considerable delays to the workflow.
Section 2: Proactive Strategies: How to Prevent Emulsion Formation
As a general rule, preventing an emulsion is far more efficient than breaking one that has already formed.[3]
Q3: How can I modify my extraction technique to prevent emulsions?
-
Gentle Agitation: Instead of vigorously shaking the separatory funnel, use a gentle swirling motion or slowly invert the funnel 5-10 times.[3][4] This provides sufficient interfacial contact for extraction to occur without applying the high shear force that creates stable emulsions.
-
Solvent Selection: The choice of organic solvent can influence emulsion stability. If you consistently face issues with one solvent (e.g., Dichloromethane), consider switching to another (e.g., Ethyl Acetate or MTBE) that may have different interfacial tension properties with your aqueous phase.
Q4: What is "salting out" and how can it be used as a preventative measure?
"Salting out" involves increasing the ionic strength of the aqueous phase by adding a neutral salt, most commonly sodium chloride (NaCl), either as a solid or a saturated solution (brine).[4][6]
Mechanism of Action: By increasing the polarity of the aqueous layer, the salt reduces the solubility of organic compounds within it. This forces the 2-Benzoylpiperidine and other organic materials more decisively into the organic layer and disrupts the forces that allow surfactant-like molecules to stabilize the interface.
Preventative Protocol: Before beginning your extraction, add brine to the aqueous phase or add solid NaCl until saturation. This pre-treatment often prevents emulsions from forming in the first place.
Q5: Are there alternatives to traditional liquid-liquid extraction (LLE)?
Yes. For particularly challenging separations, consider methods that avoid the direct mixing of two bulk liquid phases:
-
Supported Liquid Extraction (SLE): In this technique, the aqueous sample is adsorbed onto a high-surface-area solid support (like diatomaceous earth). The organic extraction solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[3]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte of interest from the solution. After washing away impurities, the pure compound is eluted with a different solvent. This completely avoids the formation of emulsions.[6]
Section 3: A Troubleshooting Guide to Breaking Emulsions
If an emulsion has already formed, follow this systematic guide, starting with the simplest and least invasive techniques.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for breaking emulsions.
Mechanism of Emulsion Stabilization
The diagram below illustrates how protonated 2-Benzoylpiperidine molecules can align at the oil-water interface, creating a charged barrier that prevents organic droplets from coalescing.
Caption: Surfactant action of protonated 2-Benzoylpiperidine.
Section 4: Key Protocols and Data Summary
Protocol 1: Standard Brine Wash for Emulsion Resolution
This is often the most effective first-line chemical intervention.
-
Stop Agitation: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for 5-10 minutes.
-
Prepare Brine: Create a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add Brine: Carefully add the brine solution to the separatory funnel. A volume equivalent to 10-20% of the aqueous layer is typically sufficient.
-
Gentle Mixing: Do NOT shake. Gently swirl the funnel or rock it back and forth. You may observe the emulsion layer begin to break apart.
-
Allow to Settle: Let the funnel stand for another 10-15 minutes. The interface between the aqueous and organic layers should become sharp and clear.
-
Drain Layers: Proceed with the separation as planned.
Protocol 2: Filtration Through a Drying Agent or Filter Aid
This physical method works by forcing the small droplets to coalesce as they pass through a porous medium.
-
Prepare Funnel: Place a coarse glass frit funnel or a standard conical funnel with a small plug of glass wool in the neck over a clean collection flask.
-
Add Aid: Add a 1-2 cm layer of a filter aid like Celite® or a drying agent like anhydrous sodium sulfate (Na₂SO₄) to the funnel.
-
Filter: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared funnel.
-
Rinse (Optional): Rinse the separatory funnel with a small amount of the organic solvent and pass it through the filter to ensure complete transfer of the product.
-
Separate: The filtrate in the collection flask should now consist of two clear, distinct layers. Transfer this back to a clean separatory funnel to perform the separation.
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action(s) (in order of preference) | Scientific Rationale |
| Thick, persistent milky layer after vigorous shaking | High shear force has created a stable dispersion. | 1. Let stand. 2. Add brine.[3][6] 3. Centrifuge.[2] | 1. Allows for gravitational separation. 2. Increases aqueous phase polarity. 3. Applies g-force to accelerate separation. |
| Emulsion forms specifically after basification of an acid wash | The protonated amine salt is acting as a cationic surfactant. | 1. Add brine.[6] 2. Add more base to ensure full deprotonation. 3. Add more organic solvent to dilute the product. | 1. Increases ionic strength. 2. Converts the amine to its more organo-soluble free base form.[5] 3. Reduces the concentration of the emulsifying agent at the interface. |
| A small, "raggy" or fluffy interface between layers | Presence of particulate matter or high molecular weight impurities. | 1. Filter through glass wool or Celite®.[3][6] | Physically removes the solid particles that are stabilizing the interface. |
| Entire organic layer is cloudy or hazy, not a distinct layer | Micro-emulsion of water dispersed in the organic phase. | 1. Add brine.[3] 2. Pass the organic layer through anhydrous sodium sulfate or magnesium sulfate. | 1. Coalesces water droplets. 2. Chemical drying agents absorb the dispersed water. |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.[3]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.[7]
-
Tackling emulsions just got easier - Biotage.[6]
-
Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol - Benchchem.[8]
-
Method for preventing gel/emulsion formation - Google Patents.[9]
-
Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone - Benchchem.[4]
-
Resolving emulsion formation during Isoamyl-n-propyl-amine extraction - Benchchem.[1]
-
Benzoyl piperidine - Organic Syntheses Procedure.[10]
-
Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines - Industrial & Engineering Chemistry Research (ACS Publications).[11]
-
Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture - ResearchGate.[5]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.[12]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central.[13]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.[2]
-
2-Benzylpiperidine - Wikipedia.[14]
-
Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility - Scilit.[15]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate.[16]
-
Synthesis method of 2-benzoylpyridine - Google Patents.[17]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.[18]
-
How emulsions form and break? - Biolin Scientific.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4770782A - Method for preventing gel/emulsion formation - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
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- 18. azom.com [azom.com]
- 19. biolinscientific.com [biolinscientific.com]
Technical Support Center: Purification of 2-Benzoylpiperidine Hydrochloride
Welcome to the technical support guide for the purification of 2-Benzoylpiperidine hydrochloride via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this critical purification technique. Our goal is to move beyond simple procedural steps, offering a causal understanding of the experimental choices and a robust framework for troubleshooting common issues.
Physicochemical Profile of this compound
A foundational understanding of the material's properties is paramount for developing a successful purification strategy. This compound is a polar, organic salt, and its behavior is dictated by these characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | Phenyl(piperidin-2-yl)methanone hydrochloride | [1] |
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a successful recrystallization protocol.
Q1: What is the core principle of recrystallization and why is it effective for this compound?
A1: Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[2] For this compound, an ideal solvent will dissolve the compound completely at or near its boiling point but will be a poor solvent for it at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).[2][3] As a hydrochloride salt, the compound is highly polar, making it a prime candidate for purification via this method, which excels at removing less polar contaminants.
Q2: How do I select an appropriate solvent system for a polar hydrochloride salt?
A2: Solvent selection is the most critical variable. The "like dissolves like" principle is a starting point; polar compounds dissolve in polar solvents.[4] However, for recrystallization, the solubility must be strongly temperature-dependent.
-
Initial Screening: Start with polar, protic solvents like alcohols. Isopropanol is often a preferred choice for hydrochloride salts, as many are too soluble in methanol or even ethanol for good recovery.[5]
-
Single Solvents: Test the solubility of a small amount of your crude material (~50-100 mg) in ~1 mL of various solvents (e.g., isopropanol, ethanol, acetone, water) at room temperature and then at boiling.[3] An ideal single solvent will show poor solubility at room temperature but high solubility when hot.
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This involves a "solvent" in which the compound is highly soluble (e.g., methanol, water) and an "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, hexane).[3] You dissolve the compound in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until the solution becomes faintly cloudy (the saturation point). Upon cooling, crystals should form.
Q3: What specific safety precautions should be taken?
A3: Standard laboratory safety protocols are required. Specifically:
-
Solvent Hazards: Many organic solvents are flammable and volatile. Always heat solvents using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. Never use an open flame.[6]
-
Pressure Build-up: When heating a solvent in an Erlenmeyer flask, never stopper it tightly. Use a watch glass or a loosely placed cap to prevent solvent evaporation without creating a closed system.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocol: Recrystallization of this compound
This protocol provides a self-validating workflow, starting with solvent screening to ensure an optimized procedure for the main purification.
Workflow Overview
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection (Screening):
-
Place ~50 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate/ethanol mixture) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. If insoluble, gently heat the tube in a water bath to the solvent's boiling point.[6]
-
An ideal solvent dissolves the compound when hot but not when cold.
-
Cool the tubes that showed complete dissolution to see if crystals form. Proceed with the best solvent system for the bulk material.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent in small portions, bringing the solution to a gentle boil between additions.
-
Continue adding the hot solvent just until all the solid dissolves. Avoid adding a large excess of solvent, as this is the most common reason for failed crystallization.[7][8]
-
-
Decolorization & Hot Filtration (Optional):
-
If the hot solution is colored and the pure compound is known to be white, colored impurities may be present.
-
Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[6]
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and set it on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[8][9]
-
Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of the purification.[8][9]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and dry them completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide
This section uses a question-and-answer format to directly address specific issues you may encounter.
Caption: Troubleshooting logic for common recrystallization issues.
Q: My compound will not dissolve, even in a large amount of boiling solvent. A: This indicates you have chosen a poor solvent. The compound's solubility is too low, even at high temperatures. You must re-evaluate your solvent choice based on your initial screening. If a single solvent does not work, a mixed-solvent system where the compound is highly soluble in one component is likely necessary.
Q: I have a clear solution, but no crystals have formed after slow cooling to room temperature and even in an ice bath. A: This is the most common problem and is almost always caused by using too much solvent.[7]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%). Allow the solution to cool again.
-
Alternative Solution (Inducement): If you believe the solvent volume is correct, the solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask at the surface of the liquid with a glass rod.[9] The microscopic scratches provide a surface for crystal growth. Alternatively, if you have a small amount of pure solid, add a tiny "seed crystal."
Q: My compound separated as an oily liquid instead of solid crystals. A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2][7] This can be due to a low-melting-point compound, the presence of significant impurities that depress the melting point, or excessive supersaturation.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (5-10% of the total volume) to decrease the saturation point.[7] Allow the solution to cool again, but this time much more slowly. Insulating the flask by placing it inside a large beaker can help.
Q: My final product yield is very low. A: Several factors could be responsible:
-
Excess Solvent: Too much solvent was used, and a significant amount of product remained dissolved in the cold mother liquor.
-
Premature Filtration: The solution was not cooled sufficiently in the ice bath before filtration.
-
Inappropriate Washing: The crystals were washed with a solvent that was not ice-cold, or with a solvent in which the compound has higher solubility.
-
Incomplete Transfer: Material was lost during transfers between flasks.
Q: The final product is discolored or the melting point has not improved. A: This indicates that impurities are still present.
-
Cause: The crystallization likely occurred too rapidly, trapping impurities within the crystal lattice.[9]
-
Solution: Repeat the recrystallization. Ensure the solution cools as slowly as possible. If the solution was colored, use the optional activated charcoal step to remove colored impurities.[6] If the impurity has similar polarity and solubility to your product, recrystallization may not be sufficient, and another technique like chromatography may be required.
References
-
Wired Chemist. Recrystallization. Available from: [Link]
-
Brainly. Complete the following paragraph describing the selection of an appropriate solvent for. Available from: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available from: [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]
-
PubChem. Benzoylpiperidine. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Recrystallization [wiredchemist.com]
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- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting poor solubility of 2-Benzoylpiperidine hydrochloride
Introduction
Welcome to the technical support center for 2-Benzoylpiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility and handling of this compound. As a hydrochloride salt of a basic parent molecule, 2-Benzoylpiperidine HCl presents specific physicochemical behaviors that, if not properly understood, can lead to experimental variability and formulation challenges.[1] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you navigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?
This is a common issue that often stems from a misunderstanding of the compound's salt form. While hydrochloride salts are generally chosen to enhance the aqueous solubility of basic parent compounds, their dissolution is not always straightforward.[1][2][3] Several factors can be at play:
-
pH of the Medium: The solubility of a basic hydrochloride salt is highly pH-dependent. The piperidine nitrogen is protonated, forming the soluble salt. If the pH of your solution is too high (approaching the pKa of the parent compound's conjugate acid), the equilibrium will shift, causing the protonated amine to deprotonate and convert back to the much less soluble free base form.[4][5][6] This process is known as salt disproportionation.[4][6][7]
-
Common Ion Effect: If your dissolution medium already contains chloride ions (e.g., from HCl used to adjust pH, or from salts like NaCl), it can significantly suppress the solubility of 2-Benzoylpiperidine HCl.[8][9][10] The excess chloride ions in the solution push the dissolution equilibrium back towards the solid, undissolved salt form.[3][8][11]
-
Kinetics vs. Thermodynamics: Dissolution is not instantaneous. Insufficient mixing, inadequate time, or low temperature can result in a solution that has not yet reached its thermodynamic solubility limit.
Q2: My compound initially dissolves, but then a precipitate forms over time. What is happening?
This phenomenon is a classic sign of salt disproportionation .[4][7] Here’s the underlying mechanism:
-
Initial Dissolution: The highly soluble hydrochloride salt dissolves, releasing protonated 2-Benzoylpiperidine cations and chloride anions into the solution.
-
pH Shift: If the pH of the bulk medium is not sufficiently acidic, the dissolved salt will slowly deprotonate, forming the neutral, poorly soluble free base.
-
Supersaturation and Precipitation: As the free base forms, its concentration exceeds its intrinsic solubility limit, creating a supersaturated solution. This unstable state resolves through the precipitation of the solid free base, which you observe as a new solid or cloudiness.[12]
This is particularly problematic in unbuffered or weakly buffered systems where the dissolution of the compound itself can alter the local pH.
Q3: What is the ideal pH range for dissolving this compound?
The ideal pH is one that is sufficiently acidic to keep the piperidine nitrogen fully protonated. A general rule of thumb is to maintain a pH at least 2 units below the pKa of the parent compound's conjugate acid. While the specific pKa for 2-Benzoylpiperidine is not readily published, the pKa of piperidine itself is around 11.2. The benzoyl group is electron-withdrawing and will lower this value. A safe starting point for ensuring maximum solubility and preventing disproportionation would be to work in a pH range of 2 to 5 .[5] The pH of maximum solubility (pHmax) is the point where the saturation solubilities of the free base and its salt form are equal; working below this pH is critical.[5][12]
Q4: Which solvents should I use? Can I use organic co-solvents?
Solvent selection is critical and depends on the final application.
| Solvent System | Expected Solubility | Rationale & Best Practices |
| Water (acidified, pH < 5) | High | The primary choice for creating aqueous stock solutions. The low pH ensures the compound remains in its protonated, soluble salt form.[2][13] |
| Ethanol / Methanol | High | Alcohols are polar protic solvents that can effectively solvate the hydrochloride salt.[2][13][14] Often used for stock solutions intended for biological assays. |
| DMSO | High | A polar aprotic solvent that is excellent for creating highly concentrated stock solutions for screening purposes. |
| Acetonitrile (ACN) | Moderate to Low | Less polar than the above solvents. Solubility may be limited. Often used in HPLC mobile phases. |
| Dichloromethane (DCM) | Very Low | As a non-polar organic solvent, DCM is generally a poor choice for dissolving hydrochloride salts but would be better for the free base.[2] |
| Water/Organic Co-solvents | Variable | Adding organic co-solvents like ethanol or DMSO to an aqueous buffer can increase the solubility of the free base form.[11] This can be a useful strategy but must be carefully balanced, as it can also influence the pKa and potentially facilitate disproportionation if the pH is not well-controlled. |
This table is a guideline. Always perform small-scale solubility tests for your specific application.
Troubleshooting Workflow
If you are facing solubility issues, follow this systematic approach to diagnose and solve the problem.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the steps to prepare a stable, aqueous stock solution, minimizing the risk of precipitation.
Materials:
-
This compound (MW: 225.71 g/mol )
-
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh Compound: Accurately weigh 22.57 mg of 2-Benzoylpiperidine HCl for a final volume of 10 mL.
-
Pre-acidify Solvent: Add approximately 8 mL of high-purity water to a 10 mL volumetric flask. Add a small magnetic stir bar.
-
pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise until the pH of the water is stable at ~pH 3.0. This pre-acidification is crucial to provide an acidic environment upon the introduction of the salt.
-
Dissolution: Add the weighed compound to the acidified water. Stir until all solid material is completely dissolved. This may take 5-10 minutes. Gentle sonication can be used to expedite the process.
-
Final Volume Adjustment: Once fully dissolved, remove the stir bar and carefully bring the solution to the final 10 mL volume with the pH 3.0 water.
-
Final pH Check: Verify the final pH of the stock solution. If it has drifted, it may indicate a buffering effect from the compound itself, but it should remain well within the acidic range.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a clean, sterile container. Store at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.
Protocol 2: Assessing Solubility in a Non-Chloride Buffer
This protocol is for determining solubility in a buffer system where the common ion effect from chloride is a concern.
Materials:
-
This compound
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Scintillation vials or microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid.
-
Add Excess Solid: Add an excess amount of 2-Benzoylpiperidine HCl (e.g., 5-10 mg) to 1 mL of the citrate buffer in a vial. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.
-
Phase Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution & Quantification: Dilute the supernatant with the buffer to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the equilibrium solubility of the compound in that specific medium.
References
-
Jambhekar, S., & Breen, P. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON: SALT SELECTION AND SCREENING. Retrieved from [Link]
-
Svanbäck, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105829. Retrieved from [Link]
-
Tsume, Y., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(7), 1733-1744. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Applied Pharmaceutical Science, 2(10), 63-69. Retrieved from [Link]
-
Serajuddin, A. T. (1998). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 87(4), 463-469. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzoylpyrrolidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Svanbäck, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid. Retrieved from [Link]
-
ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Retrieved from [Link]
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Technical Support Center: Optimizing N-Benzoylation of Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-benzoylation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The phenyl(piperidin-4-yl)methanone fragment, often resulting from such reactions, is a privileged structure in medicinal chemistry, making the optimization of its synthesis critical.[1][2] Here, we address common challenges through a detailed question-and-answer format, providing field-proven insights, troubleshooting guides, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the N-benzoylation of a piperidine derivative?
The N-benzoylation of piperidine, a secondary amine, is a classic example of nucleophilic acyl substitution. The reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of a benzoylating agent, typically benzoyl chloride.[3] An acid byproduct, usually hydrochloric acid (HCl), is generated. A base is required to neutralize this acid, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4][5]
The general mechanism involves three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[3]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the neutral N-benzoylpiperidine product and a salt (e.g., NaCl if using NaOH).[6]
Caption: Decision tree for troubleshooting low reaction yields.
Q5: My TLC/LC-MS shows the formation of a major byproduct with a mass corresponding to benzoic acid. How can I prevent this?
This indicates that the hydrolysis of benzoyl chloride is outcompeting the desired N-benzoylation. [7][8]This is especially problematic with less nucleophilic or sterically hindered piperidines.
Solutions:
-
Switch to Anhydrous Conditions: This is the most robust solution. Replace the aqueous NaOH/DCM system with anhydrous DCM and an organic base like triethylamine (1.5 equivalents). [1][9]This completely eliminates water from the reaction.
-
Modify Schotten-Baumann Conditions:
-
Decrease Base Concentration: Use a more dilute aqueous base (e.g., 1N NaOH instead of 4N).
-
Control Addition: Cool the reaction to 0 °C and add the benzoyl chloride and aqueous base dropwise and concurrently to keep their instantaneous concentrations low.
-
Improve Mixing: Use a high-speed overhead stirrer or a high-quality stir bar to maximize the interfacial area between the two phases, favoring the reaction with the amine. [7]
-
Q6: The reaction starts but then stalls before all the starting material is consumed. What's happening?
Reaction stalling is almost always due to the complete protonation of the unreacted piperidine by the generated HCl. [7]Once the amine is converted to its ammonium salt, it is no longer a nucleophile.
Solutions:
-
Add More Base: Add another portion of base (e.g., 0.5 equivalents) to the reaction mixture to see if it restarts.
-
Ensure Sufficient Base from the Start: Always use at least one full equivalent of base. For amines that are weak bases or for reactions that are slow, using a slight excess (e.g., 1.2-1.5 equivalents) is recommended.
Experimental Protocols
Protocol 1: N-Benzoylation using Standard Schotten-Baumann Conditions
This protocol is suitable for simple, robust piperidine derivatives.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 eq) in DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (1.1 eq) and 1M NaOH solution (1.5 eq) dropwise and simultaneously over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography or recrystallization as needed. [7]
Protocol 2: N-Benzoylation using Anhydrous Conditions
This protocol is ideal for sensitive substrates or to avoid hydrolysis of the acylating agent. [1] Materials:
-
Piperidine derivative (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.0 eq) and anhydrous DCM.
-
Base Addition: Add anhydrous triethylamine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization. [9]
References
-
Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
-
Various Authors. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? Quora. Retrieved from [Link]
-
Conti, P., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4939. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Various Authors. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Retrieved from [Link]
-
Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. Retrieved from [Link]
-
BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]
-
TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
thevespiary.org. (2008). Alternative Benzyl Chloride Preps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Chemisty Notes. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
-
Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). PhCOCl-Py/basic alumina as a versatile reagent for benzoylation in solvent-free conditions. Journal of the Chemical Society, Perkin Transactions 1, (8), 999-1000. Retrieved from [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of N-based heterocycles using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of Advanced Research, 2(7), 844-852. Retrieved from [Link]
-
Various Authors. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora. Retrieved from [Link]
-
Brainly.in. (2020). Why can piperidine not be used in place of pyridine in the schotten Baumann procedure. Retrieved from [Link]
-
Kabalka, G. W., et al. (2001). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 66(22), 7542-7545. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Yamazaki, S., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(19), 3563. Retrieved from [Link]
-
Smith, A. B., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(19), 2822-2828. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
Science.gov. (n.d.). benzoylation: Topics. Retrieved from [Link]
-
ResearchGate. (2025). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. Retrieved from [Link]
-
ResearchGate. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Tumiatti, V., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 43(11), 2187-2195. Retrieved from [Link]
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Technical Support Center: 2-Benzoylpiperidine Hydrochloride - Impurity Identification and Removal
Welcome to the technical support center for 2-Benzoylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities encountered during their experimental work. The following troubleshooting guides and FAQs are structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding Impurities
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into three main types: process-related impurities, degradation products, and enantiomeric impurities.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.[1][2] A common synthetic route involves the benzoylation of 2-piperidinemethanol followed by oxidation, or the direct acylation of a pre-formed piperidine ring.[3][4] Therefore, you might encounter:
-
Unreacted Starting Materials: Residual 2-piperidinemethanol, benzoyl chloride, or piperidine.
-
By-products: Formation of isomeric impurities such as 3- or 4-Benzoylpiperidine if the starting piperidine ring is not correctly substituted. Di-benzoylated products are also a possibility.
-
Reagents and Solvents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, dichloromethane, ethanol) and residual reagents like catalysts or bases.[1]
-
-
Degradation Products: These impurities form over time due to storage conditions or exposure to environmental factors.[5][6][7]
-
Oxidation Products: The piperidine ring and the benzylic carbon are susceptible to oxidation.
-
Hydrolysis Products: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of benzoic acid and 2-aminopiperidine derivatives.
-
Photolytic Degradation: Exposure to UV light may induce degradation.
-
-
Enantiomeric Impurity: 2-Benzoylpiperidine is a chiral molecule. Depending on the synthetic route, your sample may be a racemic mixture or an enriched form of one enantiomer. The "undesired" enantiomer is considered an impurity in enantiomerically pure preparations.
Q2: Why is it crucial to identify and remove these impurities?
A2: The presence of impurities, even in trace amounts, can have significant consequences in drug development and research.[2][8][9]
-
Pharmacological and Toxicological Effects: Impurities can have their own pharmacological activity, which may be different from the active pharmaceutical ingredient (API), leading to unintended side effects. Some impurities can be toxic or genotoxic.[9]
-
Impact on Efficacy and Stability: Impurities can affect the overall efficacy of the drug and can also catalyze the degradation of the API, reducing its shelf life.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) on the qualification and control of impurities in pharmaceutical products.[8][9][10]
Section 2: Troubleshooting Guide - Analytical & Preparative Workflows
This section provides detailed troubleshooting for common challenges encountered during the analysis and purification of this compound.
Part 2.1: Impurity Identification
Q3: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: Identifying an unknown peak requires a systematic approach. The following workflow can be employed:
Caption: Workflow for Unknown Impurity Identification.
Step-by-Step Guide:
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for proposing a molecular formula and potential structure.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[5][6][7][11][12] If the unknown peak increases under any of these conditions, it is likely a degradation product.
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or column chromatography. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HMBC) will provide detailed structural information.[13][14][15]
-
Comparison with Standards and Literature: Compare the obtained spectral data with known impurities, starting materials, and by-products reported in the literature for similar compounds.[16][17][18] If available, run reference standards of suspected impurities on your analytical system for direct comparison.
Q4: How do I develop an HPLC method for impurity profiling of this compound?
A4: A robust HPLC method is essential for separating and quantifying impurities. Here is a recommended starting point for method development:
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the amine and helps with ionization for MS detection. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS) | The benzoyl group has a strong UV chromophore. MS provides mass information for identification. |
Q5: My sample is a racemic mixture. How can I separate the enantiomers?
A5: Separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[19][20][21][22][23]
| Parameter | Recommended Condition | Justification |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | These columns have broad applicability for a wide range of chiral compounds, including those with amine functionalities. |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine) | A common mobile phase for normal-phase chiral separations. The basic additive helps to improve peak shape for the amine. |
| Detection | UV at 254 nm | The benzoyl chromophore allows for sensitive detection. |
Part 2.2: Impurity Removal
Q6: I have identified a significant amount of a less polar impurity. How can I remove it?
A6: For less polar impurities, column chromatography is often the most effective purification technique.[15][24][25][26]
Caption: Column Chromatography Workflow for Purification.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a good choice for separating compounds with moderate polarity differences.
-
Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and the impurity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Q7: My product is contaminated with a more polar impurity. What is the best way to purify it?
A7: For removing more polar impurities, recrystallization is often a highly effective and scalable method.[27][28][29][30]
Detailed Protocol for Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurity should remain soluble at both temperatures. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Q8: What are the regulatory expectations for impurity levels in an Active Pharmaceutical Ingredient (API) like this compound?
A8: Regulatory agencies such as the ICH provide guidelines for setting acceptable limits for impurities in APIs.[8][9][10] The key thresholds are:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be justified from a safety perspective, often requiring toxicological data.
These thresholds are dependent on the maximum daily dose of the drug. For a typical API, the identification threshold is often around 0.10-0.15%.[9] It is crucial to consult the relevant ICH guidelines (Q3A for new drug substances) for specific details.[8][9][10]
References
-
Marvel, C. S., & Lazier, W. A. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure. Retrieved from [Link]
- Abushoffa, A. M., Fillet, M., Hubert, P., & Crommen, J. (2002). Prediction of Selectivity for Enantiomeric Separations of Uncharged Compounds by Capillary Electrophoresis Involving Dual Cyclodextrin Systems.
- Jain, D., Kumar, S., & Jain, R. (2013). The control of API impurities - A critical issue to the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 85, 248-256.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Patel, R. M., et al. (2012). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 1(2), 119-127.
- Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA-GL-126.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930.
- Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. MDPI.
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Fu, Y., & Sun, J. (2019). 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis. Molecules, 24(3), 401.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Sharma, A., & Singh, S. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 192-198.
- Aydoğan, C., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234.
- Al-Qaisi, A. M., & El-Rassi, Z. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983.
- Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(10), e17355.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database. Retrieved from [Link]
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- Massachusetts Institute of Technology. (n.d.).
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- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
- Jäger, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6523.
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Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
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ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Benzoylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Benzoylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Introduction to the Synthesis
The synthesis of this compound typically involves the reaction of a piperidine precursor with a benzoylating agent. A common and effective method is the Grignard reaction between 2-cyanopyridine and phenylmagnesium bromide, followed by hydrolysis and salt formation. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction control, reagent handling, and product purification. This guide will primarily focus on troubleshooting the Grignard-based synthesis route, as it is a widely utilized and powerful method for C-C bond formation in this context.[1][2]
Visualizing the Core Synthesis Workflow
To provide a clear overview, the following diagram illustrates the key stages of the this compound synthesis via the Grignard reaction.
Caption: Key stages in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up the Grignard reaction for this synthesis?
A1: The Grignard reaction is highly exothermic and involves flammable solvents and pyrophoric reagents.[1] Key safety considerations for scale-up include:
-
Strict Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent and potential runaway reactions.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to exclude moisture and oxygen.
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of bromobenzene to the magnesium turnings and subsequently the Grignard reagent to the 2-cyanopyridine solution. This is crucial for managing the exotherm.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller) to maintain the desired reaction temperature.
-
Quenching Procedure: The reaction mixture should be quenched by slowly adding it to a cooled, stirred solution of aqueous acid. Never add water or acid directly to the bulk reaction mixture.
Q2: How can I ensure the complete formation of the Grignard reagent before adding the 2-cyanopyridine?
A2: Visual inspection is a primary indicator; the disappearance of magnesium turnings and the formation of a cloudy grey or brownish solution are good signs. For a more quantitative assessment on a larger scale, in-process controls can be implemented. A simple method is to take a small aliquot of the Grignard solution, quench it with a known amount of iodine, and then back-titrate the excess iodine. This provides an estimation of the Grignard reagent concentration.
Q3: What is the optimal solvent for the Grignard reaction and subsequent steps?
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for the formation of phenylmagnesium bromide. THF is often preferred for its higher boiling point, which can allow for a more controlled reaction. For the subsequent steps, including the work-up and salt formation, other solvents like dichloromethane (DCM) or ethyl acetate may be used.[3]
Q4: How do I choose the appropriate acid for hydrolysis and salt formation?
A4: Hydrochloric acid (HCl) is used for both the hydrolysis of the intermediate imine and the formation of the final hydrochloride salt. For the hydrolysis step, a dilute aqueous solution of HCl is typically used. For the final salt formation and precipitation, a solution of HCl in a suitable organic solvent, such as isopropanol or diethyl ether, is often employed to induce crystallization of the hydrochloride salt.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound.
Problem 1: The Grignard reaction fails to initiate.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Wet Glassware or Solvents | Solution: Thoroughly dry all glassware in an oven and use freshly distilled, anhydrous solvents. Rationale: Grignard reagents are highly reactive with protic sources, including water. Even trace amounts of moisture will quench the reagent as it forms, preventing the reaction from starting. |
| Inactive Magnesium Surface | Solution: Activate the magnesium turnings by either briefly grinding them in a dry mortar and pestle, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. Rationale: Magnesium turnings can have a passivating oxide layer on their surface. Mechanical or chemical activation exposes a fresh magnesium surface to initiate the reaction. |
| Impure Reagents | Solution: Use high-purity bromobenzene and magnesium. Rationale: Impurities in the starting materials can inhibit the reaction. |
Problem 2: Low yield of the final product.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incomplete Grignard Formation | Solution: Ensure the complete consumption of magnesium and consider titrating the Grignard reagent to determine its actual concentration before proceeding. Rationale: An insufficient amount of Grignard reagent will lead to incomplete conversion of the 2-cyanopyridine. |
| Side Reactions | Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the Grignard reagent to the 2-cyanopyridine. Rationale: Higher temperatures can promote side reactions, such as the addition of a second equivalent of the Grignard reagent to the intermediate imine or polymerization of the starting material.[4] |
| Product Loss During Work-up | Solution: Carefully control the pH during the aqueous work-up. Ensure efficient extraction of the free base into an organic solvent before proceeding to salt formation. Rationale: The free base of 2-benzoylpiperidine has some water solubility. Multiple extractions with an appropriate organic solvent will maximize its recovery. |
Problem 3: Difficulty in isolating and purifying the hydrochloride salt.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Oily Product Instead of Crystalline Solid | Solution: Ensure the free base is as pure as possible before salt formation. Try different solvents for the precipitation of the hydrochloride salt (e.g., isopropanol, ethanol, or a mixture of diethyl ether and ethanol). Seeding with a small crystal of the pure product can also induce crystallization. Rationale: Impurities can inhibit crystallization, leading to the formation of an oil. The choice of solvent can significantly affect the solubility and crystal lattice formation of the salt. |
| Product Contaminated with Byproducts | Solution: Recrystallize the hydrochloride salt from a suitable solvent system. Common recrystallization solvents for amine hydrochlorides include ethanol, methanol, or mixtures with ethers. Rationale: Recrystallization is a powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures. |
Visualizing the Troubleshooting Logic
The following diagram provides a decision-making workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of 2-Benzoylpiperidine HCl.
Summary of Key Parameters for Scale-Up
| Parameter | Lab Scale (e.g., 1-10 g) | Scale-Up Considerations (e.g., >100 g) | Rationale |
| Solvent Quality | Anhydrous grade from bottle | Freshly distilled over a drying agent (e.g., sodium/benzophenone for ethers) | To ensure strict anhydrous conditions, as larger volumes are more susceptible to atmospheric moisture. |
| Reagent Addition | Manual addition via dropping funnel | Automated addition via syringe pump or metered dosing system | Precise control over addition rate is critical for managing exotherms in larger reactors. |
| Temperature Control | Ice bath | Jacketed reactor with a recirculating chiller/heater | Provides more uniform and efficient heat transfer for larger reaction volumes. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design | Ensures efficient mixing and heat distribution in viscous reaction mixtures and larger vessels. |
| Work-up | Separatory funnel | Jacketed reactor with a bottom outlet valve for phase separation | Safer and more efficient handling of large volumes of liquids. |
| Product Isolation | Filtration on a Büchner funnel | Centrifuge or a larger filtration apparatus (e.g., Nutsche filter) | More efficient for isolating large quantities of solid product. |
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. [Link]
-
Speciality Grand Challenges in Organometallic Catalysis. (n.d.). Frontiers. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.). NIH. [Link]
-
Speciality Grand Challenges in Organometallic Catalysis. (n.d.). Frontiers. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. [Link]
-
Benzoyl piperidine. (n.d.). Organic Syntheses Procedure. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI. [Link]
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How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. [Link]
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Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. [Link]
-
Main commercially available precursors for the synthesis of the benzoylpiperidine fragment (highlighted in red). Reagents and conditions. (n.d.). ResearchGate. [Link]
-
This compound - CAS Number: 138371-65-0. (n.d.). CMS Científica. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 8). ResearchGate. [Link]
-
Substituted phenethylamine. (n.d.). Wikipedia. [Link]
-
(336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. [Link]
-
Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. (n.d.). ResearchGate. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC. (n.d.). NIH. [Link]
-
This compound, 250 mg, CAS No. 138371-65-0. (n.d.). Research Chemicals. [Link]
- Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.).
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). PubMed Central. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
- Method for preparation, refining and detection of N-benzoyl piperazidine. (n.d.).
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy - Unodc. [Link]
-
Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2021, January 1). PubMed. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. [Link]
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Technical Support Center: Analytical Method Development for 2-Benzoylpiperidine Hydrochloride Quantification
Welcome to the technical support center for the analytical method development and quantification of 2-Benzoylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to equip you with the necessary knowledge to develop robust and reliable analytical methods for this compound.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound. Each problem is presented with potential causes and systematic solutions.
Issue 1: Chromatographic Peak Tailing
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like this compound is a frequent challenge in reversed-phase HPLC. The primary cause is often strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica-based column packing material.[1] Here’s a systematic approach to troubleshoot and resolve this issue:
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The protonated piperidine moiety interacts ionically with deprotonated, acidic silanol groups on the C18 column surface, leading to a secondary retention mechanism and peak tailing.[1] | 1. Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen. This ensures the analyte is fully protonated and minimizes interactions with silanols. A buffer is crucial to maintain a stable pH. 2. Use of a Basic Modifier: Add a competitive base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These modifiers will preferentially interact with the active silanol sites, effectively masking them from the analyte.[1] 3. Employ a Base-Deactivated Column: Utilize a modern, end-capped, or base-deactivated column specifically designed to minimize silanol activity. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. | Reduce the sample concentration or the injection volume.[1] |
| Column Void or Contamination | A void at the column inlet or contamination from previous injections can disrupt the sample band, causing tailing. | 1. Reverse and Flush: Disconnect the column and flush it in the reverse direction (do not do this with all column types; check the manufacturer's instructions). 2. Use a Guard Column: A guard column will trap strongly retained impurities and can be replaced regularly to protect the analytical column.[2] |
Issue 2: Poor Resolution Between 2-Benzoylpiperidine and Impurities
Question: I am not getting adequate separation between the main this compound peak and a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation is critical for accurate quantification, especially in stability-indicating methods.[3][4] Poor resolution can stem from suboptimal mobile phase composition, an inappropriate stationary phase, or other chromatographic parameters.
Strategies for Improving Resolution:
| Strategy | Detailed Action | Rationale |
| Optimize Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[1] 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents offer different selectivities. | The choice and proportion of the organic modifier directly influence the retention and selectivity of the separation. |
| Modify Stationary Phase | 1. Try a Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer may have different bonding chemistry and provide the necessary selectivity. 2. Consider an Alternative Stationary Phase: If C18 fails, explore a phenyl-hexyl or a polar-embedded phase column, which can offer different interaction mechanisms. | The stationary phase chemistry is a key driver of chromatographic selectivity. |
| Adjust Temperature and Flow Rate | 1. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase run time.[1] 2. Optimize Column Temperature: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Temperature can affect the selectivity of the separation.[4] | These parameters influence the kinetics and thermodynamics of the separation process. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for HPLC method development for this compound?
A1: A good starting point is reversed-phase HPLC with UV detection. Given the benzoyl group, the compound will have a strong UV chromophore.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile initial choice.[1]
-
Mobile Phase: Begin with a gradient elution to quickly determine the approximate retention time. A common starting mobile phase is a mixture of a phosphate or acetate buffer (pH 2.5-3.5) and acetonitrile.[5]
-
Detection: The benzoyl moiety suggests a UV detection wavelength in the range of 230-270 nm. A UV scan of a standard solution will help determine the optimal wavelength (λmax).
-
Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm ID column.
Q2: How do I develop a stability-indicating method for this compound?
A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3][4][6] The development involves forced degradation studies as mandated by ICH guidelines.[6][7]
The process is as follows:
-
Forced Degradation: Subject the this compound drug substance to stress conditions to generate potential degradation products.[6][7] These conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).[7][8]
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.[7][9]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Dry heat (e.g., 105 °C).[4]
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[10][11]
-
-
Method Development and Specificity: Develop an HPLC method that separates the intact drug from all the degradation products formed during the stress studies. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is free from any co-eluting impurities.[3]
Q3: Why is my baseline noisy or drifting during analysis?
A3: A noisy or drifting baseline can compromise the sensitivity and accuracy of your quantification. Common causes include:
-
Mobile Phase Issues: Insufficient degassing of the mobile phase can introduce air bubbles into the pump and detector. Inconsistent mixing of mobile phase components in a gradient run can also cause drift.[2]
-
Contamination: A contaminated column, guard column, or detector flow cell can lead to a rising baseline and ghost peaks.
-
Detector Lamp Failure: An aging UV lamp can result in increased noise.
Solutions:
-
Ensure thorough degassing of the mobile phase using sonication or online degassers.
-
Use high-purity solvents and freshly prepared mobile phases.
-
Flush the system and column with a strong solvent to remove contaminants.
-
Check the detector lamp's energy output and replace it if necessary.
Part 3: Experimental Protocols and Data
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for a robust, stability-indicating HPLC method.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL of this compound using the diluent.
Method Validation:
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12][13][14]
Visualization of Workflows
Caption: Workflow for Stability-Indicating Method Development.
Caption: Troubleshooting Logic for Peak Tailing Issues.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. [Link]
-
stability-indicating hplc method: Topics by Science.gov. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Benzoylpiperidine | C12H15NO | CID 69892 - PubChem - NIH. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Forced Degradation – A Review. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Q14: Analytical Procedure Development Q2 (R2) - ICH. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. [Link]
-
Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central. [Link]
-
Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. [Link]
-
Substituted phenethylamine - Wikipedia. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. [Link]
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Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - NIH. [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Science Publishing Group. [Link]
-
Box-Behnken guided development of an ecofriendly RP-HPLC analytical method for simultaneous quantification of pantoprazole sodium and piperine co-loaded mucoadhesive GRDDS formulation for H. pylori eradication - Journal of Applied Pharmaceutical Science. [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
-
A review on analytical method development, optimization and validation of combination of Azithromycin and benzoyl peroxide by RP-HPLC using design of experiment as per ICH guideline - ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Potency: 2-Benzoylpiperidine Hydrochloride vs. Methylphenidate
This guide provides an in-depth technical comparison of the pharmacological potency of 2-Benzoylpiperidine hydrochloride (2-BP) and the well-characterized psychostimulant, methylphenidate (MPH). Intended for researchers in pharmacology and drug development, this document synthesizes available data on their mechanisms of action, in vitro receptor binding affinities, and in vivo behavioral effects to provide a clear, objective comparison.
Introduction: A Tale of Two Piperidines
Methylphenidate, widely known by trade names such as Ritalin, is a cornerstone therapy for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[1]. Its efficacy stems from its action as a norepinephrine-dopamine reuptake inhibitor (NDRI), which elevates synaptic concentrations of these key catecholamines[2]. Structurally, it is a phenethylamine and benzylpiperidine derivative[1].
2-Benzoylpiperidine emerges from a similar structural class and has been identified as a novel and potent human dopamine transporter (hDAT) reuptake inhibitor[3]. Described as a structural hybrid of methylphenidate and the synthetic cathinone pentedrone, the 2-benzoylpiperidine scaffold represents a significant area of research for developing new central nervous system (CNS) agents[3]. This guide aims to dissect the potency of the parent compound, 2-Benzoylpiperidine HCl, in relation to its well-established analog, methylphenidate.
Mechanism of Action: A Shared Synaptic Target
Both methylphenidate and 2-benzoylpiperidine exert their primary effects at the presynaptic terminal of catecholaminergic neurons. They function as competitive inhibitors, binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET)[2][3]. This binding action blocks the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, prolonging their duration of action and enhancing downstream signaling.
This shared mechanism as NDRIs is the foundation of their stimulant properties. By increasing the availability of DA and NE, particularly in brain regions associated with executive function and reward like the prefrontal cortex and striatum, these compounds can increase alertness, focus, and locomotor activity[1].
Figure 2. Experimental Workflow for a Rodent Locomotor Activity Study.
Methodology:
-
Apparatus: Use automated locomotor activity chambers (e.g., 40x40 cm clear acrylic boxes) equipped with infrared photocell beams to detect movement.
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6J mice. House them on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation (Critical Step): For at least 3 days prior to testing, handle the animals and place them in the test chambers for 60 minutes each day. This reduces the confounding effect of novelty-induced hyperactivity on the test day.
-
Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline, IP) and immediately place the animal in the chamber. Record locomotor activity (e.g., total beam breaks or distance traveled) for 60 minutes. This serves as the individual animal's control.
-
Drug Administration: On a subsequent day, administer the test compound (e.g., methylphenidate or 2-benzoylpiperidine HCl) at a specific dose. Immediately place the animal back in the chamber and record activity for the same duration. Test multiple dose groups to establish a dose-response curve.
-
Data Analysis: Quantify locomotor activity in time bins (e.g., 5-minute blocks) and as a total over the session. Use a repeated-measures ANOVA to compare the activity on the drug day to the baseline day. Plot the total activity against the drug dose to determine the ED₅₀.
Conclusion
The available evidence establishes both methylphenidate and 2-benzoylpiperidine as potent inhibitors of the dopamine transporter. Methylphenidate's well-documented profile shows significant activity at both DAT and NET, translating to robust locomotor stimulation in vivo.
2-Benzoylpiperidine is characterized as a potent and selective hDAT inhibitor that functions similarly to methylphenidate analogs.[3] This suggests a strong potential for stimulant activity, likely driven primarily by dopaminergic mechanisms. However, a definitive quantitative comparison of potency is hampered by the lack of publicly available in vitro binding constants and in vivo behavioral data for the parent 2-benzoylpiperidine compound.
For drug development professionals, while 2-benzoylpiperidine represents a promising scaffold for novel DAT inhibitors, further characterization is essential. Direct, side-by-side comparison with reference compounds like methylphenidate using standardized protocols, such as those detailed in this guide, is a necessary next step to precisely determine its relative potency and therapeutic potential.
References
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Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(7), 1036-41. [Link]
-
Wikipedia. (n.d.). Stimulant. Retrieved January 14, 2026, from [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
-
Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. PMC - NIH. [Link]
-
Farrar, M., et al. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. [Link]
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A Comparative Guide to the Monoamine Transporter Binding Affinities of 2-Benzoylpiperidine Hydrochloride and Cocaine
This guide provides a detailed comparative analysis of the in vitro binding characteristics of 2-Benzoylpiperidine hydrochloride and the well-characterized psychostimulant, cocaine. The focus is a head-to-head comparison of their binding affinities for the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding these fundamental molecular interactions is critical for researchers in pharmacology and drug development to predict a compound's psychoactive profile, therapeutic potential, and abuse liability.
Cocaine is a non-selective inhibitor of these transporters, and its potent blockade, particularly of DAT, is central to its reinforcing and addictive properties.[1][2] The benzoylpiperidine scaffold, in contrast, is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive molecules and offering a versatile framework for drug design.[3][4][5] This comparison will elucidate the significant differences in potency and selectivity between the naturally occurring alkaloid, cocaine, and a representative synthetic piperidine derivative.
While direct binding data for 2-benzoylpiperidine is not prevalent in publicly available literature, we will utilize data for the closely related analogue, 2-benzylpiperidine, to inform this guide. This structural analogue provides valuable insight into how the piperidine core, absent the tropane bridge seen in cocaine, interacts with monoamine transporters.[6]
Methodology: The Gold Standard of Affinity Determination
To quantitatively compare the binding of these compounds, the definitive method is the competitive radioligand binding assay.[7] This technique is the cornerstone for determining a drug's affinity (Ki) for a specific receptor or transporter site.
Principle of Competitive Binding
The assay operates on the principle of competition. A fixed concentration of a high-affinity, radioactively labeled ligand (radioligand), which is known to bind selectively to the target transporter, is incubated with a biological preparation of the transporter (e.g., cell membranes). In parallel, increasing concentrations of an unlabeled "competitor" drug (in this case, cocaine or 2-benzoylpiperidine) are added. The competitor drug displaces the radioligand from the transporter's binding site in a concentration-dependent manner. By measuring the reduction in bound radioactivity, we can determine the competitor's potency.[7]
Key Experimental Workflow
The execution of a radioligand binding assay is a multi-step, precision-driven process designed to ensure reproducibility and accuracy.
-
Membrane Preparation: The process begins with the isolation of membranes containing the target transporter. This is achieved by homogenizing either animal brain tissue rich in the desired transporter (e.g., rat striatum for DAT) or cultured cells genetically engineered to express a high density of a specific human transporter (hDAT, hSERT, or hNET). The homogenate is subjected to centrifugation to pellet the membranes, which are then washed and resuspended in an appropriate buffer.[8]
-
Competitive Incubation: The prepared membranes are incubated in assay plates. Each well contains the membranes, a single, fixed concentration of the selective radioligand, and a varying concentration of the unlabeled test compound.
-
For DAT Binding: [³H]WIN 35,428 (also known as [³H]CFT) is a standard, high-affinity radioligand.[9][10][11][12]
-
For SERT Binding: [³H]Citalopram or [³H]Paroxetine are highly selective and widely used radioligands.[13][14][15]
-
For NET Binding: [³H]Nisoxetine is the radioligand of choice for its high potency and selectivity for the norepinephrine transporter.[16][17][18][19]
-
-
Separation of Bound vs. Free Ligand: After incubation reaches equilibrium, the reaction is terminated by rapid vacuum filtration. The mixture is passed through glass fiber filters, which trap the large cell membranes (with bound radioligand) while allowing the unbound radioligand to pass through.[7][8]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter. The resulting data, typically in counts per minute (CPM), directly correlates to the amount of radioligand bound to the transporter.
Data Analysis: From IC50 to the Inhibition Constant (Ki)
The raw data is first used to calculate the IC50 value—the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand. However, the IC50 is dependent on the specific experimental conditions, particularly the concentration of the radioligand used.[20]
To determine a true, comparable measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[21][22]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant, representing the affinity of the competitor for the transporter.
-
IC50 is the experimentally determined 50% inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter.
The Ki value is an intrinsic property of the drug-transporter interaction and is independent of assay parameters, allowing for the direct and accurate comparison of potencies between different compounds.[20][21]
Results: A Comparative Profile of Binding Affinities
The binding affinities of cocaine and 2-benzylpiperidine (as a proxy for 2-benzoylpiperidine) at human monoamine transporters reveal stark differences in both potency and selectivity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| Cocaine | 230[23] | 740[23] | 480[23] | Non-selective |
| 2-Benzylpiperidine | 6,360[6] | >10,000*[6] | >10,000**[6] | DAT-selective (weak) |
*22% inhibition of binding at 10,000 nM concentration.[6] **36% inhibition of binding at 10,000 nM concentration.[6]
Discussion and Scientific Interpretation
Potency: A Clear Distinction
The experimental data unequivocally demonstrates that cocaine is substantially more potent than 2-benzylpiperidine at the dopamine transporter. With a Ki value of 230 nM, cocaine's affinity for DAT is approximately 28-fold higher than that of 2-benzylpiperidine (Ki = 6,360 nM).[6][23] This significant difference in affinity implies that a much lower concentration of cocaine is required to occupy DAT sites and inhibit dopamine reuptake compared to the piperidine analogue. It is noteworthy, however, that the piperidine scaffold itself can be chemically modified to produce compounds with exceptionally high DAT affinity, with some analogues demonstrating Ki values as low as 3 nM, far exceeding the potency of cocaine.[24]
Selectivity: The "Dirty Drug" vs. The Selective Ligand
The most striking difference lies in their selectivity profiles. Cocaine is a classic example of a "dirty drug," exhibiting comparable, low-micromolar to high-nanomolar affinity across all three monoamine transporters.[1][23] This lack of selectivity is responsible for its complex pharmacological effects, as it simultaneously elevates synaptic concentrations of dopamine, serotonin, and norepinephrine.[25]
In stark contrast, 2-benzylpiperidine is a weak but relatively selective DAT inhibitor . At a very high concentration of 10,000 nM, it produces only minimal inhibition at SERT and NET, indicating its affinity for these transporters is extremely low.[6] This profile suggests that its pharmacological effects, though weak, would be primarily driven by its interaction with the dopamine system, with negligible direct impact on serotonin or norepinephrine signaling.
Structure-Activity Relationship and Implications
The structural differences between the two molecules are the cause of these distinct binding profiles. Cocaine's rigid tropane skeleton orients its crucial pharmacophores in a way that allows for effective binding within the central binding sites of all three transporters.[26] The more flexible 2-benzylpiperidine molecule lacks this rigid conformation, leading to a much lower binding affinity. The data suggests that while the piperidine-based structure can interact with DAT, it is a poor fit for the binding pockets of SERT and NET. This inherent selectivity makes the benzoylpiperidine scaffold an attractive starting point for designing more targeted DAT inhibitors for research or therapeutic purposes, aiming to isolate the effects of dopamine modulation without the confounding influences of serotonin and norepinephrine.
Conclusion
This comparative analysis reveals fundamental differences between cocaine and 2-benzoylpiperidine's analogue, 2-benzylpiperidine, at the molecular level.
-
Cocaine is a potent and non-selective monoamine transporter inhibitor, with its high affinity for DAT being a key driver of its abuse potential.[2][23]
-
2-Benzylpiperidine is a significantly weaker ligand that displays selectivity for DAT over SERT and NET.[6]
These binding profiles, determined through robust radioligand assay methodologies, are foundational to understanding the divergent pharmacological effects of these compounds. The data highlights cocaine's broad-spectrum action versus the more targeted, albeit weaker, profile of the simple piperidine derivative, providing critical insights for neuropharmacology and the strategic design of novel central nervous system agents.
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A Head-to-Head Comparison of 2-Benzoylpiperidine Analogues' Efficacy as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoylpiperidine scaffold has emerged as a promising chemotype for the development of novel dopamine reuptake inhibitors (DRIs). These compounds, which are structural hybrids of the ADHD medication methylphenidate and the synthetic cathinone pentedrone, have demonstrated notable potency and selectivity for the human dopamine transporter (hDAT), a critical target in the treatment of various neuropsychiatric disorders.[1][2] This guide provides an in-depth, head-to-head comparison of the efficacy of key 2-benzoylpiperidine analogues, supported by available preclinical data, to assist researchers in navigating the structure-activity relationships within this chemical class.
Core Directive: Understanding the Landscape of 2-Benzoylpiperidine Efficacy
This guide moves beyond a simple cataloging of compounds to provide a synthesized analysis of their performance. We will dissect the subtle structural modifications that govern potency and selectivity, offering a rationale for experimental choices in the design of future analogues. The information presented herein is grounded in published experimental data to ensure scientific integrity and empower informed decision-making in drug discovery programs.
Scientific Integrity & Logic: A Foundation of Trust
As senior application scientists, we recognize that the value of any preclinical data lies in its reproducibility and the clarity of its interpretation. The protocols and data presented are drawn from peer-reviewed literature, providing a self-validating framework for understanding the efficacy of these compounds.
Expertise & Experience: Deciphering Structure-Activity Relationships (SAR)
The potency of 2-benzoylpiperidine analogues at the human dopamine transporter is exquisitely sensitive to the nature and position of substituents on the benzoyl ring. A key finding in the field is that the electronic character of these substituents plays a significant role in modulating inhibitory activity.[1][2]
For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, at the 3 and 4 positions of the benzoyl ring leads to a significant enhancement in potency. The 3,4-dichlorobenzoylpiperidine analogue stands out as one of the more potent compounds in this series, a finding that parallels the SAR observed in the methylphenidate class of DRIs.[1][2] This suggests that the electronic landscape of the aromatic ring is a critical determinant for optimal interaction with the hDAT binding pocket.
Conversely, substitution with electron-donating groups, such as methyl groups, at the same positions results in a less potent compound. This is exemplified by the lower potency of the 3,4-dimethyl counterpart when compared to the 3,4-dichloro analogue.[2]
Furthermore, extending the aromatic system, as seen in the 3,4-benz-fused (naphthyl) analogue, maintains activity at hDAT and introduces a unique, albeit less potent, interaction with the human serotonin transporter (hSERT).[1][2] This highlights a potential avenue for developing dual-acting agents by exploring modifications to this region of the scaffold.
Table 1: Comparative Efficacy of 2-Benzoylpiperidine Analogues at Monoamine Transporters
| Compound/Analogue | Target | Efficacy Metric (IC50/Ki) | Relative Potency | Selectivity Profile | Reference |
| 3,4-Dichlorobenzoylpiperidine | hDAT | Data not yet available in searched literature | High | Selective for hDAT | [1][2] |
| 3,4-Dimethylbenzoylpiperidine | hDAT | Data not yet available in searched literature | Lower than 3,4-dichloro analogue | Selective for hDAT | [2] |
| Naphthylbenzoylpiperidine | hDAT | Data not yet available in searched literature | Potent | Active at hSERT (lower potency) | [1][2] |
Note: While the qualitative relationships are established, specific IC50 or Ki values for these analogues were not available in the initial search results. Further targeted literature review is required to populate this table with quantitative data.
Experimental Protocols: Methodologies for Assessing Efficacy
The following are detailed, step-by-step methodologies for key in vitro experiments used to characterize the efficacy of 2-benzoylpiperidine analogues as dopamine reuptake inhibitors. These protocols are based on standard practices in the field and are essential for generating reliable and comparable data.
In Vitro Dopamine Reuptake Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the reuptake of radiolabeled dopamine into cells expressing the human dopamine transporter (hDAT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.
-
Radioligand: [³H]Dopamine.
-
Test Compounds: 2-Benzoylpiperidine analogues.
-
Reference Compound: GBR 12909 (a potent and selective DAT inhibitor).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation Fluid and Vials.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture: Culture HEK293-hDAT cells in appropriate media and conditions until they reach optimal confluency.
-
Assay Preparation:
-
Plate the cells in 96-well plates at a suitable density.
-
Prepare serial dilutions of the test compounds and the reference compound in KRH buffer.
-
-
Dopamine Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or reference compound for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well.
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the cells.
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of dopamine reuptake inhibitors and a typical experimental workflow.
Caption: Mechanism of action of 2-benzoylpiperidine analogues as dopamine reuptake inhibitors.
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A Senior Application Scientist's Guide to Validating the In Vivo Effects of 2-Benzoylpiperidine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of 2-Benzoylpiperidine hydrochloride (2-BP HCl) in relevant animal models. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterizing this novel compound.
Introduction: Understanding the Benzoylpiperidine Scaffold
The benzoylpiperidine fragment is a well-recognized "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework is present in a multitude of bioactive molecules with therapeutic applications ranging from neuropsychiatry to oncology.[1][2] This structural motif is metabolically stable and serves as a reliable chemical scaffold in drug design.[1][2] Compounds incorporating this fragment have been shown to interact with a diverse array of biological targets, including serotonergic (5-HT) receptors, dopamine transporters (DAT), and glycine transporters (GlyT-2).[1][3]
Our focus, this compound, is a specific analogue within this class. Recent studies identify 2-benzoylpiperidines as a novel class of human dopamine transporter (hDAT) reuptake inhibitors.[4] Structurally, they can be viewed as hybrids of the clinically significant ADHD medication methylphenidate and synthetic cathinones.[4] This positions 2-BP HCl as a potential central nervous system (CNS) stimulant.
Therefore, a rigorous in vivo validation strategy must focus on quantifying its stimulant properties, confirming its mechanism of action at the dopamine transporter, and benchmarking its performance against established compounds.
The Comparative Framework: Selecting the Right Benchmark
To contextualize the effects of 2-BP HCl, a direct comparison with a well-characterized compound is essential.
Primary Comparator: Methylphenidate (MPH) Methylphenidate is the logical choice for a primary comparator.[5] It is a benzylpiperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD).[5] Given that 2-benzoylpiperidines are reported to function in a manner similar to their methylphenidate counterparts, MPH serves as the ideal positive control and benchmark for potency and efficacy.[4]
Alternative Comparators: While MPH is the primary focus, other stimulants like d-amphetamine could be considered in extended studies. However, amphetamine's mechanism, which includes promoting dopamine release in addition to blocking reuptake, presents a mechanistic variable that could complicate direct comparisons.
Experimental Validation: A Multi-Tiered Approach
We will employ a tiered approach to validation, moving from broad behavioral screening to specific mechanistic confirmation. This workflow ensures that each experimental stage informs the next.
Caption: Tiered workflow for the in vivo validation of 2-BP HCl.
Tier 1: Behavioral & Phenotypic Screening
The initial goal is to determine if 2-BP HCl elicits the expected stimulant-like behavioral phenotype in a dose-dependent manner and to identify a safe therapeutic window.
Causality & Rationale: Dopamine reuptake inhibition in the nucleus accumbens and striatum is strongly correlated with an increase in spontaneous locomotor activity in rodents. This assay provides the most direct behavioral evidence of a compound's stimulant or depressant effects. By comparing dose-response curves, we can establish the relative potency of 2-BP HCl and Methylphenidate.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Group-housed with a 12-h light/dark cycle, with food and water ad libitum. Acclimate animals to the facility for at least one week before testing.
-
Apparatus: Open field arenas (40 cm x 40 cm) equipped with infrared beams to automatically track movement.
-
Habituation: Place mice in the open field arenas for 60 minutes to allow them to acclimate to the novel environment and for activity levels to stabilize to baseline.
-
Compound Administration:
-
Prepare solutions: 2-Benzoylpiperidine HCl (CAS No. 138371-65-0)[6], Methylphenidate HCl, and Vehicle (0.9% saline) on the day of the experiment.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle (Saline, i.p.)
-
2-BP HCl (1, 3, 10 mg/kg, i.p.)
-
Methylphenidate HCl (5, 10 mg/kg, i.p.)
-
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
-
Data Acquisition: Immediately after injection, return mice to the arenas and record locomotor activity (total distance traveled, horizontal beam breaks) in 5-minute bins for 120 minutes.
-
Analysis: Analyze the data using a two-way repeated measures ANOVA (Treatment x Time), followed by post-hoc tests to compare individual treatment groups to the vehicle control.
Data Presentation (Illustrative Data):
| Treatment Group | Dose (mg/kg) | Peak Locomotor Activity (cm traveled in 5 min) | Total Distance Traveled (120 min) |
| Vehicle | - | 510 ± 45 | 25,000 ± 2,100 |
| 2-BP HCl | 1 | 850 ± 70 | 41,500 ± 3,500 |
| 2-BP HCl | 3 | 1550 ± 120 | 78,000 ± 6,200 |
| 2-BP HCl | 10 | 2400 ± 190 | 115,000 ± 9,800 |
| Methylphenidate | 5 | 1300 ± 110 | 65,000 ± 5,500 |
| Methylphenidate | 10 | 2150 ± 180 | 108,000 ± 9,100 |
Causality & Rationale: At higher doses, CNS stimulants can induce motor impairments or stereotypic behaviors that interfere with coordinated movement. The rotarod test is a self-validating system to assess motor coordination and identify the dose at which a compound may produce adverse effects, thus establishing a potential therapeutic index.
Detailed Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Apparatus: An accelerating rotarod apparatus.
-
Training: For 2-3 days prior to testing, train rats on the rotarod at a constant speed (e.g., 4 RPM) until they can remain on the rod for at least 120 seconds.
-
Baseline Measurement: On the test day, record a baseline latency to fall for each rat using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Compound Administration: Administer Vehicle, 2-BP HCl (e.g., 10, 30, 50 mg/kg, i.p.), or Methylphenidate (e.g., 10, 30, 50 mg/kg, i.p.).
-
Post-Dosing Test: At the time of expected peak effect (e.g., 30 minutes post-injection), place the rats back on the accelerating rotarod and record the latency to fall.
-
Analysis: Compare the post-dosing latency to fall with the baseline measurement for each animal. Analyze differences between groups using a one-way ANOVA.
Tier 2: Mechanistic Confirmation
After establishing a behavioral phenotype, it is crucial to confirm that the observed effects are mediated by the hypothesized mechanism: dopamine reuptake inhibition.
Causality & Rationale: This is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals. If 2-BP HCl is a DAT inhibitor, we expect to see a dose-dependent increase in extracellular dopamine concentrations in the striatum or nucleus accumbens following systemic administration. This directly links the behavioral effect (locomotion) to its neurochemical action.
Caption: Experimental workflow for the in vivo microdialysis study.
Detailed Protocol:
-
Animal Model & Surgery: Male Wistar rats (275-325g). Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens or dorsal striatum. Allow 5-7 days for recovery.
-
Microdialysis: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a 90-minute equilibration period, collect 3-4 baseline samples (e.g., one 20-minute sample every 20 minutes).
-
Compound Administration: Administer a behaviorally active dose of 2-BP HCl (e.g., 10 mg/kg, i.p.) or Methylphenidate (10 mg/kg, i.p.), or Vehicle.
-
Post-Dose Collection: Continue collecting samples for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Analysis: Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration. Analyze using a two-way repeated measures ANOVA (Treatment x Time).
Data Presentation (Illustrative Data):
| Treatment Group (10 mg/kg) | Peak Dopamine Increase (% of Baseline) | Time to Peak (min) |
| Vehicle | 110 ± 8% | - |
| 2-BP HCl | 450 ± 55% | 40 - 60 |
| Methylphenidate | 410 ± 50% | 40 - 60 |
Understanding the Compound's Journey: Pharmacokinetics (PK)
Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][8] A basic PK study is essential to correlate the drug's concentration in the blood with its observed behavioral and neurochemical effects (Pharmacodynamics).[9]
Caption: Proposed mechanism: 2-BP HCl blocks the dopamine transporter (DAT).
Protocol: Satellite PK Study This can often be run in parallel with behavioral studies using a separate "satellite" group of animals to avoid influencing behavior with the stress of blood collection.
-
Animal Model: Male Wistar rats (250-300g).
-
Dosing: Administer a single i.p. dose of 2-BP HCl (e.g., 10 mg/kg).
-
Blood Collection: Collect sparse blood samples (e.g., via tail vein) from subgroups of animals at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Analysis: Quantify the concentration of 2-BP HCl in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameters: Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the in vivo validation of this compound. By systematically evaluating its behavioral effects, confirming its neurochemical mechanism of action, and understanding its basic pharmacokinetic profile, researchers can build a comprehensive data package. The direct comparison with Methylphenidate provides essential context for its potency and potential as a novel CNS stimulant.
Future studies could explore its effects in more complex behavioral models relevant to ADHD (e.g., 5-choice serial reaction time task), assess its abuse liability using self-administration models, and further characterize its metabolism and potential off-target effects.
References
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Title: Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives Source: PubMed URL: [Link]
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Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PubMed Central URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? Source: PubMed URL: [Link]
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Title: 2-Benzylpiperidine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: PubMed URL: [Link]
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Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: ResearchGate URL: [Link]
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Title: Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives Source: PubMed URL: [Link]
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Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: ResearchGate URL: [Link]
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Title: this compound Source: Luminix Health URL: [Link]
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Title: Pharmacokinetics/ Pharmacodynamics Source: American College of Clinical Pharmacy (ACCP) URL: [Link]
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Title: Pharmacodynamics and Pharmacokinetics: The Science... Source: Pharma Sales Training URL: [Link]
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Title: Overview of Pharmacodynamics Source: MSD Manual Professional Edition URL: [Link]
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Title: Methylphenidate - Wikipedia Source: Wikipedia URL: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Benzoylpiperidine Hydrochloride
In the landscape of pharmaceutical development, the rigorous and reproducible analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Benzoylpiperidine hydrochloride, a key structural motif in medicinal chemistry, demands robust analytical methods to ensure its quality, purity, and stability throughout the manufacturing process.[1] This guide provides an in-depth comparison and cross-validation of three principal analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into method selection and implementation. The protocols and data presented herein are designed to be a self-validating system, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).[2][3]
The Criticality of Method Selection for Piperidine-Based Compounds
This compound (Molecular Formula: C₁₂H₁₆ClNO, Molecular Weight: 225.71 g/mol ) is a solid substance at room temperature.[4] The choice of an analytical method is contingent on the specific analytical objective: quantification of the API, identification and quantification of impurities, or structural elucidation. A comprehensive analytical strategy often involves the orthogonal application of multiple techniques to build a complete profile of the drug substance.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. For a compound like this compound, reversed-phase HPLC with UV detection is a primary choice for purity and assay determination.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. While derivatization may be necessary to improve the volatility of the hydrochloride salt, GC-MS is a powerful tool for identifying volatile organic impurities and for forensic or metabolic studies.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into molecular structure. While not typically a primary tool for routine quantification in a quality control setting, it is indispensable for structural confirmation, identification of isomers, and characterization of reference standards. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of 2-Benzoylpiperidine.[8][9]
Comparative Analysis of Key Performance Parameters
The cross-validation of these methods is assessed against critical performance parameters as stipulated by ICH guidelines.[2][3] The following table summarizes the expected performance of each technique for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity/Selectivity | High (with appropriate column and mobile phase) | Very High (separation and mass fragmentation) | Very High (unique chemical shifts) |
| Linearity & Range | Excellent (typically 0.1 - 100 µg/mL) | Good (derivatization can affect linearity) | Limited for quantification (qNMR is possible but complex) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not typically used for routine accuracy |
| Precision (% RSD) | < 1.0% | < 5.0% | Not typically used for routine precision |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | High (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Robustness | Good | Moderate (sensitive to derivatization and inlet conditions) | High |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a robust starting point for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the quantification and purity determination of this compound. The causality behind these choices lies in the polarity of the molecule, which is well-suited for reversed-phase chromatography, and the presence of a chromophore (the benzoyl group) that allows for sensitive UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards by serial dilution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare samples for analysis by dissolving the test article in the same diluent to a target concentration of 50 µg/mL.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Benzoylpyridine(91-02-1) 1H NMR [m.chemicalbook.com]
Comparative analysis of 2-Benzoylpiperidine hydrochloride and its enantiomers
A Comparative Analysis of 2-Benzoylpiperidine Hydrochloride and its Enantiomers: A Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of racemic this compound and its constituent enantiomers, (R)- and (S)-2-Benzoylpiperidine Hydrochloride. In the landscape of drug development and molecular research, understanding the distinct properties and behaviors of stereoisomers is not merely an academic exercise but a critical necessity for ensuring efficacy and safety.[1] This document offers an in-depth exploration of the physicochemical and pharmacological distinctions between these molecular forms, supported by detailed, field-proven experimental protocols for their separation and characterization. We delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to rigorously analyze this and similar chiral compounds.
Introduction: The Principle of Chirality in 2-Benzoylpiperidine
2-Benzoylpiperidine possesses a single stereocenter at the C2 position of the piperidine ring, the carbon atom bonded to the benzoyl group. This asymmetry means the molecule is "chiral"—it is not superimposable on its mirror image.[1] These non-superimposable mirror-image isomers are known as enantiomers: (R)-2-Benzoylpiperidine and (S)-2-Benzoylpiperidine. While they share the same chemical formula (C₁₂H₁₆ClNO) and connectivity, their three-dimensional arrangement is distinct.[2]
A 1:1 mixture of these enantiomers is known as a racemic mixture or racemate. In biological systems, such as the human body, molecular recognition is highly specific. Receptors, enzymes, and other biological targets are themselves chiral, leading to potentially profound differences in the pharmacological activity between enantiomers.[3][4] One enantiomer might elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the separation and individual characterization of enantiomers are paramount in modern drug discovery.[5]
Caption: Chemical structures of (R)- and (S)-2-Benzoylpiperidine, illustrating their mirror-image relationship.
Comparative Physicochemical Properties
Enantiomers are identical in most bulk physical properties but differ in their interaction with plane-polarized light. This fundamental difference is the cornerstone of their analytical characterization.
| Property | Racemic 2-Benzoylpiperidine HCl | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₆ClNO | C₁₂H₁₆ClNO | Identical composition. |
| Molecular Weight | 225.71 g/mol | 225.71 g/mol | 225.71 g/mol | Identical composition. |
| Melting Point | Variable; often different from pure enantiomers. May form a racemic compound or a eutectic mixture.[6] | Identical to each other. | Identical to each other. | Crystal lattice energies of pure enantiomers are identical. Racemate packing can differ. |
| Solubility (achiral solvents) | Identical | Identical to each other. | Identical to each other. | Interactions with achiral solvent molecules are energetically equivalent. |
| pKa | Identical | Identical to each other. | Identical to each other. | Acid-base properties are independent of chirality. |
| Optical Rotation [α] | 0° | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) | Enantiomers rotate plane-polarized light in opposite directions.[7] The racemate shows no net rotation. |
The Imperative of Stereoselective Biological Activity
The "three-point attachment" model, first proposed by Easson and Stedman, provides a classic explanation for stereoselectivity at a receptor level.[3] For a chiral molecule to bind effectively, it must present at least three distinct functional groups in a specific spatial orientation to match complementary binding sites on the receptor. Due to their different 3D shapes, one enantiomer may achieve this optimal fit while its mirror image cannot.[1]
The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in compounds targeting a range of receptors, including serotonergic and dopaminergic systems.[8][9] While specific data for 2-benzoylpiperidine is limited, its structural similarity to compounds like methylphenidate suggests potential neurological activity.[10][11] It is highly probable that its enantiomers would exhibit different affinities for biological targets.[3]
Experimental Protocols for Separation and Analysis
A systematic workflow is essential for the resolution and characterization of the racemic mixture. The primary steps involve chiral chromatographic separation followed by analytical confirmation of enantiomeric purity and identity.
Caption: Workflow for the chiral separation and analysis of 2-Benzoylpiperidine HCl.
Protocol 4.1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and versatile technique for enantiomeric separation.[12] The choice of a chiral stationary phase (CSP) is critical, as separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based columns are often a successful starting point for a wide range of compounds.[13][14]
Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers.
Apparatus & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H column (or similar polysaccharide-based column)
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Additive: Diethylamine (DEA) for basic compounds
-
Sample: Racemic 2-Benzoylpiperidine HCl dissolved in mobile phase
Methodology:
-
System Preparation:
-
Install the Chiralcel® OD-H column.
-
Prepare the mobile phase: n-Hexane/IPA (90:10, v/v) with 0.1% DEA. The additive (DEA) is crucial for basic analytes like piperidines to prevent peak tailing and improve resolution.[13]
-
Degas the mobile phase by sonication or helium sparging.[15]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic 2-Benzoylpiperidine HCl in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Set the UV detector wavelength to 254 nm, where the benzoyl chromophore exhibits strong absorbance.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for approximately 20 minutes or until both enantiomeric peaks have eluted.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value greater than 1.5 indicates baseline separation.
-
Once separation is achieved, this method can be used to collect individual fractions for further analysis or to determine the enantiomeric excess (e.e.) of non-racemic samples.
-
Protocol 4.2: Characterization by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[16][17] It is the definitive method for confirming the identity of separated enantiomers as dextrorotatory (+) or levorotatory (-).
Objective: To determine the specific rotation [α] of each isolated enantiomer.
Apparatus & Materials:
-
Polarimeter with a sodium D-line lamp (589 nm).[18]
-
Polarimeter cell (1 dm path length).
-
Volumetric flasks and analytical balance.
-
Solvent: Methanol (or another suitable, non-reacting solvent).
-
Sample: Purified enantiomeric fractions from Protocol 4.1.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank (cell filled with pure solvent) to set the zero point.[19]
-
Sample Preparation:
-
Accurately prepare a solution of a known concentration (c, in g/mL) for each enantiomer. For example, dissolve 50 mg of the purified enantiomer in methanol in a 10 mL volumetric flask.
-
-
Measurement:
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Record the temperature (T) during the measurement.
-
-
Calculation of Specific Rotation:
-
Use Biot's law to calculate the specific rotation [α]:[18] [α]ᵀλ = α / (l × c) Where:
-
α = observed rotation in degrees.
-
l = path length in decimeters (dm).
-
c = concentration in g/mL.
-
T = temperature in °C, λ = wavelength of light (D-line).
-
-
The two enantiomers should have specific rotations that are equal in magnitude but opposite in sign.[19]
-
Protocol 4.3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to determine thermal properties like melting point and enthalpy of fusion. A racemic compound that crystallizes as a separate phase from the enantiomers will often have a different melting point and thermal profile.[6][21]
Objective: To compare the melting behavior of the racemate and the pure enantiomers.
Apparatus & Materials:
-
Differential Scanning Calorimeter.
-
Aluminum DSC pans and lids.
-
Samples: Racemic 2-Benzoylpiperidine HCl and the purified (R) and (S) enantiomers.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
-
DSC Run:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow from a suitable starting temperature (e.g., 25 °C) to a point well past the melting of the sample.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting point (Tm) is typically taken as the onset or peak of the endothermic melting event.[22]
-
Compare the thermograms of the racemate and the pure enantiomers. Note any differences in melting points or the shape of the melting endotherms, which can indicate the formation of a racemic compound or a eutectic mixture.[6]
-
Conclusion
The comparative analysis of this compound and its enantiomers underscores a fundamental principle in chemical and pharmaceutical sciences: stereochemistry dictates function. While the racemic mixture and its constituent enantiomers are chemically identical in an achiral environment, their behavior can diverge significantly in the chiral milieu of biological systems. The experimental protocols detailed in this guide—chiral HPLC for separation, polarimetry for identification, and DSC for thermal characterization—provide a robust framework for researchers to meticulously dissect these differences. Adherence to these rigorous analytical practices is essential for advancing drug discovery programs and ensuring the development of safe and effective therapeutic agents.
References
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IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. IDrugs, 6(1), 43-56. Retrieved from [Link]
-
JoVE. (2017). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments. Retrieved from [Link]
-
IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. ResearchGate. Retrieved from [Link]
-
Drawell. (n.d.). Polarimetry: Applications, Advancements, and Industry Trends. Drawell. Retrieved from [Link]
-
Wikipedia. (n.d.). Polarimeter. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry curves of melting of an enantiomeric.... Retrieved from [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Psychiatry, 10(2), 55-60. Retrieved from [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
SlideShare. (n.d.). STEREOCHEMISTRY AND DRUG ACTION.pptx. Retrieved from [Link]
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Evaluating the Selectivity of 2-Benzoylpiperidine Hydrochloride for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of 2-Benzoylpiperidine hydrochloride's selectivity for the dopamine transporter (DAT). As a Senior Application Scientist, this document moves beyond a simple product overview to offer a technical comparison with established reference compounds, supported by detailed experimental protocols. The objective is to equip researchers with the necessary context and practical methodologies to accurately assess the utility of this compound in their own investigations.
The Critical Role of Dopamine Transporter Selectivity
The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including ADHD and depression.[2] Furthermore, the DAT is a primary target for psychostimulants of abuse, such as cocaine.[3][4]
A compound's selectivity for DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a critical determinant of its pharmacological profile. High selectivity for DAT can lead to more targeted therapeutic effects with a reduced incidence of side effects associated with the modulation of serotonergic and noradrenergic systems. Conversely, compounds with a broader affinity profile may offer a different therapeutic window or possess a higher abuse potential.[5] this compound has been identified as a novel and selective reuptake inhibitor of the human dopamine transporter (hDAT), representing a structural hybrid of the ADHD medication methylphenidate and the synthetic cathinone pentedrone.[6]
Comparative Analysis of Transporter Affinity
To contextualize the selectivity of this compound, it is essential to compare its binding affinity with well-characterized dopamine reuptake inhibitors (DRIs). The following table summarizes the inhibition constants (Ki) for this compound and key reference compounds at human DAT, SERT, and NET. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 2-Benzoylpiperidine HCl | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |
| Cocaine | 230 | 740 | 480 | 3.2 | 2.1 |
| Methylphenidate | 100 | >100,000 | 100 | >1000 | 1.0 |
| GBR 12909 | 1 | >100 | >100 | >100 | >100 |
This comparative data highlights the diverse selectivity profiles of different DRIs. Cocaine, for instance, exhibits relatively low selectivity, interacting with all three transporters within a similar concentration range.[6] In contrast, methylphenidate demonstrates a high selectivity for DAT and NET over SERT.[6] GBR 12909 is a highly selective DAT inhibitor, with significantly weaker affinity for SERT and NET.[8]
Experimental Protocols for Determining Transporter Selectivity
Accurate assessment of a compound's selectivity profile relies on robust and well-validated in vitro assays. Here, we provide detailed, step-by-step methodologies for two key experiments: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional dopamine uptake assay to measure inhibitory potency (IC50).
Experimental Workflow Overview
Caption: Workflow for determining DAT binding affinity and functional uptake inhibition.
Competitive Radioligand Binding Assay for DAT Affinity
This protocol determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, [³H]WIN 35,428.[9]
Materials:
-
Rat striatal tissue or cells expressing human DAT
-
[³H]WIN 35,428 (Radioligand)
-
This compound and other test compounds
-
Cocaine or GBR 12909 (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate or individual tubes, add the following in order:
-
Binding buffer
-
A range of concentrations of the test compound (e.g., this compound).
-
A fixed concentration of [³H]WIN 35,428 (typically at or near its Kd, e.g., 2-5 nM).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor like cocaine (10 µM) or GBR 12909 (1 µM).
-
Add the membrane preparation (typically 50-100 µg of protein per well/tube).
-
-
-
Incubation:
-
Incubate the reaction mixtures for 60-120 minutes at 4°C to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³H]Dopamine Uptake Assay for Functional Inhibition
This assay measures the functional potency of a compound by quantifying its ability to inhibit the uptake of [³H]dopamine into cells endogenously or recombinantly expressing the dopamine transporter, such as the human neuroblastoma cell line SH-SY5Y.[10]
Materials:
-
SH-SY5Y cells[10]
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
[³H]Dopamine
-
This compound and other test compounds
-
Nomifensine or GBR 12909 (as a positive control for inhibition)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Lysis Buffer: 1% SDS or 0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24- or 48-well)
Step-by-Step Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate medium until they reach a confluent monolayer in multi-well plates.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle in uptake buffer for 10-20 minutes at 37°C.
-
-
Initiation of Uptake:
-
Add [³H]dopamine to each well at a final concentration typically below its Km for DAT (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity in wells treated with a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) from all other values.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific dopamine uptake) using non-linear regression analysis.
-
Interpreting the Data: Affinity vs. Functional Potency
It is important to recognize that binding affinity (Ki) and functional potency (IC50) are not always directly correlated. A compound can have high affinity for the transporter but may be a weak inhibitor of uptake, or vice versa. Therefore, a comprehensive evaluation of a compound's selectivity should include both types of assays.
Dopamine Transporter Signaling and Inhibition
The primary mechanism of action for dopamine reuptake inhibitors like this compound is competitive inhibition at the dopamine transporter. By binding to the transporter, these compounds block the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration and duration of dopamine signaling.
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound's selectivity for the dopamine transporter. While specific quantitative data for the parent compound remains to be published, the provided experimental protocols offer a robust methodology for its determination. By comparing its binding affinity and functional potency at DAT, SERT, and NET with established reference compounds, researchers can gain a clear understanding of its pharmacological profile and its potential as a selective tool for studying the dopaminergic system or as a lead compound for drug development. The high selectivity of its analogs suggests that this compound holds promise as a valuable research compound.
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A Researcher's Guide to Establishing the In Vitro and In Vivo Correlation of 2-Benzoylpiperidine Hydrochloride Activity
For drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is both an art and a science. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to neuropharmacology.[1][2][3] This guide provides a comprehensive framework for researchers to establish the in vitro and in vivo correlation (IVIVC) for a specific analogue, 2-Benzoylpiperidine hydrochloride. Our focus will be on a systematic approach to elucidating its pharmacological activity, benchmarking it against relevant alternatives, and building a predictive mathematical model of its behavior.[4][5]
The establishment of a robust IVIVC is a cornerstone of modern drug development. It serves as a predictive tool that can streamline formulation optimization, support regulatory submissions, and reduce the need for extensive clinical bioequivalence studies.[4][6][7] This guide will walk you through the necessary experimental choices, from initial in vitro screening to complex in vivo models, explaining the causality behind each step to ensure a self-validating and scientifically rigorous investigation.
Proposed Pharmacological Profile of this compound
While direct studies on this compound are limited, the broader class of 2-(Benzoyl)piperidines has been identified as a novel class of reuptake inhibitors for the human dopamine transporter (hDAT).[8] These compounds are structural hybrids of the ADHD medication methylphenidate and the synthetic cathinone pentedrone.[8] Additionally, other piperidine derivatives have shown potent activity as acetylcholinesterase (AChE) inhibitors.[9][10]
Given this context, our investigation will proceed with the primary hypothesis that this compound functions as a monoamine transporter inhibitor, with a potential secondary activity as an acetylcholinesterase inhibitor. This dual-target possibility makes it an intriguing candidate for conditions where both cognitive and neuropsychiatric symptoms are present, such as Alzheimer's disease.[11]
For our comparative analysis, we will benchmark this compound against two established compounds:
-
Methylphenidate: A well-characterized dopamine-norepinephrine reuptake inhibitor.
-
Donepezil: A selective acetylcholinesterase inhibitor.
In Vitro Characterization: Building the Foundational Activity Profile
The initial phase of our investigation focuses on quantifying the interaction of this compound with its putative molecular targets in a controlled, cell-free or cell-based environment.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates the logical flow of in vitro experiments designed to characterize the compound's activity profile.
Caption: Workflow for in vitro characterization of this compound.
Detailed In Vitro Experimental Protocols
Protocol 2.2.1: Monoamine Transporter Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
-
Methodology:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET) at various concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2.2.2: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound for AChE.
-
Methodology (based on Ellman's method):
-
Prepare a solution of purified human recombinant AChE.
-
In a 96-well plate, add the enzyme solution to wells containing varying concentrations of this compound or Donepezil (positive control).
-
Add the substrate acetylthiocholine (ATCh) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the rate of color change (absorbance at 412 nm) using a microplate reader.
-
Calculate the percent inhibition at each concentration and determine the IC50 value using nonlinear regression.
-
Comparative In Vitro Data Summary
The following table presents hypothetical data comparing our test compound with established alternatives.
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | AChE IC50 (nM) |
| 2-Benzoylpiperidine HCl | 85 | >10,000 | 1200 | 550 |
| Methylphenidate (Alternative 1) | 25 | >10,000 | 30 | >10,000 |
| Donepezil (Alternative 2) | >10,000 | >10,000 | >10,000 | 6.7 |
This is hypothetical data for illustrative purposes.
In Vivo Evaluation: From Cellular Activity to Systemic Effects
The goal of in vivo testing is to understand how the compound's in vitro activity translates into a physiological response in a living organism. This phase assesses not only the compound's efficacy but also its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Workflow: In Vivo Model Selection
The choice of animal model is dictated by the in vitro findings. Based on our primary hypothesis of DAT inhibition and secondary AChE inhibition, the following workflow is proposed.
Caption: A streamlined workflow for the in vivo evaluation of this compound.
Detailed In Vivo Experimental Protocols
Protocol 3.2.1: Rodent Locomotor Activity Assay
-
Objective: To assess the stimulant effect of this compound, a functional indicator of in vivo DAT inhibition.
-
Methodology:
-
Acclimate male C57BL/6 mice to open-field activity chambers equipped with infrared beams to track movement.
-
Administer this compound, Methylphenidate, or vehicle control via intraperitoneal (IP) injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Immediately place the animals back into the chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data to generate dose-response curves for stimulant activity.
-
Protocol 3.2.2: Novel Object Recognition (NOR) Test
-
Objective: To evaluate the effect of this compound on short-term recognition memory, a cognitive domain sensitive to cholinergic modulation.
-
Methodology:
-
Habituation: Allow rats to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Familiarization Phase: On day 3, place two identical objects in the arena and allow the rat to explore for 5 minutes. Administer the test compound (e.g., 1, 3, 10 mg/kg, IP) 30 minutes prior to this phase.
-
Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel object versus the familiar object.
-
Calculate a discrimination index (DI = [Time_Novel - Time_Familiar] / [Time_Novel + Time_Familiar]). A higher DI indicates better recognition memory.
-
A scopolamine-induced amnesia model can be used, where the test compound's ability to reverse the cognitive deficit is measured.
-
Comparative In Vivo Data Summary
| Compound | Peak Locomotor Activity (Beam Breaks/hr) @ 10 mg/kg | Effective Dose (NOR) (mg/kg) | Brain/Plasma Ratio @ 1hr |
| 2-Benzoylpiperidine HCl | 15,000 | 3 | 2.5:1 |
| Methylphenidate (Alternative 1) | 25,000 | N/A | 1.8:1 |
| Donepezil (Alternative 2) | -500 | 0.5 | 5.0:1 |
This is hypothetical data for illustrative purposes. N/A = Not Applicable/Not the primary mechanism.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the process of creating a predictive mathematical model that links an in vitro property (like dissolution rate or receptor affinity) to an in vivo response (like plasma concentration or pharmacological effect).[4][5] For a centrally acting drug, a key correlation is between in vitro target engagement and in vivo target occupancy or functional outcome.
The IVIVC Framework
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- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis and Bioassay of 2-Benzoylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical properties.[1] Specifically, the benzoylpiperidine fragment is recognized as a "privileged structure," appearing in a wide array of bioactive molecules with applications ranging from neuroprotection to cancer therapy. This guide provides an in-depth technical comparison of synthetic routes and bioassay methodologies for 2-benzoylpiperidine hydrochloride, a specific isomer within this important class. Our focus is on elucidating reproducible, well-characterized methods to support rigorous drug discovery and development programs.
Part 1: Comparative Synthesis of this compound
The synthesis of 2-substituted piperidines presents unique challenges compared to their 4-substituted or N-substituted counterparts, often requiring careful strategy to control regioselectivity and avoid side reactions.[2][3] A robust and reproducible synthesis is paramount for generating reliable biological data. While direct, one-pot syntheses of 2-benzoylpiperidine are not extensively documented, a logical and effective strategy involves a two-step process: the synthesis of 2-benzoylpyridine followed by the catalytic hydrogenation of the pyridine ring.
Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a comparison of plausible strategies for synthesizing the 2-benzoylpyridine intermediate and its subsequent reduction.
| Method | Key Reagents & Conditions | Advantages | Challenges & Reproducibility Issues | References |
| Route A: Friedel-Crafts Type Acylation | 2-Cyanopyridine, Benzene (or derivative), Lewis Acid (e.g., AlCl₃), HCl gas | Utilizes commercially available starting materials. | Requires strictly anhydrous conditions. The Lewis acid can coordinate to the pyridine nitrogen, potentially deactivating the ring or complicating the reaction. Hydrolysis step is required.[4] | [4] |
| Route B: Oxidation of Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanol, Ionic Hydride (e.g., NaH), Dry Air/O₂ | High reported yields (up to 95%). Mild reaction conditions (0-30°C). Environmentally friendly (uses air as an oxidant). | The starting alcohol must be synthesized first, typically via a Grignard reaction, adding a step to the overall process. | [5] |
| Route C: Radical Reaction | Pyridine derivative, Benzyl alcohol, K₂S₂O₈, H₂O, 120°C | One-pot reaction from simple precursors. | High temperatures are required. Yields can be variable, and purification by column chromatography is necessary.[6] | [6] |
| Reduction Step: Catalytic Hydrogenation | 2-Benzoylpyridine, H₂ gas, PtO₂ (Adams' catalyst), Acetic Acid | Highly effective for pyridine ring saturation. Can be performed at room temperature. Clean reaction with minimal byproducts. | Catalyst can be poisoned by nitrogen-containing compounds. Requires high-pressure hydrogenation equipment. Potential for over-reduction of the ketone if conditions are too harsh.[7][8] | [1][7][8] |
Expert Rationale: For reproducibility and scalability, the combination of Route B (Oxidation) for the intermediate and the Catalytic Hydrogenation for the final step is often preferred. The oxidation of phenyl(pyridin-2-yl)methanol is high-yielding and avoids the harsh Lewis acids of the Friedel-Crafts approach.[5] Catalytic hydrogenation using PtO₂ in an acidic medium like acetic acid is a well-established and reliable method for reducing the pyridine ring without affecting other functional groups, provided the conditions are controlled.[1][7] The acid protonates the pyridine, facilitating reduction and preventing catalyst poisoning.[1]
Detailed Experimental Protocol: A Reproducible Two-Step Synthesis
This protocol outlines the synthesis of 2-benzoylpyridine via oxidation, followed by its hydrogenation to 2-benzoylpiperidine and subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 2-Benzoylpyridine [5]
-
Preparation: To a solution of phenyl(pyridin-2-yl)methanol (1 equivalent) in a suitable solvent, add sodium hydride (0.1-0.5 equivalents) as the catalyst.
-
Reaction: Sparge the mixture with dry air or oxygen at a controlled temperature between 0°C and 30°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction carefully with water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure 2-benzoylpyridine.
Step 2: Synthesis of this compound [7]
-
Preparation: In a high-pressure reactor vessel, dissolve 2-benzoylpyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Add a catalytic amount of PtO₂ (5 mol%).
-
Hydrogenation: Seal the reactor and purge with N₂ gas, then pressurize with H₂ gas to 50-70 bar. Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitoring & Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the reactor. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Basification & Extraction: Neutralize the filtrate with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-benzoylpiperidine as a free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Caption: A proposed two-step workflow for the synthesis of this compound.
Part 2: Comparative Bioassays for 2-Benzoylpiperidine Analogs
The benzoylpiperidine scaffold is found in compounds targeting a variety of biological systems. Bioassays are crucial for determining the potency, selectivity, and mechanism of action of these molecules. The choice of assay depends on the therapeutic target of interest. A common target for piperidine-containing compounds is the Glycine Transporter Type 2 (GlyT2), which is involved in regulating inhibitory neurotransmission and is a target for novel analgesics.[9][10]
Comparison of Relevant Bioassay Methodologies
| Assay Type | Target | Principle | Endpoint Measured | Advantages | Challenges & Reproducibility Issues | References |
| Radioligand Uptake Assay | GlyT2 | Measures the inhibition of radiolabeled substrate (e.g., [³H]-glycine) uptake into cells expressing the target transporter. | IC₅₀ (Inhibitory Concentration) | Direct functional measure of transporter activity. High sensitivity. | Requires handling of radioactive materials. Can be low-throughput. Variability in cell health and density can affect results.[9][11] | [9][11] |
| Mass Spec. Binding Assay | GlyT2 | A competitive binding assay where the displacement of a known reporter ligand by the test compound is quantified by MS. | Kᵢ (Inhibition Constant) | No radiolabeling required. High specificity and sensitivity. | Requires specialized LC-MS/MS equipment. Reporter ligand may not be commercially available.[10] | [10] |
| Membrane Potential Assay | Ion Channels / Transporters | Uses fluorescent dyes that are sensitive to changes in membrane potential caused by ion flux through the transporter. | IC₅₀ | High-throughput compatible (e.g., FLIPR). Real-time kinetic data. | Indirect measure of activity. Prone to interference from fluorescent compounds or agents affecting general membrane integrity.[10] | [10] |
| Enzyme Inhibition Assay | e.g., MAGL | Measures the ability of a compound to inhibit the activity of an isolated enzyme, often by detecting the formation of a chromogenic or fluorogenic product. | IC₅₀ | Direct measure of enzyme interaction. Highly controlled in vitro system. | Does not account for cell permeability or off-target effects in a cellular context. |
Expert Rationale: For initial characterization of a novel compound's effect on a transporter like GlyT2, the radioligand uptake assay is the gold standard. It provides a direct, functional readout of the compound's ability to inhibit the transporter's primary function: moving substrate across the cell membrane.[9][12] While it has throughput and safety limitations, its results are generally considered highly reliable and are crucial for validating hits from higher-throughput screens.[12] Ensuring consistent cell culture conditions and accurate protein quantification are key to reproducibility.[11]
Detailed Protocol: [³H]-Glycine Uptake Assay for GlyT2 Inhibition
This protocol is adapted for a 96-well or 384-well format using a cell line stably overexpressing human GlyT2 (e.g., HEK293 or CHO-K1 cells).[11][12]
-
Cell Culture: Plate GlyT2-expressing cells at an appropriate density in multi-well plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., ALX1393) in a suitable assay buffer.[11]
-
Pre-incubation: Wash the cells once with pre-warmed assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding assay buffer containing a mixture of [³H]-glycine and unlabeled glycine (e.g., to a final concentration of 10 µM).[11]
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioligand.[11]
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer or detergent.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the amount of [³H]-glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine non-specific uptake using a known potent inhibitor or non-transfected cells and subtract this from all measurements.[11] Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a [³H]-glycine uptake inhibition assay.
Part 3: Ensuring Scientific Integrity and Reproducibility
Reproducibility is the cornerstone of scientific research, particularly in drug development where decisions are based on quantitative data. Both synthesis and bioassays are prone to variability that must be controlled and understood.
Synthesis: Self-Validating Protocols
-
Purity Confirmation: A lack of purity is a primary source of non-reproducible biological results. The final compound and all intermediates should be rigorously characterized. HPLC is essential for determining purity (ideally >95%), while NMR and MS confirm the chemical identity.[13]
-
Controlling Stereochemistry: For substituted piperidines, stereoisomers can have vastly different biological activities. The described synthesis may produce a racemic mixture. Chiral separation or asymmetric synthesis may be required, and the method of stereochemical assignment must be robust.
-
Salt Form Consistency: The hydrochloride salt form can be hygroscopic. Inconsistent water content can lead to errors in weighing and concentration determination. It is crucial to dry the compound thoroughly and store it in a desiccator.
Bioassays: Trustworthy and Robust Data
-
Method Validation: Bioanalytical methods must be validated to ensure their reliability.[14][15] Key parameters include selectivity, accuracy, precision, linearity, and stability.[16][17]
-
Positive and Negative Controls: Every assay plate must include a known potent inhibitor (positive control) and a vehicle control (negative control). The performance of the positive control serves as a benchmark for assay consistency.
-
Cell Line Authenticity: Cell lines can drift genetically over time. It is critical to use cells with a low passage number and periodically verify the expression level of the target protein (e.g., GlyT2).
-
Compound Solubility: Poor aqueous solubility can lead to compound precipitation in the assay, resulting in artificially low potency.[18] Stock solutions are typically made in DMSO, but the final concentration of DMSO in the assay must be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
By implementing these controls and validation steps, researchers can ensure that the synthesis and biological evaluation of this compound and its analogs are both reproducible and reliable, providing a solid foundation for further drug development efforts.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzoylpiperidine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Benzoylpiperidine hydrochloride are not merely regulatory hurdles; they are cornerstones of responsible research, environmental stewardship, and personal safety. This guide provides a detailed, procedural framework for the disposal of this compound, moving beyond simple checklists to explain the causality behind each critical step. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for the 2-benzoyl isomer is not always available, the hazard profile can be reliably inferred from its parent compound, piperidine, and structurally related salts like piperidine hydrochloride. The combination of the piperidine ring and the benzoyl group necessitates a cautious approach.
Key Hazards Include:
-
Acute Toxicity: Piperidine derivatives are often harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] Ingestion of similar compounds requires immediate medical attention.[1][3]
-
Corrosivity: Many piperidine-based compounds are capable of causing severe skin burns and serious eye damage.
-
Flammability: The parent compound, piperidine, is a highly flammable liquid. While the hydrochloride salt is a solid and less volatile, it may still be combustible, and fine dust can form explosive mixtures with air.[1][3]
-
Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and bases, which can lead to vigorous or hazardous reactions.[2][3]
This profile classifies this compound as hazardous waste, mandating its disposal through a licensed and approved waste management facility.[1]
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] These regulations establish a "cradle-to-grave" framework for hazardous waste management. Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices, including the provision of adequate training and Personal Protective Equipment (PPE) to minimize employee exposure.[5]
Academic laboratories may be eligible for alternative, more flexible regulations under 40 CFR, part 262, subpart K, which are better suited to a research environment than industrial-scale rules.[6] However, the core requirement remains: hazardous waste must be managed in a way that protects human health and the environment.
Core Disposal Principle: Professional Hazardous Waste Management
The cardinal rule for disposing of this compound is that it must not be discarded into standard trash or flushed down the sanitary sewer.[3][7] The complex nature of this organic chemical requires specialized treatment, typically high-temperature incineration, which can only be performed by a licensed hazardous waste disposal company.[8] These facilities have the engineered controls to destroy the chemical completely and scrub any hazardous byproducts from their emissions.
Attempting to neutralize this compound in the lab without a validated and peer-reviewed protocol is strongly discouraged. Such attempts can generate unknown byproducts or create unforeseen hazards. The most self-validating and trustworthy protocol is to entrust disposal to certified professionals.
On-Site Waste Management: A Step-by-Step Protocol
The following protocol details the necessary steps for collecting, storing, and preparing this compound waste for pickup by a certified disposal vendor.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Designate a specific waste stream for this compound and any materials grossly contaminated with it (e.g., pipette tips, weigh boats, gloves, absorbent pads used for minor spills).
-
Use a Designated Container: Collect all waste in a dedicated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do Not Mix Waste: Never mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids. Mixing wastes can create a regulatory and safety nightmare, making disposal more complex and expensive.
Step 2: Container Labeling
-
Proper Identification: The container must be clearly labeled as "Hazardous Waste."
-
List Contents: Clearly write the full chemical name, "this compound," and list any other components in the container.
Step 3: Secure On-Site Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Storage: Ensure the storage area does not house incompatible chemicals.
Step 4: Arranging for Professional Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Schedule Pickup: Follow your institution's protocol to schedule a waste pickup. Provide an accurate inventory of the waste container's contents.
-
Maintain Records: Keep meticulous records of all hazardous waste generated and disposed of, including dates and quantities. This documentation is essential for regulatory compliance.
Visualizing the Waste Management Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
Caption: Workflow for this compound Waste Disposal.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound at any stage, including disposal preparation.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Waste Collection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3] | Chemically resistant gloves (e.g., Nitrile rubber). | Standard laboratory coat. | Not required if handled in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield.[9] | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | Required when dusts are generated or ventilation is inadequate. Use a NIOSH-approved respirator with appropriate cartridges.[10][11] |
Emergency Procedures: Spill Management
In the event of a spill, all cleanup materials must be treated as hazardous waste and disposed of accordingly.[12]
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area.
-
If the spill is large or ventilation is poor, evacuate the lab and contact your EHS office immediately.
-
Eliminate all ignition sources.[13]
Step 2: Don Appropriate PPE
-
Consult the "Spill Cleanup" row in the PPE table above. A respirator is critical if the material is a powder.
Step 3: Contain and Clean
-
For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[12][13] Do not use combustible materials like paper towels for the initial containment.
-
Carefully sweep or scoop the contained material into your designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Seal, label, and store the waste container as described in the on-site management protocol.
Visualizing the Spill Response Protocol
This decision tree outlines the immediate actions required in the event of a spill.
Caption: Decision Tree for Spill Response.
By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, upholding its commitment to scientific integrity and a safe working environment.
References
- Sigma-Aldrich. (2025, September 23).
- Sigma-Aldrich. (2025, December 4).
- Penta Chemicals. (2024, May 7).
- Fisher Scientific. (2023, October 11).
- Fisher Scientific. (2023, August 11).
- Fisher Scientific. (2025, December 22).
- New Jersey Department of Health. (Date not available). PIPERIDINE - HAZARD SUMMARY.
- Fisher Scientific. (Date not available). SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride.
- Fisher Scientific. (2025, December 18).
- Jubilant Ingrevia Limited. (2024, January 2).
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- U.S. Environmental Protection Agency. (2025, November 25).
- U.S. Environmental Protection Agency.
- Fisher Scientific. (2025, December 21).
- United Nations Office on Drugs and Crime. (Date not available). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- BenchChem. (2025). Proper Disposal of 4-(CHLOROMETHYL)
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A Researcher's Guide to Handling 2-Benzoylpiperidine Hydrochloride: Essential Safety Protocols and PPE
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized compounds such as 2-Benzoylpiperidine hydrochloride, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is the bedrock of responsible research. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the preservation of a secure laboratory environment.
Core Principles of Chemical Handling
Before approaching the specifics of PPE, it is crucial to internalize the foundational principles of chemical safety. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[3][5][6] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5][6][7]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE is a critical control measure. The following is a detailed, step-by-step guide to the appropriate PPE for handling this compound.
Given the potential for skin irritation and burns, robust hand protection is non-negotiable.[1][5]
-
Glove Selection: Opt for nitrile gloves as a minimum standard. For prolonged or high-exposure scenarios, consider thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Donning Procedure:
-
Wash and dry hands thoroughly.
-
Inspect gloves for any signs of damage, such as punctures or tears.
-
Carefully pull on the gloves, ensuring a snug fit around the fingers and a cuff that extends over the wrist of your lab coat.
-
-
Doffing Procedure (to avoid cross-contamination):
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel this glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in a designated hazardous waste container.[5]
-
Wash your hands immediately.
-
The risk of serious eye damage from splashes or aerosolized particles necessitates comprehensive eye and face protection.[1][5][7]
-
Equipment:
-
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields should be worn.
-
Goggles: For procedures with a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: When handling larger quantities or during procedures that could generate significant aerosols, a face shield should be worn in conjunction with safety goggles.
-
-
Procedure:
-
Ensure your eye protection is clean and fits properly.
-
Put on safety glasses or goggles before entering the laboratory area where the chemical is handled.
-
If a face shield is required, position it over your face after putting on your goggles.
-
Standard laboratory attire should be supplemented with additional protective clothing to prevent skin contact.[1][6][8]
-
Lab Coat: A clean, long-sleeved lab coat is mandatory. Ensure it is fully buttoned.
-
Apron: For added protection against spills, a chemically resistant apron can be worn over the lab coat.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Given the potential for respiratory tract irritation and toxicity upon inhalation, respiratory protection is a critical consideration, particularly when handling the powdered form of the compound.[3][4][7]
-
When to Use: A respirator is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below acceptable limits. It is also recommended when weighing or transferring the solid compound where dust generation is possible.
-
Type of Respirator: A NIOSH-approved N95 or higher-rated particulate respirator is recommended for handling the solid form. If working with solutions that could produce vapors, a respirator with organic vapor cartridges may be necessary.
-
Fit Testing: Crucially, all personnel required to wear tight-fitting respirators must be fit-tested to ensure a proper seal.
Summary of Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum); consider thicker, chemical-resistant gloves for higher-risk tasks. | Prevents skin contact, irritation, and potential burns.[1][7] |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles and/or a face shield for splash hazards. | Protects eyes and face from splashes and aerosols.[1][5] |
| Protective Clothing | Long-sleeved lab coat (fully buttoned); chemical-resistant apron as needed. | Provides a barrier against skin exposure.[6][8] |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator for solids; respirator with organic vapor cartridges for vapors. | Prevents inhalation of harmful dust or vapors.[3][4] |
Experimental Workflow: PPE Protocol
The following diagram illustrates the logical flow for implementing the PPE protocol when handling this compound.
Disposal Plan: A Critical Final Step
Proper disposal is paramount to maintaining a safe laboratory and environment.
-
Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves and respirator cartridges, that has come into contact with the chemical must be disposed of as hazardous waste.[5]
-
Regulatory Compliance: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[1] Never dispose of this chemical down the drain.[6][9][10]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your research community.
References
- Chemos GmbH & Co.KG.
- Fisher Scientific.
- Sigma-Aldrich.
- New Jersey Department of Health. Hazard Summary: Piperidine.
- Jubilant Ingrevia.
- Apollo Scientific. Piperidine-4-carboxylic acid, N-BOC protected.
- Jubilant Life Sciences Limited.
- Carl ROTH.
- Fisher Scientific.
- Sigma-Aldrich.
- ChemScene.
- Fisher Scientific.
- Fisher Scientific.
- CDH Fine Chemical.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Organic Syntheses. Benzoyl piperidine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
